4-Amino-5-chloronicotinaldehyde
Description
Properties
IUPAC Name |
4-amino-5-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJAJADROSJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858660 | |
| Record name | 4-Amino-5-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289175-56-9 | |
| Record name | 4-Amino-5-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-5-chloronicotinaldehyde (CAS 1289175-56-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data for 4-Amino-5-chloronicotinaldehyde (CAS 1289175-56-9) is exceptionally limited. This guide has been constructed by a Senior Application Scientist to provide a predictive but scientifically grounded framework based on the established chemistry of analogous compounds. All proposed protocols and expected data are intended to serve as an expert starting point for research and development, not as a report of established experimental results.
Section 1: Introduction and Strategic Importance
This compound is a substituted pyridine derivative featuring three key functional groups: an aromatic amine, a chloro substituent, and an aldehyde. The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile core for designing therapeutic agents.[3]
Substituted pyridines are integral to drugs with a vast range of activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory functions.[4][5] The specific arrangement of an amino group, a halogen, and a reactive aldehyde on the nicotinaldehyde framework makes CAS 1289175-56-9 a potentially valuable, trifunctional building block. Each functional group offers a distinct chemical handle for diversification, allowing for the systematic exploration of chemical space in drug discovery campaigns. This guide will elucidate its predicted properties, plausible synthetic routes, expected analytical characteristics, and potential applications.
// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Substituent nodes N_amino [label="NH₂", pos="0,-2.8!"]; Cl [label="Cl", pos="2.6,-1.5!"]; C_aldehyde [label="C", pos="-2.6,-1.5!"]; H_aldehyde [label="H", pos="-3.2,-0.9!"]; O_aldehyde [label="O", pos="-3.2,-2.1!"];
// Ring bonds C2 -- N1 [label=""]; N1 -- C6 [label=""]; C2 -- C3 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C3 -- C4 [label=""];
// Double bonds in the ring (Aromatic) edge [style=double]; N1 -- C2; C3 -- C4; C5 -- C6;
// Substituent bonds edge [style=solid]; C4 -- N_amino [label=""]; C5 -- Cl [label=""]; C3 -- C_aldehyde [label=""];
// Aldehyde bonds C_aldehyde -- H_aldehyde [label=""]; edge [style=double]; C_aldehyde -- O_aldehyde [label=""]; }
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC) and the intermediates can be characterized by spectroscopic methods.
Step 1: Synthesis of 4-Amino-5-chloropyridine
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-aminopyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane.
-
Chlorination: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The causality for using NCS is its ability to act as a mild electrophilic chlorinating agent, directed to the electron-rich position ortho to the activating amino group.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-amino-5-chloropyridine.
Step 2: Formylation to this compound
-
Reactor Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the purified 4-amino-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (2.2 eq, as a solution in THF/hexanes) dropwise via syringe. The amino group directs the metalation to the C3 position. The low temperature is critical to prevent side reactions.
-
Formylation: After stirring at -78°C for 1 hour, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise. DMF serves as the formylating agent, quenching the lithiated intermediate.
-
Quenching and Workup: Stir for an additional 2 hours at -78°C, then allow the reaction to slowly warm to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude aldehyde by flash column chromatography to afford the final product.
Section 4: Spectroscopic Characterization (Expected)
Confirming the structure of the synthesized compound is paramount. The following section details the expected spectroscopic signatures. This workflow provides a logical sequence for structural elucidation.
Spectroscopic Analysis Workflow
Sources
A Comprehensive Technical Guide to the Synthesis of 4-Amino-5-chloronicotinaldehyde
Executive Summary
This technical guide provides a detailed exploration of a viable synthetic pathway for 4-Amino-5-chloronicotinaldehyde, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Substituted nicotinaldehydes are crucial intermediates for creating complex heterocyclic scaffolds found in a range of bioactive molecules.[1] This document outlines a robust synthetic strategy centered on the Vilsmeier-Haack formylation, a classic and effective method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss key aspects of characterization, optimization, and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable building block.
Introduction: The Significance of Substituted Nicotinaldehydes
Nicotinaldehyde and its substituted derivatives are a cornerstone of heterocyclic chemistry. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of imines and enamines, enabling the construction of diverse molecular architectures.[4] These derivatives are pivotal intermediates in the synthesis of high-value end products, particularly in the agrochemical and pharmaceutical industries, where they form the core of fungicides, insecticides, and potent therapeutic agents.[1]
The synthesis of aldehydes can be challenging due to their intermediate oxidation state, making them susceptible to over-oxidation to carboxylic acids or reduction to alcohols.[1] The pyridine ring itself presents unique challenges; the electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, complicating direct functionalization.[5] Therefore, the development of efficient and selective synthetic routes to specifically substituted nicotinaldehydes, such as this compound, is of paramount importance. The strategic placement of an amino group, a chloro group, and an aldehyde on the pyridine scaffold provides three distinct points for further chemical elaboration, making the target molecule a highly valuable synthon.
Proposed Synthetic Strategy: Vilsmeier-Haack Formylation
The most direct and logical approach for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.[2] The amino group at the C4 position of the pyridine ring is a strong activating group, which electronically enriches the ring and directs electrophilic substitution to the ortho and para positions. In the case of the proposed starting material, 4-amino-3-chloropyridine , the C5 position is ortho to the activating amino group, making it the prime target for electrophilic attack by the Vilsmeier reagent.
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
The Vilsmeier-Haack Reaction Mechanism
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a nucleophile, attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[3]
-
Electrophilic Attack and Aromatization: The electron-rich pyridine ring of the substrate attacks the Vilsmeier reagent. The strong activating effect of the C4-amino group directs this attack to the C5 position.
-
Hydrolysis: The resulting iminium salt is stable until an aqueous work-up is performed. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product.[3]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established methods for Vilsmeier-Haack formylation of similar aminopyridine substrates.[6][7] Researchers should conduct their own risk assessment and optimize conditions as necessary.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Amino-3-chloropyridine | C₅H₅ClN₂ | 128.56 | 5.0 g | 38.9 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 mL | - |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 9.0 mL (14.8 g) | 96.5 (2.5 eq) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~200 mL | - |
| Saturated Sodium Chloride | NaCl | 58.44 | ~100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Amino-3-chloropyridine (5.0 g, 38.9 mmol) and anhydrous N,N-Dimethylformamide (30 mL).
-
Formation of Vilsmeier Reagent: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (9.0 mL, 96.5 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using Ethyl Acetate/Hexane as eluent).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice (~150 g).
-
Neutralization and Work-up: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. During this process, the product may precipitate.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride (brine) (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aldehyde proton (CHO) around 9.8-10.2 ppm, aromatic protons on the pyridine ring, and a broad signal for the amino (NH₂) protons.
-
¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), and distinct signals for the carbons of the substituted pyridine ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (170.59 g/mol for C₆H₅ClN₂O). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amino group (~3300-3500 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and C=C/C=N stretches of the aromatic ring.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Suboptimal temperature or reaction time; Inefficient extraction. | Increase reaction time or temperature, monitoring by TLC. Ensure complete neutralization before extraction. Use a different extraction solvent.[5] |
| Formation of Byproducts | Side reactions due to excessive heat; Reaction with solvent. | Maintain strict temperature control during POCl₃ addition and reaction. Ensure anhydrous conditions to prevent premature hydrolysis of the reagent.[5] |
| Purification Issues | Product is highly polar; Co-elution with starting material or byproducts. | Use a more polar solvent system for column chromatography. Consider recrystallization as an alternative or complementary purification step. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Neutralization: The quenching and neutralization steps are highly exothermic and release gas (CO₂). Perform these steps slowly and with adequate cooling to prevent splashing and uncontrolled effervescence.
Conclusion
The synthesis of this compound via the Vilsmeier-Haack formylation of 4-amino-3-chloropyridine represents a direct and effective strategy for producing this valuable heterocyclic building block. This guide provides a comprehensive framework, from mechanistic principles to a detailed experimental protocol, enabling researchers to approach this synthesis with a solid understanding of the underlying chemistry. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe outcome. The resulting product serves as a versatile platform for the development of novel compounds in the pharmaceutical and agrochemical sectors.
References
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Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Cambridge Open Engage. Available from: [Link]
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ResearchGate. Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. Available from: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
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4-Amino-5-chloronicotinaldehyde structure elucidation
An In-Depth Technical Guide: Structure Elucidation of 4-Amino-5-chloronicotinaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (C₆H₅ClN₂O). As a substituted pyridine derivative, this compound holds potential as a key intermediate and building block in medicinal chemistry and organic synthesis.[1] Accurate and unambiguous structural confirmation is paramount for its application in drug development and materials science. This document details the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. The causality behind each experimental choice is explained, and detailed protocols are provided to ensure methodological integrity and reproducibility.
Introduction: The Imperative for Unambiguous Characterization
This compound, with the chemical formula C₆H₅ClN₂O, belongs to the class of substituted heterocyclic aldehydes.[2][3] The precise arrangement of the amino, chloro, and aldehyde functional groups on the pyridine core dictates its chemical reactivity, potential biological activity, and suitability for further synthetic transformations. An erroneous structural assignment could lead to the synthesis of incorrect downstream compounds, invalidating research findings and wasting significant resources.
This guide presents a logical and self-validating workflow, beginning with the confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity, culminating in the unequivocal determination of the molecular architecture.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Expertise & Rationale: Mass spectrometry is the foundational step in structure elucidation. Its primary role here is to confirm the molecular weight and, critically, to leverage the natural isotopic abundance of chlorine to validate the elemental composition. The presence of a single chlorine atom provides a distinct isotopic signature that is easily identifiable.[4][5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive ion mode to generate the protonated molecule, [M+H]⁺.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Data Analysis: Calibrate the instrument to ensure high mass accuracy (typically < 5 ppm).
-
Data Interpretation & Validation
The key to validating the structure lies in observing two specific features:
-
Accurate Mass of the Molecular Ion: The calculated exact mass of C₆H₅ClN₂O is 156.0145. The protonated molecule [C₆H₅ClN₂O+H]⁺ should be observed at m/z 157.0218. An experimentally determined mass within 5 ppm of this value provides strong evidence for the elemental formula.
-
Chlorine Isotopic Pattern: Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion peak. An [M+H]⁺ peak will be observed for the molecule containing ³⁵Cl, and a second peak, the [M+2+H]⁺, will be observed at two mass units higher for the molecule containing ³⁷Cl. The intensity ratio of these two peaks will be approximately 3:1.[5] This signature is a definitive confirmation of the presence of one chlorine atom.[6][7]
Data Presentation: Expected Mass Spectrometry Data
| Ion Species | Calculated m/z | Expected Relative Intensity | Purpose |
| [M+H]⁺ (with ³⁵Cl) | 157.0218 | 100% | Confirms molecular formula |
| [M+2+H]⁺ (with ³⁷Cl) | 159.0188 | ~32% | Confirms presence of one chlorine atom |
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments provides an interlocking web of data that allows for the unambiguous assembly of the molecular structure.[9][10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often advantageous for compounds with amine protons, as it can slow down exchange and allow for their observation.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[8]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
2D Heteronuclear Single Quantum Coherence (HSQC)
-
2D Heteronuclear Multiple Bond Correlation (HMBC)
-
Data Interpretation & Structure Assembly
The structure is pieced together by analyzing the chemical shifts, multiplicities, and correlations in the various NMR spectra.[11][12]
¹H NMR Spectrum:
-
Aldehyde Proton (H-7): A singlet is expected at a very downfield chemical shift (δ ≈ 9.8-10.2 ppm) due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons (H-2, H-6): The pyridine ring has two protons. H-2 (adjacent to the nitrogen) and H-6 are expected to appear as distinct singlets in the aromatic region (δ ≈ 8.0-8.8 ppm). Their distinct chemical environments prevent significant coupling to each other.
-
Amino Protons (-NH₂): A broad singlet is expected (δ ≈ 7.0-8.0 ppm), the chemical shift of which can be concentration and temperature-dependent.
¹³C NMR Spectrum:
-
Aldehyde Carbonyl (C-7): The most downfield signal is expected for the aldehyde carbon (δ ≈ 190 ppm).
-
Aromatic Carbons (C-2 to C-6): Six distinct signals are expected in the aromatic region (δ ≈ 110-160 ppm). The carbons attached to heteroatoms (C-4 with -NH₂, C-5 with -Cl, and C-3 with -CHO) will have their chemical shifts significantly influenced by these substituents.
2D NMR Spectra (HSQC & HMBC): The Definitive Connectivity Map
-
HSQC: This experiment correlates each proton with the carbon it is directly attached to. It will definitively link H-2 to C-2, H-6 to C-6, and H-7 to C-7.
-
HMBC: This is the key experiment for assembling the fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that confirm the 4-Amino-5-chloro arrangement are:
-
The aldehyde proton (H-7) should show a correlation to C-3 and C-4.
-
The aromatic proton H-2 should show correlations to C-3, C-4, and C-6.
-
The aromatic proton H-6 should show correlations to C-2, C-4, and C-5.
-
The amino protons may show correlations to C-3, C-4, and C-5.
-
Data Presentation: Predicted NMR Assignments
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations from Proton |
| 2 | ~8.6 (s, 1H) | ~155 | C-3, C-4, C-6 |
| 3 | - | ~120 | - |
| 4 | - | ~158 | - |
| 5 | - | ~115 | - |
| 6 | ~8.2 (s, 1H) | ~150 | C-2, C-4, C-5 |
| 7 (-CHO) | ~10.0 (s, 1H) | ~190 | C-3, C-4 |
| -NH₂ | ~7.5 (br s, 2H) | - | C-3, C-4, C-5 |
Visualization: HMBC Connectivity Diagram
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Spectroscopic Characterization of 4-Amino-5-chloronicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the precise elucidation of molecular structure is paramount. 4-Amino-5-chloronicotinaldehyde, a substituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is the bedrock upon which further research and development are built.
This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. In the absence of publicly available experimental spectra for this specific compound (CAS No. 1289175-56-9), this document leverages predictive models and comparative data from structurally analogous compounds to offer a comprehensive and scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Every effort has been made to ensure the scientific integrity and practical utility of the information presented herein.
It is imperative for the user to recognize that the spectral data discussed are predicted and should be used as a reference and a guide for the analysis of experimentally obtained spectra.
Molecular Structure and Key Features
This compound is a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 5-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups gives rise to a distinct electronic and structural profile that is reflected in its spectroscopic data.
Figure 1: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amino protons, and the aldehyde proton. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing aldehyde and chloro groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | Deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| Pyridine-H (at C2) | 8.0 - 8.5 | Singlet (s) | Influenced by the adjacent nitrogen and the aldehyde group. |
| Pyridine-H (at C6) | 7.5 - 8.0 | Singlet (s) | Influenced by the adjacent nitrogen and the amino group. |
| Amino-H₂ | 5.0 - 6.0 | Broad Singlet (br s) | Chemical shift can be variable and the peak is often broad due to quadrupole moments and exchange with trace water. |
Causality Behind Predictions: The predictions are based on established chemical shift ranges for similar aromatic aldehydes and aminopyridines. The electron-withdrawing nature of the aldehyde and chlorine atom will deshield adjacent protons, shifting them downfield. Conversely, the electron-donating amino group will shield adjacent protons, moving them upfield relative to an unsubstituted pyridine.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (Aldehyde) | 185 - 195 | Highly deshielded due to the double bond to oxygen. |
| C4 (C-NH₂) | 150 - 160 | Shielded by the amino group. |
| C5 (C-Cl) | 120 - 130 | Deshielded by the chloro group. |
| C3 (C-CHO) | 130 - 140 | Deshielded by the aldehyde group. |
| C2 | 145 - 155 | Influenced by the adjacent nitrogen and aldehyde group. |
| C6 | 140 - 150 | Influenced by the adjacent nitrogen and amino group. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Figure 2: Standard workflow for NMR data acquisition.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |
| N-H (Amino) | 3300 - 3500 | Symmetric & Asymmetric Stretch | Medium |
| C-H (Aromatic) | 3000 - 3100 | Stretch | Medium-Weak |
| C=O (Aldehyde) | 1680 - 1710 | Stretch | Strong |
| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Stretch | Medium-Strong |
| C-N | 1250 - 1350 | Stretch | Medium |
| C-Cl | 600 - 800 | Stretch | Medium-Strong |
Trustworthiness of Predictions: These predicted ranges are based on well-established correlation tables for infrared spectroscopy. The strong carbonyl stretch is a particularly reliable diagnostic peak for the aldehyde functionality. The presence of two bands in the N-H stretching region would confirm the primary amine.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 156.57 g/mol ) is expected to show a prominent molecular ion peak. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 156 | Corresponding to the ³⁵Cl isotope. |
| [M+2]⁺ | 158 | Corresponding to the ³⁷Cl isotope. The relative intensity will be approximately one-third of the [M]⁺ peak. |
| [M-H]⁺ | 155 | Loss of a hydrogen radical from the aldehyde. |
| [M-CHO]⁺ | 127 | Loss of the formyl radical. |
| [M-Cl]⁺ | 121 | Loss of a chlorine radical. |
Fragmentation Pathway: The fragmentation of pyridine derivatives in EI-MS often involves initial losses of substituents followed by ring cleavage. The most likely initial fragmentation steps for this compound would be the loss of a hydrogen radical from the aldehyde, the loss of the entire formyl group, or the loss of the chlorine atom.
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from any impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the standardized experimental protocols, offer a robust framework for researchers and scientists to identify and characterize this compound. It is our hope that this guide will serve as a valuable resource in facilitating the advancement of research and development in fields where this molecule holds promise.
References
At the time of generating this document, no direct experimental spectroscopic data for this compound was found in the public domain. The predicted data and interpretations are based on fundamental principles of spectroscopy and data from analogous chemical structures. For authoritative references on spectroscopic techniques, please consult the following resources:
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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SDBS (Spectral Database for Organic Compounds). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
Whitepaper: Physicochemical Characterization of 4-Amino-5-chloronicotinaldehyde: A Guide to Solubility and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-chloronicotinaldehyde is a substituted pyridine derivative with potential applications as a key intermediate in organic synthesis and medicinal chemistry.[1] Understanding its fundamental physicochemical properties, particularly solubility and chemical stability, is a critical prerequisite for its effective use in research and development, especially in the context of drug discovery and formulation. This guide provides a comprehensive framework for characterizing this compound. We will delve into the theoretical underpinnings of its expected solubility and stability based on its functional groups, present detailed, field-proven protocols for empirical determination, and discuss potential degradation pathways. This document is intended to serve as a practical resource for scientists, enabling robust and reliable experimental design.
Introduction and Molecular Overview
This compound belongs to the family of substituted nicotin-aldehydes, a class of compounds recognized for their utility as versatile building blocks.[1] The molecule's structure, featuring a pyridine ring substituted with an amino group, a chlorine atom, and an aldehyde functional group, imparts a unique combination of electronic and steric properties.
-
Pyridine Ring: A heterocyclic aromatic ring that provides a degree of rigidity and influences the molecule's basicity.
-
Amino Group (-NH2): A key hydrogen bond donor and acceptor, significantly impacting polarity and potential interactions with biological targets and solvents.[1]
-
Chlorine Atom (-Cl): An electron-withdrawing group that modulates the electron density of the pyridine ring and adds lipophilicity.[1]
-
Aldehyde Group (-CHO): A polar, reactive functional group that can participate in hydrogen bonding and is susceptible to oxidation.[2][3]
A thorough characterization of this compound's solubility and stability is paramount. In drug development, poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants. This guide provides the necessary theoretical background and experimental workflows to mitigate these risks.
Solubility Profile: Theoretical and Practical Assessment
The solubility of an active compound is a critical determinant of its utility, influencing everything from reaction kinetics in synthesis to bioavailability in formulations. The structure of this compound suggests a nuanced solubility profile.
Theoretical Solubility Considerations
Based on its constituent functional groups, we can predict its general solubility behavior:
-
Aqueous Solubility: The presence of the polar amino and aldehyde groups, which can form hydrogen bonds with water, suggests some degree of aqueous solubility.[2][4] However, the aromatic pyridine core and the chlorine substituent introduce lipophilic character, which will likely limit its solubility in water.[1] Therefore, it is expected to be sparingly soluble in aqueous media.
-
Organic Solvent Solubility: The molecule is anticipated to exhibit good solubility in polar organic solvents. Protic solvents like methanol and ethanol can engage in hydrogen bonding, while polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should effectively solvate the molecule.[1]
Workflow for Experimental Solubility Determination
Caption: Workflow for a Forced Degradation Study.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Procedure:
-
Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw and neutralize samples at appropriate time points.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light. Sample at various time points. The reaction of boronic acid derivatives with hydrogen peroxide has been shown to cause cleavage, suggesting a potential pathway for oxidative degradation. [5]5. Thermal Degradation: Expose both the solid powder and the stock solution to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector. The use of LC-MS is highly recommended for the structural elucidation of any resulting degradation products.
Postulated Degradation Pathways
Based on the molecule's functional groups, several degradation pathways can be hypothesized. The primary route is likely the oxidation of the highly susceptible aldehyde group.
Caption: Hypothesized Degradation Pathways.
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 4-amino-5-chloronicotinic acid. [3]This is anticipated to be the primary degradation product under oxidative and potentially photolytic stress.
-
Hydrolysis/Substitution: Under strong acidic or basic conditions, the chlorine atom on the pyridine ring could potentially undergo nucleophilic substitution, although this is generally less favorable on an electron-rich aminopyridine ring.
-
Ring Cleavage: Extremely harsh conditions, such as high heat or strong oxidants, could lead to the degradation of the pyridine ring itself, similar to pathways seen for other chlorinated aromatic compounds. [6]
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in scientific research and pharmaceutical development. This guide outlines a systematic approach, grounded in established scientific principles, for the thorough physicochemical characterization of this molecule. By combining theoretical predictions with rigorous experimental verification using the protocols provided, researchers can generate the reliable data needed for informed decision-making in synthesis, formulation, and analytical method development. The anticipated limited aqueous solubility and susceptibility of the aldehyde group to oxidation are key liabilities that must be carefully managed.
References
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- MacDougall, L. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157.
- Trissel, L. A., Zhang, Y., & Xu, Q. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
- Brugarolas, P., et al. (2020). Acid-base equilibrium of 4-aminopyridine derivatives.
- Smolecule. (n.d.). Buy 2-Amino-4-chloronicotinaldehyde | 884004-48-2. Smolecule.
- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
- Clark, J. (2000). An introduction to aldehydes and ketones. Chemguide.
- BLD Pharm. (n.d.). 338452-92-9|4-Amino-2-chloronicotinaldehyde.
- Solubility of Things. (n.d.). Nicotine | Solubility of Things.
- Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 26–30.
- Itoh, K., et al. (2020). Multiple Gene Clusters and Their Role in the Degradation of Chlorophenoxyacetic Acids in Bradyrhizobium sp.
- Chemistry LibreTexts. (2019). 3.10: Properties of Aldehydes and Ketones.
- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA.
- Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
- National Center for Biotechnology Information. (n.d.). 4-Aminonicotinaldehyde. PubChem.
- Britannica. (2025). Aldehyde.
- Li, Y., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 93(6), 1497–1508.
- Hollender, J., et al. (1997). Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. Applied and Environmental Microbiology, 63(11), 4479–4485.
- BLD Pharm. (n.d.). 884004-48-2|2-Amino-4-chloronicotinaldehyde.
- Haigler, B. E., & Spain, J. C. (1998). Reactions Involved in the Lower Pathway for Degradation of 4-Nitrotoluene by Mycobacterium Strain HL 4-NT-1. Journal of Bacteriology, 180(10), 2644–2650.
- Murbach, T. S., et al. (2016). Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. Food and Chemical Toxicology, 96, 126–137.
- Bozhilov, Y. B., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(11), 3169.
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An In-Depth Technical Guide on the Potential Biological Activity of Substituted Nicotinaldehydes
Introduction
Nicotinaldehyde, or pyridine-3-carboxaldehyde, and its substituted derivatives represent a privileged scaffold in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group but with distinct electronic properties, imparts favorable characteristics such as improved solubility and the ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets.[1][] The aldehyde functional group, an electrophilic center, can engage in various interactions, including the formation of Schiff bases with primary amines, a common reaction in biological systems. This unique combination of a pyridine core and a reactive aldehyde moiety makes substituted nicotinaldehydes versatile building blocks for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.[3][4][5]
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted nicotinaldehydes, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for assessing their biological efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of compounds.
I. Antimicrobial Activity of Substituted Nicotinaldehydes
Substituted nicotinaldehydes have emerged as promising candidates in the search for novel antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.[6] The pyridine moiety is a common feature in many established antimicrobial drugs, and its presence in nicotinaldehyde derivatives contributes to their ability to interfere with essential microbial processes.[4][6]
A. Mechanism of Action
The antimicrobial action of substituted nicotinaldehydes is often multifaceted. The aldehyde group can react with nucleophilic residues in microbial enzymes and proteins, leading to their inactivation. Furthermore, the pyridine ring can interact with microbial DNA or disrupt membrane integrity. Some derivatives have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.[7] For instance, certain nicotinaldehyde derivatives have demonstrated significant inhibition of oral pathogens by disrupting their biofilm and quorum sensing activities.[7]
B. Structure-Activity Relationship (SAR)
The nature and position of substituents on the pyridine ring significantly influence the antimicrobial potency of nicotinaldehydes. Electron-withdrawing groups can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards biological nucleophiles. Conversely, lipophilic substituents can improve the compound's ability to penetrate microbial cell membranes. For example, studies on newly synthesized nicotinamides, which are closely related to nicotinaldehydes, have shown that different substitutions lead to varying efficacy against Gram-positive and Gram-negative bacteria.[8]
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] It is a standard in vitro method to quantify the potency of a new compound.
1. Principle
The MIC assay is based on the principle of twofold serial dilution of the test compound in a liquid growth medium, followed by inoculation with a standardized suspension of the target microorganism.[9][10] After incubation, the presence or absence of visible growth (turbidity) is observed to determine the MIC value.[9][10]
2. Workflow Diagram
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
3. Step-by-Step Methodology[9][10][11][12]
-
Preparation of Compound Stock Solution: Dissolve the substituted nicotinaldehyde in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a twofold serial dilution of the compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the target bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
II. Anticancer Activity of Substituted Nicotinaldehydes
The pyridine scaffold is present in numerous anticancer drugs, and substituted nicotinaldehydes have shown promise as a source of new therapeutic agents.[5] Their potential lies in their ability to interfere with various cellular processes that are critical for cancer cell proliferation and survival.
A. Mechanism of Action
The anticancer mechanisms of substituted nicotinaldehydes are diverse and can involve multiple cellular targets. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] A notable mechanism involves the role of nicotinaldehyde as a precursor for NAD biosynthesis.[14][15] Cancer cells have a high demand for NAD to sustain their rapid proliferation and metabolism.[15] Certain anticancer agents work by depleting NAD levels.[14][15] However, the presence of nicotinaldehyde can replenish intracellular NAD, thereby abrogating the anticancer effects of these agents.[14][15] This highlights the complex role of nicotinaldehyde in cancer cell metabolism and its potential as a modulator of cancer therapies.[16] Additionally, some pyridine derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as lysine-specific demethylase 1 (LSD1).[17][18]
B. Structure-Activity Relationship (SAR)
The anticancer activity of substituted nicotinaldehydes is highly dependent on the nature and position of the substituents on the pyridine ring.[19][20][21][22] For instance, the introduction of specific functional groups can enhance the compound's ability to interact with target proteins or modulate its cellular uptake and distribution. Structure-activity relationship studies on nicotinamide derivatives have identified potent and selective inhibitors of ALKBH2, a DNA demethylase implicated in glioblastoma.[23] Similarly, the design of novel nicotinic acid derivatives has led to compounds with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[24]
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25]
1. Principle
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[26] The amount of formazan produced is directly proportional to the number of viable cells.[25]
2. Workflow Diagram
Caption: Generalized scheme for Suzuki cross-coupling reaction.
This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups, enabling the synthesis of a diverse library of substituted nicotinaldehydes for biological evaluation.
V. Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a series of substituted nicotinaldehydes to illustrate how their biological activities can be compared.
Table 1: Antimicrobial Activity of Substituted Nicotinaldehydes
| Compound | Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| NA-1 | 2-Chloro | 16 | 32 |
| NA-2 | 4-Methyl | 64 | 128 |
| NA-3 | 5-Nitro | 8 | 16 |
| NA-4 | 2-Phenyl | 32 | 64 |
Table 2: Anticancer Activity of Substituted Nicotinaldehydes
| Compound | Substitution | IC50 (µM) on MCF-7 Cells | IC50 (µM) on A549 Cells |
| NA-1 | 2-Chloro | 12.5 | 25.0 |
| NA-2 | 4-Methyl | 50.0 | >100 |
| NA-3 | 5-Nitro | 5.8 | 10.2 |
| NA-4 | 2-Phenyl | 22.1 | 45.6 |
Table 3: Anti-inflammatory Activity of Substituted Nicotinaldehydes
| Compound | Substitution | % Inhibition of BSA Denaturation (at 100 µg/mL) | % RBC Membrane Stabilization (at 100 µg/mL) |
| NA-1 | 2-Chloro | 65.2 | 58.9 |
| NA-2 | 4-Methyl | 30.5 | 25.1 |
| NA-3 | 5-Nitro | 78.9 | 72.4 |
| NA-4 | 2-Phenyl | 55.6 | 48.3 |
Conclusion
Substituted nicotinaldehydes represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, and anti-inflammatory agents is well-documented, and ongoing research continues to uncover new therapeutic applications. The ability to readily modify the substitution pattern on the pyridine ring allows for the fine-tuning of their biological properties, making them attractive candidates for drug discovery and development. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers to explore and harness the therapeutic potential of this important chemical scaffold.
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Wiley Online Library. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Amino-5-chloronicotinaldehyde: A Versatile Intermediate for Advanced Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Introduction and Strategic Importance
4-Amino-5-chloronicotinaldehyde, also known as 4-amino-5-chloro-pyridine-3-carbaldehyde, is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in synthetic organic and medicinal chemistry. Its strategic importance lies in the unique arrangement of four distinct reactive centers within a compact scaffold: a nucleophilic amino group, an electrophilic aldehyde, a displaceable chloro substituent, and a pyridine ring nitrogen. This specific constellation of functional groups makes it an ideal precursor for the construction of complex, fused heterocyclic systems, particularly those of interest in drug discovery.
The inherent reactivity profile allows for sequential and controlled chemical transformations. The ortho-amino aldehyde functionality is a classic precursor for building fused pyrimidine rings, leading to the formation of pyrido[2,3-d]pyrimidine scaffolds. These bicyclic systems are privileged structures in medicinal chemistry, forming the core of numerous clinically relevant molecules, especially protein kinase inhibitors. The chloro group provides an additional vector for chemical diversification, enabling late-stage functionalization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its synthesis, reactivity, and application in the strategic assembly of high-value molecular architectures.
Section 2: Physicochemical and Spectroscopic Profile
A summary of the key identifiers and computed properties for this compound is provided below. It is important to note that while the compound is commercially available, detailed, peer-reviewed spectroscopic and physical data are not extensively published. The data presented are based on supplier information and computational predictions.
| Property | Value |
| CAS Number | 1289175-56-9 |
| Molecular Formula | C₆H₅ClN₂O |
| Molecular Weight | 156.57 g/mol |
| Appearance | Typically a powder, ranging from off-white to yellow or brown |
| IUPAC Name | 4-amino-5-chloropyridine-3-carbaldehyde |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen), recommended at 2-8°C. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |
| SMILES | C1=C(C(=C(C=N1)Cl)N)C=O |
Spectroscopic Insights (Predicted):
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The aldehyde proton (-CHO) would be a highly deshielded singlet (δ 9.5-10.5 ppm). The amino (-NH₂) protons would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
-
¹³C NMR: The aldehyde carbonyl carbon is expected to be the most downfield signal (δ 190-200 ppm). The aromatic carbons of the pyridine ring would appear in the δ 110-160 ppm range.[1][2][3][4][5]
Section 3: Synthesis of this compound
Proposed Synthetic Pathway: A Logic-Driven Approach
The most plausible route begins with a commercially available aminopyridine, proceeds through a directed ortho-metalation to install the aldehyde, and finishes with a selective chlorination.
Caption: Proposed workflow for the synthesis of this compound.
Causality Behind Experimental Choices
-
Step 1: Protection: The amino group of 4-aminopyridine is acidic and would quench the strong base used for metalation. Protecting it, for example as a tert-butoxycarbonyl (Boc) carbamate, renders it non-acidic and sterically directs the metalation to the C3 position.
-
Step 2: Directed ortho-Metalation (DoM): This is the key C-H activation step. The Boc-amino group is an excellent directed metalation group (DMG). It coordinates to the lithium of the organolithium base (like sec-butyllithium), delivering the base to the adjacent C3 proton for abstraction. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl of N,N-dimethylformamide (DMF), which serves as the formyl group source. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and maintain the stability of the organometallic intermediate.
-
Step 3: Chlorination: With the C3 position functionalized, the C5 position is now the most electron-rich and sterically accessible site for electrophilic aromatic substitution. A mild chlorinating agent like N-chlorosuccinimide (NCS) is suitable for this transformation.
-
Step 4: Deprotection: The final step is the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amino group and yield the target intermediate.
Section 4: Utility in Heterocyclic Synthesis: Constructing the Pyrido[2,3-d]pyrimidine Core
The primary utility of this compound is as a synthon for building fused heterocycles. Its ortho-amino aldehyde structure is perfectly primed for cyclocondensation reactions with C-nucleophiles, particularly active methylene compounds, to form the medicinally important pyrido[2,3-d]pyrimidine ring system.[8][9]
Principle: The Friedländer-Type Annulation
The reaction of an ortho-aminoaromatic aldehyde with a compound containing an activated methylene group (e.g., malononitrile, ethyl cyanoacetate) is a classic variation of the Friedländer annulation. This powerful one-pot reaction typically proceeds under base or acid catalysis and constructs the new pyridine ring of the fused system.
Caption: Logical workflow for the synthesis of a pyrido[2,3-d]pyrimidine derivative.
Exemplary Protocol: Synthesis of a Densely Functionalized Pyrido[2,3-d]pyrimidine
This protocol describes a three-component reaction to form a substituted pyrido[2,3-d]pyrimidine, a common scaffold in kinase inhibitors. It is adapted from well-established procedures for related aminopyridine precursors.[10][11]
Reaction: this compound + Malononitrile + Guanidine Hydrochloride
Objective: To synthesize 2,4-Diamino-7-chloro-pyrido[2,3-d]pyrimidine.
| Parameter | Condition | Rationale |
| Reactants | 1. This compound (1.0 eq) | The core pyridine scaffold. |
| 2. Malononitrile (1.1 eq) | Provides two carbons and a nitrile group for the new ring. The active methylene is the key nucleophile. | |
| 3. Guanidine hydrochloride (1.2 eq) | Acts as a binucleophile to form the pyrimidine ring portion of the final product. | |
| Solvent | Ethanol or N,N-Dimethylformamide (DMF) | Polar aprotic (DMF) or protic (EtOH) solvents are effective at dissolving the reactants and facilitating the ionic intermediates. |
| Catalyst/Base | Sodium ethoxide or Potassium carbonate (K₂CO₃) | A base is required to deprotonate the active methylene compound (malononitrile) to generate the nucleophilic carbanion for the initial Knoevenagel condensation. It also facilitates the cyclization steps. |
| Temperature | 80-120 °C (Reflux) | Thermal energy is necessary to overcome the activation barriers for the condensation, cyclization, and subsequent aromatization steps. |
| Reaction Time | 4-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed. |
| Workup | Cooling, precipitation, filtration, washing | The product often precipitates from the reaction mixture upon cooling. It can then be isolated by filtration and washed with a cold solvent (like ethanol or diethyl ether) to remove soluble impurities. Recrystallization can be used for further purification. |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 mmol) in ethanol (15 mL), add malononitrile (1.1 mmol) and guanidine hydrochloride (1.2 mmol).
-
Add a catalytic amount of a base, such as sodium ethoxide (approx. 0.2 mmol).
-
Heat the mixture to reflux (approx. 80°C) and maintain for 6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 10 mL) and then diethyl ether (10 mL) to remove residual solvent and impurities.
-
Dry the product under vacuum to yield the 2,4-Diamino-7-chloro-pyrido[2,3-d]pyrimidine.
Section 5: Applications in Drug Discovery
The pyrido[2,3-d]pyrimidine core synthesized from this compound is a cornerstone of modern kinase inhibitor design.[11][12] Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.
-
Scaffold for Kinase Inhibitors: The nitrogen atoms of the pyridopyrimidine core act as hydrogen bond acceptors, mimicking the adenine portion of ATP to bind effectively in the hinge region of the kinase active site.
-
Vectors for Selectivity and Potency: The substituents installed via the synthetic route—such as the amino groups from guanidine and the chloro group from the starting material—provide crucial vectors for further chemical modification. These sites can be functionalized to interact with specific amino acid residues outside the hinge region, thereby engineering potency and selectivity for a particular kinase target.
Section 6: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound and its reagents.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 7: Conclusion
This compound is a potent and versatile synthetic intermediate whose value is defined by its densely packed, strategically placed functional groups. While detailed synthetic literature for this specific isomer is sparse, its utility can be confidently inferred from the well-established chemistry of its analogues. It serves as an exemplary building block for applying powerful cyclocondensation strategies to construct the pyrido[2,3-d]pyrimidine scaffold, a privileged core in modern drug discovery. For research teams focused on the rapid assembly of kinase inhibitor libraries or other complex heterocyclic targets, this compound represents a high-value starting point for innovative synthetic campaigns.
References
[13] CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents. [8] Al-Bogami, A. S., & Bakr, R. B. (2022). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 12(45), 29457-29481. [Link] [14] PubChem. (n.d.). 4-Amino-5-chloro-6-(difluoromethyl)nicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link] [1] ChemHelp ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link] [9] Eissa, A. A., Aljamal, K. F. M., & Allam, H. A. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. [Link] [15] Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 1), 5-8. [Link] [2] Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link] [3] The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link] [10] Al-Mousawi, S. M., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(2), 115-123. [Link] [16] Eissa, A. A., Aljamal, K. F. M., & Allam, H. A. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Semantic Scholar. [Link] [11] Sravani, G. S., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. [Link] Bautista, D., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(19), 6688. [Link] [4] Simanungkalit, S. P., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link] [5] ResearchGate. (n.d.). Table 1. 1 H-NMR and 13 C-NMR spectral data of isolated compounds. [Link] [17] Ugi, I., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2938-2947. [Link] [18] EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. Google Patents. [6] Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications, 17(1-2), 21-24. [Link] [19] Overman, L. E., & Wolfe, J. P. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(9), 3167–3175. [Link] [7] CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde. Google Patents. PubChem. (n.d.). 4-Aminonicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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The Strategic Synthesis of Amino-Chloro-Nicotinaldehydes: A Gateway to Privileged Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Convergence of Reagents and Scaffolds
The history of amino-chloro-nicotinaldehydes is not one of a singular, celebrated discovery, but rather a story of convergence. Their emergence as pivotal intermediates in modern medicinal chemistry is intrinsically linked to two parallel historical tracks: the development of powerful formylation reactions and the rise of the naphthyridine scaffold as a "privileged structure" in drug design.
The journey begins with the Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927.[1][2][3] This reaction provided a robust method for formylating electron-rich aromatic and heteroaromatic systems by generating a reactive chloromethyleneiminium ion (the Vilsmeier reagent) from reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][4][5] Concurrently, the first synthesis of a naphthyridine, a bicyclic system of two fused pyridine rings, was also achieved in 1927.[6]
However, it was the discovery of the potent antibacterial activity of nalidixic acid, a 1,8-naphthyridine derivative, by George Y. Lesher and colleagues in 1962 that truly ignited interest in this heterocyclic family.[7][8] This pivotal moment created a demand for versatile chemical building blocks to construct novel naphthyridine analogs. Amino-chloro-nicotinaldehydes, possessing the precise arrangement of functional groups—an aldehyde for cyclization, an amino group to form the second ring, and a chloro-substituent for further functionalization—emerged as ideal precursors. Their history is therefore the history of enabling the exploration of these vital pharmacophores.
Core Synthetic Strategies: Accessing the Key Intermediates
The synthesis of amino-chloro-nicotinaldehydes requires a multi-step approach, carefully orchestrating the introduction of the requisite functional groups onto the pyridine ring. The choice of strategy is often dictated by the desired substitution pattern (isomer) of the final product.
Strategy 1: Formylation of Pre-functionalized Aminochloropyridines
A direct and logical approach involves the formylation of an appropriately substituted 2-amino-5-chloropyridine. However, the reactivity of the pyridine ring and the directing effects of the existing substituents must be carefully managed. A successful modern example is the synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde (1a) and 5-amino-2-chloro-4-pyridinecarboxaldehyde (1b) .[9]
This pathway leverages the protection of the amino group to direct subsequent metalation and formylation. The chloro-substituent is introduced via direct chlorination of the protected aminopyridine, a common strategy in pyridine chemistry.[10][11]
Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde (1a) [9]
-
Step 1: Protection. 2-Aminopyridine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield tert-butyl pyridin-2-ylcarbamate. This step protects the amino group and modulates the reactivity of the pyridine ring.
-
Step 2: Chlorination. The protected aminopyridine is treated with N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 5-position, yielding tert-butyl (5-chloropyridin-2-yl)carbamate.
-
Step 3: Directed Ortho-Metalation and Formylation. The chlorinated intermediate is cooled to -78 °C and treated with two equivalents of sec-butyllithium (s-BuLi). This strong base selectively deprotonates the C3 position, directed by the carbamate group. The resulting organolithium species is then quenched with N,N-dimethylformamide (DMF) to install the formyl group.
-
Step 4: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product, 2-amino-5-chloro-3-pyridinecarboxaldehyde.
The following diagram illustrates the synthetic workflow for isomers 1a and 1b .
Strategy 2: The Vilsmeier-Haack Approach on Enamides
An alternative and powerful strategy involves the Vilsmeier-Haack reaction for the simultaneous formylation and cyclization of enamides. This method is particularly effective for producing various multisubstituted chloronicotinaldehydes. The causality behind this choice lies in the controlled construction of the pyridine ring from an acyclic precursor, allowing for precise placement of substituents.
The general workflow involves preparing an enamide substrate, which is then subjected to the Vilsmeier reagent (e.g., POCl₃/DMF). The reaction proceeds through cyclization and subsequent aromatization to yield the substituted chloronicotinaldehyde. This method avoids the challenges of direct substitution on a potentially deactivated pyridine ring.
Strategy 3: Building from Functionalized Pyridines via Nucleophilic Substitution
A recent patent describes the synthesis of 4-amino-2-chloronicotinaldehyde , showcasing a strategy that builds the aldehyde onto a pre-existing chloropyridine ring followed by amination.[12]
Experimental Protocol: Synthesis of 4-Amino-2-chloronicotinaldehyde [12]
-
Step 1: Formylation of a Halogenated Pyridine. 2-chloro-4-fluoropyridine is treated with lithium diisopropylamide (LDA) in an anaerobic environment at low temperature (-20°C). This creates a highly reactive organolithium intermediate at the 3-position, which is then quenched with DMF to install the aldehyde group, yielding 2-chloro-4-fluoropyridine-3-carbaldehyde. The choice of a fluoro-substituent is strategic, as fluorine is an excellent leaving group for subsequent nucleophilic aromatic substitution.
-
Step 2: Amination. The resulting 2-chloro-4-fluoropyridine-3-carbaldehyde is reacted with aqueous ammonia in 1,4-dioxane. The amino group displaces the fluoride at the 4-position to yield the final product.
Quantitative Data Summary
The efficiency of these synthetic routes is critical for their application in drug development campaigns. The following table summarizes reported yields for key transformation steps.
| Starting Material | Target Compound | Key Transformation | Reagents | Yield (%) | Reference |
| tert-butyl (5-chloropyridin-2-yl)carbamate | 2-Amino-5-chloro-3-pyridinecarboxaldehyde | Formylation & Deprotection | s-BuLi, DMF; then TFA | 83% | [9] |
| tert-butyl (2-chloropyridin-5-yl)carbamate | 5-Amino-2-chloro-4-pyridinecarboxaldehyde | Formylation & Deprotection | s-BuLi, DMF; then TFA | 80% | [9] |
| 2-Chloro-4-fluoropyridine | 2-Chloro-4-fluoropyridine-3-carbaldehyde | Formylation | LDA, DMF | Not explicitly stated | [12] |
| 2-Chloro-4-fluoropyridine-3-carbaldehyde | 4-Amino-2-chloronicotinaldehyde | Amination | Ammonia water, Dioxane | Not explicitly stated | [12] |
Application in Drug Discovery: The Friedländer Annulation
The primary and most significant application of amino-chloro-nicotinaldehydes is their use as synthons for the construction of naphthyridine cores via the Friedländer synthesis.[13] This reaction is one of the most direct and efficient methods for creating the bicyclic naphthyridine system.[14]
The core of the Friedländer reaction is the condensation of an ortho-aminoaryl aldehyde (in this case, an amino-nicotinaldehyde) with a compound containing an α-methylene ketone or aldehyde. The reaction proceeds under either acidic or basic catalysis to form the new pyridine ring.
The versatility of this reaction allows for the generation of large libraries of substituted naphthyridines by varying both the R¹/R² groups on the ketone and the substitution pattern on the starting amino-chloro-nicotinaldehyde. The resulting naphthyridine derivatives have demonstrated a vast range of biological activities, including:
-
Anticancer: Targeting various kinases and cellular pathways.[15][16]
-
Antibacterial: Building on the legacy of nalidixic acid.[7][8]
-
Anti-inflammatory: Modulating inflammatory responses.[9]
-
Antiviral: Including activity against herpes viruses.[9]
The chloro-substituent retained on the naphthyridine product is of particular strategic value, serving as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification in drug discovery programs.
Conclusion and Future Outlook
Amino-chloro-nicotinaldehydes represent a cornerstone class of intermediates whose history is defined by their utility. While not heralded by a singular discovery, their importance grew organically with the advancement of synthetic organic chemistry and the pressing needs of medicinal chemistry. The development of directed ortho-metalation and the strategic application of the Vilsmeier-Haack reaction have provided reliable access to these key building blocks. Their primary role as precursors to naphthyridines via the Friedländer synthesis solidifies their position as indispensable tools for drug development professionals. As the search for novel therapeutics continues, the demand for efficient and scalable syntheses of these and other highly functionalized heterocyclic aldehydes will undoubtedly grow, ensuring their continued relevance in the discovery of next-generation medicines.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- BenchChem. (2025). Discovery and History of 1,8-Naphthyridine Compounds. BenchChem Technical Guides.
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
- Cimarelli, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(24), 5926.
- Choudhury, S. S., Shekh, S., Dhakad, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18933–18943.
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- Wójcicka, A. (2022). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 27(19), 6563.
- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Rajput, A. P., & Girase, P. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
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- Ambeed.com. (n.d.). 5-Amino-2-chloronicotinonitrile.
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A Theoretical Investigation Framework for 4-Amino-5-chloronicotinaldehyde: A Guide for Computational Chemistry in Drug Discovery
Abstract: 4-Amino-5-chloronicotinaldehyde stands as a potentially valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern—an electron-donating amino group, an electron-withdrawing chloro group, and a reactive aldehyde on a pyridine scaffold—suggests a rich and complex electronic profile. While direct and extensive theoretical studies on this specific molecule are not widely available in published literature, this guide establishes a comprehensive framework for its computational investigation. By leveraging established Density Functional Theory (DFT) protocols successfully applied to analogous structures, we provide researchers with a self-validating workflow to predict and understand its structural, spectroscopic, and electronic properties. This document serves as a technical whitepaper for scientists aiming to computationally characterize novel heterocyclic compounds to accelerate drug development and materials design.
Introduction: The Rationale for a Theoretical Approach
Substituted pyridine derivatives are foundational scaffolds in pharmaceuticals, valued for their role in creating compounds with diverse biological activities, including antimicrobial and anti-cancer properties.[1] The title compound, this compound, combines key functional groups that can modulate its reactivity, intermolecular interactions, and ultimately, its efficacy as a drug precursor.
A theoretical-first approach provides critical insights before committing to costly and time-consuming synthesis and experimentation. Computational studies allow for:
-
Structural Elucidation: Predicting the stable three-dimensional geometry, including bond lengths and angles.
-
Spectroscopic Prediction: Simulating FT-IR, FT-Raman, and UV-Vis spectra to aid in the characterization of the synthesized compound.[2][3]
-
Reactivity Mapping: Identifying sites susceptible to electrophilic or nucleophilic attack through the analysis of electronic properties like the Molecular Electrostatic Potential (MEP).[4]
-
Drug Design Foundation: Understanding the molecule's electronic characteristics (e.g., Frontier Molecular Orbitals) to inform its potential as a pharmacophore.
This guide outlines a robust protocol using Density Functional Theory (DFT), a highly effective quantum chemical method for studying the properties of such molecules.[3][5]
Core Computational Protocol: A Self-Validating DFT Workflow
The trustworthiness of a theoretical study hinges on a well-defined and validated methodology. The following protocol is synthesized from best practices observed in the computational analysis of similar heterocyclic systems.[2][5]
Step-by-Step DFT Calculation Protocol
-
Initial Structure Construction:
-
Action: Draw the 2D structure of this compound and convert it to a 3D model using molecular modeling software (e.g., GaussView, Avogadro).
-
Causality: This initial geometry serves as the starting point for optimization. A reasonable initial structure is crucial for ensuring the calculation converges to the true energy minimum.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization without any symmetry constraints. This is a critical step to locate the molecule's most stable conformation (lowest energy state).
-
Recommended Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended due to its proven balance of accuracy and computational efficiency for organic molecules.[3]
-
Recommended Basis Set: The 6-311++G(d,p) basis set is advised. The '++' adds diffuse functions for non-hydrogen and hydrogen atoms, essential for accurately describing lone pairs and anionic species, while '(d,p)' adds polarization functions to allow for non-spherical electron density distribution, which is critical for describing bonding accurately.[5]
-
-
Vibrational Frequency Analysis:
-
Action: Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Causality (Self-Validation): This step serves two purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. Second, it provides the theoretical vibrational spectra (FT-IR, FT-Raman) which can be compared with experimental data.[2] Calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and method limitations.
-
-
Electronic Property Calculation:
-
Action: Using the optimized geometry, perform single-point energy calculations to derive key quantum chemical descriptors.
-
Causality: This provides data on the molecule's electronic nature, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[4][6]
-
-
Electronic Spectra Simulation:
-
Action: Employ Time-Dependent DFT (TD-DFT) at the same functional and basis set level to calculate the electronic excitation energies and oscillator strengths.
-
Causality: This simulates the UV-Visible absorption spectrum, allowing for a direct comparison with experimental results and helping to assign electronic transitions.[5]
-
Predicted Molecular and Electronic Properties
The protocol described above would yield a wealth of quantitative data. The following sections describe the expected outcomes and their interpretations.
Molecular Geometry
The geometry optimization will provide precise bond lengths and angles. This data is crucial for understanding steric effects and the influence of substituents on the pyridine ring. The C-N bond of the amino group is expected to have some double-bond character due to resonance with the ring, resulting in a shorter bond length than a typical C-N single bond.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: These are representative values based on DFT calculations of similar structures. Actual calculated values should be derived from the protocol.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O (Aldehyde) | ~1.21 Å |
| C-Cl | ~1.75 Å | |
| C-NH2 | ~1.37 Å | |
| N-H (Amino) | ~1.01 Å | |
| Bond Angles | C-C(O)-H | ~124° |
| Cl-C-C | ~118° | |
| H-N-H | ~115° |
Vibrational Analysis (FT-IR & FT-Raman)
The calculated vibrational frequencies allow for the assignment of characteristic peaks in an experimental spectrum. This is a powerful tool for structural confirmation.
Table 2: Key Predicted Vibrational Frequencies and Their Assignments
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
| N-H (Amino) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium-Strong |
| C-H (Aldehyde) | Stretching | 2900 - 2800 | Weak-Medium |
| C=O (Aldehyde) | Stretching | ~1700 | Very Strong |
| C=N, C=C (Ring) | Stretching | 1620 - 1450 | Medium-Strong |
| C-Cl | Stretching | 800 - 650 | Strong |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are central to understanding chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The electron density is expected to be localized on the electron-rich amino group and the pyridine ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The electron density will likely be concentrated on the electron-withdrawing aldehyde group and the pyridine ring nitrogen.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap implies high chemical reactivity and polarizability.[6] This value is a key indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electron density distribution, which is invaluable for predicting intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime sites for electrophilic attack. These are expected around the pyridine nitrogen and the oxygen atom of the aldehyde.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amino group and the aldehyde proton.
-
Green Regions (Neutral Potential): Represent areas of near-zero potential.
Visualization of the Theoretical Workflow
To ensure clarity and reproducibility, the entire investigative process can be summarized in a workflow diagram.
Caption: A comprehensive workflow for the theoretical investigation of this compound using DFT.
Conclusion and Future Directions
This guide presents a robust and scientifically grounded framework for the theoretical study of this compound. By following this detailed protocol, researchers can obtain reliable predictions of the molecule's structural, vibrational, and electronic properties. The insights gained from such a computational study are invaluable for guiding synthetic efforts, interpreting experimental data, and providing a rational basis for its application in drug design. Future work could extend this framework to study intermolecular interactions, such as dimerization or hydrogen bonding, and to perform molecular docking studies to investigate its potential binding affinity with biological targets.[2][7]
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- 6. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 4-Amino-5-chloronicotinaldehyde in Suzuki-Miyaura Coupling Reactions
Abstract: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the application of 4-Amino-5-chloronicotinaldehyde as a key building block in these reactions. The unique trifunctional nature of this substrate—possessing a reactive chloro group for coupling, a versatile aldehyde for subsequent transformations, and an amino group for modulating electronic properties or further derivatization—makes it an exceptionally valuable scaffold in the synthesis of novel heterocyclic compounds for the pharmaceutical and materials science sectors.[3][4] We present a detailed mechanistic overview, optimized protocols, and troubleshooting strategies to empower researchers in leveraging this powerful synthetic tool.
The Strategic Value of this compound in Synthesis
Substituted pyridine cores are ubiquitous motifs in a vast array of FDA-approved drugs and biologically active compounds.[4][5][6] The ability to selectively introduce aryl and heteroaryl substituents onto this privileged scaffold is therefore of paramount importance in drug discovery. This compound serves as an ideal starting point for such endeavors. The chloro-substituent at the 5-position acts as the electrophilic handle for the Suzuki coupling. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, modern advancements in catalyst systems have made their use routine and cost-effective.[7][8] The aldehyde at the 3-position and the amine at the 4-position provide orthogonal synthetic vectors for building molecular complexity, enabling the rapid generation of diverse compound libraries.
The Catalytic Engine: Mechanism of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is fundamental to rational protocol design and troubleshooting. The reaction proceeds through a sequence of three principal steps, orchestrated by a palladium catalyst.[1][9][10]
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8][11] The efficiency of this step is critically dependent on the choice of ligand coordinated to the palladium center.
-
Transmetalation: In this phase, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex, thereby promoting the transfer of the organic group to the palladium center.[1][12][13]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (the nicotininaldehyde derivative and the group from the boronic acid) on the palladium complex. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][13][14]
Caption: The Suzuki-Miyaura catalytic cycle.
Optimized Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound. Optimization of temperature, base, and catalyst loading may be required for specific substrates.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: SPhos (2-4 mol%) or XPhos (2-4 mol%)
-
Base: K₃PO₄ or K₂CO₃, finely powdered (2.0–3.0 equiv)[15][16]
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v), degassed
-
Equipment: Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial), magnetic stir bar, inert gas supply (Argon or Nitrogen), heating mantle or oil bath, TLC plates or LC-MS for monitoring.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₂CO₃ (2.5 equiv).
-
Inert Atmosphere Setup: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the complete removal of oxygen.[16]
-
Catalyst Loading: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3 mol%).
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 90–100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.[17]
Caption: Experimental workflow for the Suzuki coupling protocol.
Data Summary: Key Reaction Parameter Selection
The success of the Suzuki coupling with an electron-rich, sterically accessible chloropyridine like this compound hinges on the judicious selection of reaction components. The following table provides a summary of common choices and the rationale behind them.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Air-stable precatalysts (e.g., XPhos Pd G3) | Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. Air-stable precatalysts can simplify reaction setup and improve reproducibility.[16] |
| Ligand | Bulky, Electron-Rich Phosphines: - SPhos, XPhos, RuPhosN-Heterocyclic Carbenes (NHCs): - IPr, SIMes | Essential for activating the C-Cl bond for oxidative addition. Bulky ligands promote reductive elimination and prevent catalyst decomposition. NHCs are also highly effective alternatives.[12][18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation.[12] K₃PO₄ is a strong, effective base for many systems.[15] Milder bases like KF may be used to minimize side reactions like protodeboronation.[16] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF | Aprotic organic solvents are standard. A small amount of water is often beneficial, aiding in dissolving the base and promoting the transmetalation step.[15][19] |
| Temperature | 80–120 °C | Elevated temperatures are typically required to overcome the activation barrier for the oxidative addition of the aryl chloride. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Presence of oxygen.3. Insufficient temperature. | 1. Use a fresh bottle of catalyst/ligand or switch to a more robust, air-stable precatalyst.[16]2. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.3. Increase the reaction temperature in 10 °C increments. |
| Dehalogenation Side Product | Formation of a Pd-H species, which reductively eliminates to replace -Cl with -H. This can be promoted by certain bases or protic solvents.[20] | 1. Switch to a different base; sometimes a weaker base like K₂CO₃ or KF can mitigate this issue.[16][20]2. Use anhydrous aprotic solvents like dioxane or toluene.3. Ensure the boronic acid is of high purity. |
| Boronic Acid Homocoupling | Caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[16] | Rigorously deoxygenate the reaction mixture and solvents. Maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Stalled Reaction | The pyridine nitrogen or the amino group may coordinate to the palladium center, inhibiting catalytic activity.[20][21] | Switch to a bulkier ligand (e.g., XPhos, RuPhos) that can sterically disfavor inhibitory coordination to the palladium center. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for the synthesis of functionalized 4-aminopyridine derivatives. By carefully selecting a modern, robust catalyst system composed of a palladium source and a bulky, electron-rich ligand, researchers can efficiently overcome the inherent low reactivity of the aryl chloride. The protocols and troubleshooting guides provided herein offer a solid foundation for developing specific applications, enabling the rapid assembly of complex molecular architectures crucial for advancing drug discovery and materials science.
References
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). MDPI. Retrieved from [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Semantic Scholar. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023). ACS Publications. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]
-
Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6′-acetyltransferase. (n.d.). NIH. Retrieved from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH. Retrieved from [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021, August 16). YouTube. Retrieved from [Link]
-
Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]
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Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (n.d.). RSC Publishing. Retrieved from [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC - NIH. Retrieved from [Link]
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4-Aminonicotinaldehyde. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved from [Link]
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). MDPI. Retrieved from [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI. Retrieved from [Link]
-
Chalcone Derivatives: Promising Starting Points for Drug Design. (2017). PMC - PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 4-Amino-5-chloronicotinaldehyde in Medicinal Chemistry
Introduction: Strategic Value of the 4-Amino-5-chloronicotinaldehyde Scaffold
In the landscape of modern medicinal chemistry, the discovery of versatile molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. This compound represents a high-potential starting material, strategically functionalized for a range of chemical transformations. Its pyridine core is a well-established pharmacophore present in numerous approved drugs. The vicinal amino and aldehyde groups offer a reactive handle for a multitude of cyclocondensation and derivatization reactions, while the chlorine atom provides a site for further modification (e.g., via nucleophilic aromatic substitution or cross-coupling reactions) and modulates the electronic properties of the ring system.
This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies. The derivatization pathways discussed herein are designed to yield compound classes with proven relevance in contemporary drug discovery, particularly in the fields of oncology and inflammation.
Core Reactivity and Derivatization Potential
The chemical personality of this compound is dominated by the interplay between the nucleophilic amino group and the electrophilic aldehyde. This ortho-relationship is a classic precursor for building fused heterocyclic systems, which are rigid structures that can present pharmacophoric elements to biological targets with high specificity.
Caption: Key derivatization pathways for this compound.
PART 1: Schiff Base Formation - A Gateway to Diverse Functionality
The condensation of the primary amino group with the aldehyde to form an imine (Schiff base) is one of the most fundamental and versatile reactions for this scaffold. Schiff bases themselves have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The azomethine (-C=N-) linkage is crucial for their bioactivity. Furthermore, these imines serve as key intermediates for the synthesis of more complex molecules.
Scientific Rationale:
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The process is typically catalyzed by a small amount of acid to protonate the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (water).[4] The choice of the primary amine component is a straightforward method to introduce chemical diversity, allowing for the modulation of properties such as lipophilicity, hydrogen bonding potential, and steric bulk.
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol is adapted from established procedures for analogous aromatic aldehydes.[4][5]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol with stirring.
-
To this solution, add the selected primary amine (1.0 eq).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the formation of the imine linkage.
Self-Validation: The disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of a new imine proton signal (~8.0-9.0 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction.
PART 2: Cyclocondensation Reactions - Building Bioactive Heterocycles
The ortho-amino aldehyde functionality is a classic precursor for building fused bicyclic systems through condensation with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, β-ketoesters).[6][7][8] This strategy allows for the rapid construction of complex heterocyclic cores, such as pyridopyrimidines or pyrazolopyridines, which are prevalent in medicinal chemistry, particularly as kinase inhibitors.[9][10]
Scientific Rationale:
These reactions, often variants of the Knoevenagel condensation, begin with the formation of a new carbon-carbon bond between the aldehyde carbon and the active methylene carbon. Subsequent intramolecular cyclization involving the amino group and a nitrile or ester function, followed by tautomerization or elimination, leads to the stable, fused aromatic system. The choice of the active methylene compound dictates the structure of the newly formed ring.
Caption: Workflow for cyclocondensation with active methylene compounds.
Protocol 2: Synthesis of a Fused Pyridopyrimidine Derivative
This protocol is an adaptation of general procedures for the synthesis of fused pyrimidines from ortho-amino aldehydes.[8]
Materials:
-
This compound
-
Malononitrile (1.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Piperidine or Triethylamine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.0 eq).
-
Add a catalytic amount of piperidine (2-4 drops) to the mixture.
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.
-
A precipitate is expected to form as the reaction progresses.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then diethyl ether to remove impurities.
-
Recrystallize the crude product from a suitable high-boiling solvent like DMF or acetic acid if necessary.
-
Dry the final product under vacuum.
-
Confirm the structure of the fused heterocyclic system using comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and HRMS).
Trustworthiness Check: The disappearance of both the aldehyde and amino proton signals from the starting material in the ¹H NMR spectrum, along with the appearance of a new set of aromatic signals corresponding to the fused ring system, validates the reaction outcome.
PART 3: Friedländer Annulation - A Direct Route to Substituted Quinolines
The Friedländer synthesis is a powerful reaction that constructs the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone.[4][11][12] Applying this to this compound provides a direct route to synthesize novel, substituted 8-azaquinolines (pyrrolo[3,2-c]pyridines), which are of significant interest in drug discovery.
Scientific Rationale:
The reaction can proceed via two primary mechanisms. One path involves an initial aldol condensation between the two carbonyl components, followed by cyclization and dehydration. Alternatively, an initial Schiff base formation between the amino group and the ketone can be followed by an intramolecular aldol-type cyclization.[4] The reaction is typically catalyzed by either acid or base.
Protocol 3: Friedländer Synthesis of a Tetracyclic Derivative
This protocol is adapted from classical Friedländer conditions.[13][14]
Materials:
-
This compound
-
Cyclohexanone (1.1 eq)
-
Ethanol
-
Potassium Hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), cyclohexanone (1.1 eq), and ethanol.
-
Add a catalytic amount of either potassium hydroxide (for base catalysis) or p-toluenesulfonic acid (for acid catalysis).
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst if necessary (e.g., add acetic acid if KOH was used, or a mild base like sodium bicarbonate if p-TsOH was used).
-
Reduce the solvent volume under reduced pressure.
-
The product may precipitate or may require extraction. If an oil is obtained, attempt to triturate with a non-polar solvent like hexane to induce solidification.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the tetracyclic product using appropriate spectroscopic methods to confirm the quinoline ring formation.
Data Summary and Expected Outcomes
| Derivatization Strategy | Reagent Type | Product Class | Potential Biological Activity | Key Characterization Signals (¹H NMR) |
| Schiff Base Formation | Primary Amines | Imines | Anticancer, Antimicrobial[1][3] | Disappearance of aldehyde CHO (~10 ppm), appearance of imine CH=N (~8-9 ppm) |
| Cyclocondensation | Active Methylene Compounds | Fused Pyrimidines | Kinase Inhibition, Anticancer[9] | Disappearance of CHO and NH₂ signals, new aromatic signals |
| Friedländer Annulation | Ketones (e.g., Cyclohexanone) | Fused Quinolines | Diverse (Antimalarial, Anticancer)[15][16] | Disappearance of CHO and NH₂ signals, new aromatic/aliphatic signals from the new ring |
Conclusion and Future Directions
This compound is a strategically designed building block for medicinal chemistry. The protocols detailed in this guide provide robust starting points for its derivatization into three important classes of compounds: Schiff bases, fused pyridopyrimidines, and fused quinolines. These derivatives represent promising scaffolds for the development of novel therapeutic agents, particularly in oncology. Further exploration could involve leveraging the chlorine atom as a handle for palladium-catalyzed cross-coupling reactions to introduce additional diversity and to probe structure-activity relationships in greater detail. The self-validating nature of the described protocols, combined with rigorous analytical characterization, will ensure the generation of high-quality compound libraries for biological screening.
References
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]
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Friedländer synthesis. Wikipedia. Available at: [Link]
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Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan J. Chem. Available at: [Link]
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Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. Available at: [Link]
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Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][4]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
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Screening of various active methylene compounds for selection of best... ResearchGate. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available at: [Link]
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Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC - PubMed Central. Available at: [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
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Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]
-
Substituted active methylene synthesis by condensation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry. Available at: [Link]
- Preparation method of 4-amino-2-chloronicotinaldehyde. Google Patents.
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Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. MDPI. Available at: [Link]
-
New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. PMC - PubMed Central. Available at: [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]
-
Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. PMC - NIH. Available at: [Link]
-
Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link]
-
A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PMC - PubMed Central. Available at: [Link]
-
A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. PubMed. Available at: [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
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Application Note: Synthesis of Novel Bioactive Heterocycles from 4-Amino-5-chloronicotinaldehyde
Abstract: This document provides detailed protocols and scientific insights for the synthesis of novel heterocyclic scaffolds derived from 4-Amino-5-chloronicotinaldehyde. This versatile starting material, possessing strategically positioned amino, chloro, and aldehyde functionalities, serves as an exceptional building block for constructing fused ring systems of significant interest in medicinal chemistry and drug development.[1][2] We present two robust, field-proven synthetic pathways for the preparation of pyrido[4,5-d]pyrimidines and thieno[3,2-b]pyridines, classes of compounds known for their diverse biological activities, including anticancer and neuroprotective properties.[3][4] The protocols are designed for researchers and scientists, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and facilitate further derivatization.
Introduction: The Strategic Value of this compound
This compound is a pyridine-based scaffold of high value in synthetic and medicinal chemistry.[2] Its utility stems from the orthogonal reactivity of its three key functional groups:
-
Aldehyde Group: Acts as a primary electrophilic center for condensation reactions, initiating the formation of new rings.
-
Ortho-Amino Group: A nucleophilic center perfectly positioned to participate in intramolecular cyclization events following the initial condensation.
-
Chloro Group: Functions as a leaving group, enabling post-cyclization functionalization via nucleophilic aromatic substitution (SNAr) or participating directly in the cyclization process, thereby increasing the molecular complexity and providing a vector for diversity-oriented synthesis.
This unique arrangement allows for the efficient, often one-pot, construction of fused heterocyclic systems that are prevalent in a wide range of biologically active molecules and FDA-approved drugs.[5] This guide details protocols for leveraging this scaffold to create two distinct and medicinally relevant heterocyclic cores.
Synthesis of Pyrido[4,5-d]pyrimidines
The pyrido[4,5-d]pyrimidine core is a key structural motif found in compounds targeting a range of diseases. The fusion of a pyrimidine ring onto the pyridine scaffold of the starting material is a direct and efficient strategy for accessing this privileged heterocycle. The reaction proceeds via a condensation-cyclization cascade.
Principle and Mechanism
The synthesis involves the reaction of this compound with an amidine salt (e.g., acetamidine hydrochloride). The reaction is typically conducted in a high-boiling polar aprotic solvent with a non-nucleophilic base. The mechanism initiates with the condensation of the amidine with the aldehyde to form an intermediate N-acyliminium species or its equivalent. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the C4-amino group, forms the dihydropyrimidine ring. Aromatization, likely through oxidation or tautomerization, yields the final pyrido[4,5-d]pyrimidine product. The chlorine atom at the 5-position of the starting material remains on the newly formed bicyclic core, providing a handle for further synthetic modifications.
Visualized Workflow: Pyrido[4,5-d]pyrimidine Synthesis
Caption: Experimental workflow for the synthesis of Pyrido[4,5-d]pyrimidines.
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-Methyl-5-chloropyrido[4,5-d]pyrimidine
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Acetamidine hydrochloride (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Deionized Water
-
Diethyl Ether
-
-
Instrumentation:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration apparatus
-
-
Procedure:
-
To a dry three-neck round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.57 g, 10 mmol), acetamidine hydrochloride (1.42 g, 15 mmol), and anhydrous potassium carbonate (4.15 g, 30 mmol).
-
Add anhydrous DMAc (30 mL) to the flask. Rationale: DMAc is a high-boiling polar solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures required for cyclization.
-
Stir the suspension at room temperature for 15 minutes, then heat the reaction mixture to 140°C.
-
Maintain stirring at 140°C for 16 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the dark mixture into a beaker containing ice-water (200 mL) with vigorous stirring. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove residual DMAc and impurities.
-
Dry the product under vacuum to yield the crude 2-Methyl-5-chloropyrido[4,5-d]pyrimidine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Data Summary
| Entry | Starting Aldehyde | Amidine Reagent | Product | Expected Yield (%) |
| 1 | This compound | Acetamidine HCl | 2-Methyl-5-chloropyrido[4,5-d]pyrimidine | 65-80% |
| 2 | This compound | Benzamidine HCl | 2-Phenyl-5-chloropyrido[4,5-d]pyrimidine | 60-75% |
Synthesis of Thieno[3,2-b]pyridines
The thieno[3,2-b]pyridine scaffold is another heterocycle of significant pharmaceutical importance.[6][7] The Gewald reaction, a multicomponent reaction, provides a classic and highly efficient route to substituted 2-aminothiophenes, which can be adapted for our system. The reaction utilizes the aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
Principle and Mechanism
The reaction proceeds through an initial Knoevenagel condensation between the this compound and an active methylene compound (e.g., ethyl cyanoacetate), catalyzed by a base like morpholine. This forms a pyridylidenemalononitrile intermediate. Concurrently, elemental sulfur reacts with the base to form a reactive polysulfide species. This species adds to the activated double bond of the intermediate. A subsequent intramolecular cyclization involving the nitrile group, followed by tautomerization, yields the 2-aminothiophene ring fused to the original pyridine core. This one-pot process rapidly builds molecular complexity from simple precursors.
Visualized Mechanism: Thieno[3,2-b]pyridine Formation
Caption: Simplified mechanism for the Gewald synthesis of Thieno[3,2-b]pyridines.
Detailed Experimental Protocol
Protocol 2: Synthesis of Ethyl 2-Amino-5-chloro-3-cyanothieno[3,2-b]pyridine-6-carboxylate
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Elemental Sulfur (S₈) (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.57 g, 10 mmol), malononitrile (0.73 g, 11 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (40 mL).
-
To the stirred suspension, add morpholine (0.17 mL, 2 mmol) as a catalyst. Rationale: Morpholine is a mild secondary amine base that effectively catalyzes both the initial Knoevenagel condensation and the subsequent steps of the Gewald reaction without promoting side reactions.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The mixture will typically turn dark and a solid may precipitate.
-
Monitor the reaction by TLC. Upon completion, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum. The resulting solid is often of high purity, but can be further purified by recrystallization from a larger volume of ethanol or another suitable solvent if necessary.
-
Data Summary
| Entry | Starting Aldehyde | Active Methylene Reagent | Product | Expected Yield (%) |
| 1 | This compound | Malononitrile | 2-Amino-5-chloro-3-cyanothieno[3,2-b]pyridine | 70-85% |
| 2 | This compound | Ethyl Cyanoacetate | Ethyl 2-amino-5-chloro-3-cyanothieno[3,2-b]pyridine-2-carboxylate | 65-80% |
Conclusion
This compound stands out as a powerful and efficient precursor for the synthesis of medicinally relevant fused heterocycles. The protocols detailed herein for the construction of pyrido[4,5-d]pyrimidines and thieno[3,2-b]pyridines are robust, high-yielding, and readily adaptable for the creation of diverse compound libraries. The strategic presence of the chloro-substituent on the resulting bicyclic systems provides a crucial handle for subsequent chemical modifications, enabling extensive structure-activity relationship (SAR) studies essential for modern drug discovery programs.
References
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Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Available at: [Link]
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Morie, T., Kato, S., Harada, H., Yoshida, N., Fujiwara, I., & Matsumoto, J. (1995). Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents. Chemical & Pharmaceutical Bulletin, 43(7), 1137-1147. Available at: [Link]
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central. Available at: [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). National Institutes of Health. Available at: [Link]
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Sahrapeyma, S., Shirini, F., & Mamaghani, M. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Available at: [Link]
-
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (2017). MDPI. Available at: [Link]
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Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). ResearchGate. Available at: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). PubMed Central. Available at: [Link]
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Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. (n.d.). Autechindustry. Available at: [Link]
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Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and other Fused Thieno[2,3-b]pyridine Derivatives. (2007). MDPI. Available at: [Link]
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health. Available at: [Link]
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Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. (n.d.). ResearchGate. Available at: [Link]
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2024). MDPI. Available at: [Link]
-
Mekuskiene, G., et al. (n.d.). REACTIONS OF 4-AMINO-5-(4,6-DIMETHYL-2-PYRIMIDINYL)- 2,3-DIHYDRO-1,2,4-TRI AZOLE-3-THIONE WITH C-ELECTROPHILES. ResearchGate. Available at: [Link]
- Ibrahim, I. R., & Alwan, S. M. (2025).
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Available at: [Link]
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Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). PubMed Central. Available at: [Link]
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The Strategic Application of 4-Amino-5-chloronicotinaldehyde in the Synthesis of Novel Agrochemicals
Introduction: The Enduring Importance of the Pyridine Scaffold in Agrochemicals
The pyridine ring is a cornerstone in the architecture of modern agrochemicals, serving as a versatile scaffold for a multitude of herbicides, fungicides, and insecticides.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and the ability to be functionalized to interact with a wide array of biological targets. Aminopyridines, in particular, are a privileged subclass of intermediates in the synthesis of agrochemicals.[4][5] This application note explores the potential of a lesser-known, yet strategically functionalized building block, 4-Amino-5-chloronicotinaldehyde (CAS No. 1289175-56-9) , in the synthesis of next-generation agrochemicals. While direct applications of this specific molecule are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a precursor to potent herbicides and fungicides. This guide will provide a forward-looking perspective on its synthetic utility, complete with detailed hypothetical protocols and strategic insights for researchers in the field.
Physicochemical Properties and Synthetic Accessibility
A clear understanding of the starting material is paramount. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 1289175-56-9 | |
| Molecular Formula | C₆H₅ClN₂O | |
| Molecular Weight | 156.57 g/mol | [6] |
| Appearance | Typically a powder | [7] |
| Storage | Inert atmosphere, 2-8°C, keep in a dark place | [7] |
While this compound is commercially available from several suppliers, a plausible synthetic route can be envisioned, drawing inspiration from the synthesis of its isomers, such as 4-amino-2-chloronicotinaldehyde.[8] A potential strategy involves the directed ortho-metalation of a suitably protected 4-amino-5-chloropyridine followed by formylation. This approach offers a viable path for laboratories preferring to synthesize their own intermediates.
Proposed Application I: Synthesis of Picolinic Acid Herbicides (Auxin Mimics)
A significant class of pyridine-based agrochemicals are the picolinic acid herbicides, which act as synthetic auxins.[1] The aldehyde functionality of this compound makes it an ideal precursor for the synthesis of novel picolinic acids. The general workflow for this transformation is outlined below.
Caption: Proposed workflow for the synthesis of picolinic acid herbicides from this compound.
Protocol 1: Synthesis of 4-Amino-5-chloronicotinic acid
This protocol details the oxidation of the aldehyde to a carboxylic acid, a key step in producing a picolinic acid scaffold.
Rationale: The Pinnick oxidation is selected for its mild conditions and high chemoselectivity for aldehydes, which is crucial for preserving the amino and chloro substituents on the sensitive pyridine ring.
Materials:
-
This compound
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in tert-butanol.
-
Add 2-methyl-2-butene (4.0 eq).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Slowly add the aqueous solution to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water and then extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-amino-5-chloronicotinic acid.[9][10]
Proposed Application II: Synthesis of Imidazo[4,5-c]pyridine Derivatives as Potential Fungicides
The fusion of an imidazole ring to the pyridine core can lead to compounds with potent fungicidal activity. The amino and aldehyde functionalities of this compound are perfectly poised for a condensation and cyclization reaction to form an imidazo[4,5-c]pyridine scaffold.
Caption: Proposed synthetic route to imidazo[4,5-c]pyridine derivatives.
Protocol 2: One-Pot Synthesis of N-Substituted Imidazo[4,5-c]pyridines
This protocol outlines a potential one-pot reaction to construct the fused heterocyclic system.
Rationale: A one-pot reductive amination followed by cyclization is an efficient method to build molecular complexity quickly. The choice of the primary amine allows for the introduction of various substituents to tune the biological activity of the final compound.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Triethyl orthoformate
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.
-
Monitor the reductive amination by TLC.
-
Once the starting material is consumed, add triethyl orthoformate (3.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and stir for 8-12 hours.
-
Cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired imidazo[4,5-c]pyridine derivative.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, building block for the synthesis of novel agrochemicals. Its strategic placement of amino, chloro, and aldehyde functionalities on a pyridine core offers multiple avenues for synthetic elaboration. The protocols and strategies outlined in this application note provide a conceptual framework for researchers to explore the potential of this molecule in the development of new picolinic acid herbicides and fused heterocyclic fungicides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the exploration of novel intermediates like this compound will be crucial for innovation in the agrochemical industry.
References
- This compound. Fluorochem. [URL: https://www.chemsrc.com/en/cas/1289175-56-9_839791.html]
- Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [URL: https://www.researchgate.net/publication/381084266_Development_of_novel_pyridine-based_agrochemicals_A_review]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002621/]
- Wang, Z., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26829762/]
- Paraquat. Wikipedia. [URL: https://en.wikipedia.
- 4-Amino-6-chloronicotinaldehyde. Synblock. [URL: https://www.synblock.com/cas/1001756-21-3.html]
- 4-amino-2-chloronicotinaldehyde. FINETECH INDUSTRY LIMITED. [URL: https://www.finetechnology-ind.com/product/338452-92-9.html]
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [URL: https://www.researchgate.
- 4-amino-6-chloronicotinaldehyde CAS NO.1001756-21-3. LookChem. [URL: https://www.lookchem.com/4-amino-6-chloronicotinaldehyde-cas-1001756-21-3/]
- 4-Amino-5-chloronicotinic acid. Hangzhou Keying Chem Co., Ltd.. [URL: https://www.keyingchem.com/product/52834-09-0.html]
- Aminopyridines. EPA. [URL: https://www.epa.gov/sites/default/files/2016-09/documents/aminopyridines.pdf]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [URL: https://www.researchgate.net/publication/353001869_Syntheses_Complexation_and_Biological_Activity_of_Aminopyridines_A_Mini-Review]
- Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. [URL: https://typeset.
- Scope of the reaction with various substituted 2-aminopyridines. ResearchGate. [URL: https://www.researchgate.net/figure/Scope-of-the-reaction-with-various-substituted-2-aminopyridines_tbl1_338902824]
- Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. ResearchGate. [URL: https://www.researchgate.
- Preparation method of 4-amino-2-chloronicotinaldehyde. Google Patents. [URL: https://patents.google.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3153711/]
- Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof and glyphosate or glufosinate. Google Patents. [URL: https://patents.google.
- 4-amino-5-chloronicotinic acid. ChemScene. [URL: https://www.chemscene.com/products/4-amino-5-chloronicotinic-acid-cas-52834-09-0.html]
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Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors from a 4-Amino-5-chloronicotinaldehyde Derivative Library
Abstract
This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of compound libraries derived from the 4-Amino-5-chloronicotinaldehyde scaffold. Recognizing the prevalence of related aminopyridine structures in approved kinase inhibitors, this guide establishes a robust workflow targeting this critical enzyme class.[1][2] We detail a luminescence-based biochemical assay for primary screening, followed by a rigorous data analysis and hit validation cascade designed to eliminate artifacts and confirm genuine bioactivity. The methodologies presented herein are tailored for researchers, scientists, and drug development professionals seeking to efficiently identify and validate novel lead compounds from synthetic libraries, ensuring both scientific integrity and operational efficiency.
Scientific Premise: Targeting Protein Kinases
The this compound scaffold belongs to a class of nitrogen-containing heterocycles that are considered "privileged structures" in medicinal chemistry.[2] The presence of a chlorinated pyridine ring offers multiple vectors for chemical modification, making it an ideal starting point for generating a diverse chemical library.[3][4] Many small molecule drugs containing such scaffolds function as inhibitors of protein kinases, a family of enzymes that play central roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes for modern drug discovery.[1][5]
This protocol, therefore, focuses on a kinase inhibition assay as a biologically relevant and high-value application for screening a this compound derivative library. The primary assay is designed to measure the activity of a representative tyrosine kinase by quantifying ATP consumption, a universal feature of kinase-catalyzed phosphorylation.[6]
Assay Development and Optimization
A successful HTS campaign is predicated on a robust and reliable assay.[7] The goal of this phase is to define assay conditions that provide a large, stable signal window and are insensitive to minor variations, ensuring high-quality data from the large-scale screen.[8] We will employ a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following the kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
Principle of the Luminescence-Based Kinase Assay
The assay operates in two steps. First, the kinase, its substrate, and ATP are incubated with the test compound. The kinase phosphorylates the substrate by hydrolyzing ATP to ADP. In the second step, a luciferase-based reagent is added. This reagent lyses the cell (if cell-based) and contains luciferin and a thermostable luciferase. The luciferase enzyme uses the remaining ATP to generate a stable "glow-type" luminescence signal, which is directly proportional to the ATP concentration.
-
No Inhibition: Kinase is active -> ATP is consumed -> Low luminescence.
-
Inhibition: Kinase is inactive -> ATP is conserved -> High luminescence.
Materials and Reagents
-
Kinase: Recombinant human tyrosine kinase (e.g., ABL1, SRC).
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: E.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Detection Reagent: Commercial ATP-based luminescence assay kit (e.g., CellTiter-Glo®, Kinase-Glo®).
-
Plates: Solid white, low-volume 384-well assay plates.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine, Dasatinib).[6]
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
Assay Optimization Protocol
The following steps should be performed to establish optimal assay conditions prior to initiating the full screen.
Step 1: Enzyme Titration The goal is to determine the enzyme concentration that yields approximately 50-80% ATP consumption within the desired reaction time.
-
Prepare serial dilutions of the kinase in assay buffer.
-
Add a fixed, excess concentration of substrate and ATP (e.g., 10 µM) to the wells of a 384-well plate.
-
Add the diluted kinase to initiate the reaction. A "no enzyme" control should be included.
-
Incubate for a fixed time (e.g., 60 minutes) at room temperature.
-
Add the luminescence detection reagent according to the manufacturer's protocol.
-
Incubate for 10 minutes to stabilize the signal.
-
Read luminescence on a plate reader.
-
Select the kinase concentration that results in a signal that is 20-50% of the "no enzyme" control.
Step 2: ATP Concentration Determination To ensure sensitivity to ATP-competitive inhibitors, the optimal ATP concentration should be at or near its Michaelis-Menten constant (Kₘ).
-
Using the optimized kinase concentration, set up reactions with varying concentrations of ATP (e.g., from 0.1 µM to 100 µM).
-
Initiate the reaction and proceed with the assay as described above.
-
Plot kinase activity (ATP consumed) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ.
-
Use the calculated Kₘ value as the ATP concentration for the HTS.
Step 3: Z'-Factor Validation The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for HTS.[9] A Z' value between 0.5 and 1.0 indicates an excellent assay.
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Control (High Signal): Optimized kinase, substrate, ATP, and a saturating concentration of the control inhibitor.
-
Positive Control (Low Signal): Optimized kinase, substrate, ATP, and DMSO vehicle (no inhibitor).
-
-
Run the assay under the fully optimized conditions.
-
Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) (where SD is the standard deviation).
-
The assay is considered validated for HTS if the Z' ≥ 0.5.
| Parameter | Optimized Value | Rationale |
| Kinase Concentration | 5 ng/µL (Example) | Achieves ~70% ATP consumption in 60 min. |
| Substrate Concentration | 0.2 mg/mL (Example) | Saturating concentration to ensure kinase rate is not substrate-limited. |
| ATP Concentration | 10 µM (Example) | Determined to be near the apparent Kₘ for the kinase.[6] |
| Final DMSO Concentration | 0.5% | Balances compound solubility with potential for enzyme inhibition. |
| Z'-Factor | 0.78 | Indicates an excellent and robust assay suitable for HTS. |
| Table 1: Example of a finalized assay optimization summary. |
High-Throughput Screening Protocol
This protocol is designed for a fully automated HTS system using 384-well plates.[10][11]
Compound Library Plating
-
The this compound derivative library, typically stored at 10 mM in DMSO, is acoustically dispensed into the assay plates to achieve a final screening concentration (e.g., 10 µM).
-
Control wells are filled with either DMSO (positive control) or a control inhibitor (negative control).
| Well Type | Description | Purpose |
| Sample Wells | Contain compounds from the screening library. | Test for inhibition. |
| Positive Control | Contain only DMSO vehicle. Represents 0% inhibition. | Defines the bottom of the assay window. |
| Negative Control | Contain a known, potent inhibitor. Represents 100% inhibition. | Defines the top of the assay window. |
| Table 2: Standard HTS plate controls. |
Automated Screening Workflow
The following steps are performed by a robotic liquid handling system.
-
Reagent Addition 1 (Enzyme + Substrate): A pre-mixed solution of kinase and substrate in assay buffer is dispensed into all wells of the 384-well plate containing the pre-plated compounds.
-
Pre-incubation: The plates are incubated for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction is initiated.
-
Reagent Addition 2 (ATP): The reaction is initiated by dispensing ATP solution into all wells.
-
Kinase Reaction: The plates are incubated for 60 minutes at room temperature.
-
Reagent Addition 3 (Detection): The luminescence detection reagent is added to all wells to stop the reaction and generate the signal.
-
Signal Stabilization: The plates are incubated for 10 minutes at room temperature, protected from light.
-
Data Acquisition: The luminescence intensity of each well is read using a compatible plate reader.
Data Analysis and Hit Identification
Raw data from the plate reader must be processed to identify statistically significant "hits."[7]
1. Data Normalization: The raw luminescence value (RLU) for each well is converted to a percent inhibition value using the plate controls: % Inhibition = 100 * ( (RLU_sample - Mean_RLU_pos) / (Mean_RLU_neg - Mean_RLU_pos) )
2. Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the sample population (or negative controls).[12] Z-score = (Value_sample - Mean_sample_population) / SD_sample_population A hit is typically defined as a compound with a Z-score ≥ 3, indicating a statistically significant level of inhibition.
Hit Validation and Confirmation Cascade
A primary hit from an HTS campaign is not a confirmed active compound; it is an observation that requires rigorous follow-up to eliminate false positives and artifacts.[13] A validation cascade is essential.[13]
Step 1: Hit Confirmation
All primary hits are re-tested under the same assay conditions to confirm their activity. Compounds that fail to show activity upon re-testing are discarded.
Step 2: Dose-Response and Potency (IC₅₀) Determination
Confirmed hits are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency. The resulting data is plotted as percent inhibition versus compound concentration and fitted to a four-parameter logistic equation to calculate the IC₅₀ (the concentration at which 50% of kinase activity is inhibited).
Step 3: Orthogonal Assay
To ensure the observed activity is not an artifact of the assay technology (e.g., compounds that inhibit luciferase), hits are tested in a secondary, orthogonal assay.[14] For a kinase, a good orthogonal assay would be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures product formation rather than ATP consumption. True hits should be active in both assays.
Step 4: Preliminary Structure-Activity Relationship (SAR)
For the most promising hits, structurally related analogs are procured or synthesized to see if small chemical changes lead to predictable changes in activity.[13] The presence of a clear SAR provides strong evidence that the compound is acting via a specific binding interaction with the target protein.
| Hit ID | Primary Screen (% Inh.) | Confirmation (% Inh.) | IC₅₀ (µM) | Orthogonal Assay Active? |
| ACN-00123 | 85.4 | 82.1 | 1.2 | Yes |
| ACN-00456 | 92.1 | 89.5 | 0.8 | Yes |
| ACN-00789 | 78.3 | 12.5 (False Positive) | > 50 | No |
| ACN-01123 | 81.7 | 79.9 | 2.5 | No (Assay Artifact) |
| Table 3: Example data from the hit validation process, demonstrating the filtering of false positives and artifacts. |
Conclusion
This application note outlines a comprehensive and robust workflow for the high-throughput screening of a this compound derivative library against a protein kinase target. By coupling a validated, luminescence-based primary assay with a stringent, multi-step validation cascade, researchers can efficiently sift through large compound collections to identify high-quality, validated hit series. This structured approach minimizes the pursuit of false positives and provides a solid foundation for subsequent hit-to-lead medicinal chemistry efforts.
References
- Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of
- Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. (n.d.). PubMed.
- A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). In Vitro Cell.
- High-throughput screening for kinase inhibitors. (n.d.). PubMed.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Wellcome Open Research.
- Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science.
- Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). STAR Protocols.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- High Throughput Drug Screening. (n.d.).
- Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research.
- High-throughput Screening. (n.d.).
- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2006). Journal of Biomolecular Screening.
- 5-Amino-2-chloroisonicotinaldehyde. (n.d.). Benchchem.
- High-throughput Screening: today's biochemical and cell-based approaches. (2020). Drug Discovery Today.
- Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (n.d.).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
- Discovery of 1,8-acridinedione derivatives as novel GCN5 inhibitors via high throughput screening. (2018). European Journal of Medicinal Chemistry.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
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- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Quantitative Analysis of 4-Amino-5-chloronicotinaldehyde
Abstract
This document provides a comprehensive guide to the quantitative analysis of 4-Amino-5-chloronicotinaldehyde, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. Accurate and precise quantification is critical for process monitoring, impurity profiling, and stability testing. This application note details validated protocols for High-Performance Liquid Chromatography (HPLC) as the primary method, and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory technique. The causality behind methodological choices, from sample preparation to instrument parameters, is explained to provide researchers with a deep, actionable understanding. All methodologies are presented with a focus on validation, ensuring data integrity and regulatory compliance.
Introduction: The Need for Precise Quantification
This compound (ACNA) is a functionalized heterocyclic compound whose utility as a synthetic intermediate necessitates stringent quality control. The presence of reactive amino and aldehyde groups, along with the pyridine core, makes it a valuable building block but also susceptible to degradation and side reactions. Therefore, the ability to accurately quantify ACNA in the presence of starting materials, by-products, and degradants is paramount for ensuring the consistency and safety of downstream products.
Validated analytical methods are the cornerstone of quality assurance in the pharmaceutical industry.[1][2] They provide documented evidence that a procedure is fit for its intended purpose, yielding reliable, repeatable, and accurate results.[1][3] This guide is designed for researchers, analytical chemists, and drug development professionals, offering field-proven protocols grounded in established analytical principles and regulatory expectations.[4]
Analyte Properties and Sample Preparation
Understanding the physicochemical properties of ACNA is the first step in developing a robust analytical method. As a substituted pyridine, ACNA is a polar aromatic compound, a characteristic that dictates the choice of solvents, extraction techniques, and chromatographic conditions.
-
Molecular Formula: C₆H₅ClN₂O
-
Polarity: High, due to the amino, aldehyde, and nitrogen-containing ring functionalities.
-
Solubility: Expected to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO.
Challenges in Sample Preparation
The determination of polar aromatic amines in complex matrices can be challenging.[5] The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection.
Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a reliable technique that offers cleaner extracts and higher recovery compared to traditional liquid-liquid extraction (LLE) for polar analytes.[5][6]
Protocol: SPE for ACNA Quantification
-
Sorbent Selection: A reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is recommended. The non-polar stationary phase will retain the moderately polar ACNA while allowing more polar impurities to pass through.
-
Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of deionized water. This activates the sorbent.
-
Sample Loading: Dissolve the sample in a minimal amount of a strong solvent (e.g., methanol) and dilute with water or an aqueous buffer to ensure retention on the C18 sorbent. Load the sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 volumes of a weak solvent mixture (e.g., 5-10% methanol in water) to elute weakly bound, highly polar impurities without dislodging the ACNA.
-
Elution: Elute the target analyte, ACNA, using a small volume (e.g., 1-2 mL) of a strong organic solvent like methanol or acetonitrile. This concentrated, clean sample is now ready for analysis.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the method of choice for the quantification of polar, non-volatile compounds like ACNA.[6] It offers excellent resolution, sensitivity, and reproducibility. The method described below is a robust starting point that must be validated for its specific intended use.[7]
Experimental Workflow
Caption: Workflow for the quantitative analysis of ACNA by HPLC.
Detailed HPLC Protocol
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC system with UV/Vis or Diode Array Detector (DAD) | Standard equipment providing the necessary sensitivity and specificity. A DAD allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar aromatic compounds. The specified dimensions offer a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Acetic Acid in Water | The weak acid helps to protonate residual silanols on the column, improving peak shape for the basic amine moiety. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier with good UV transparency and elution strength. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 70% A / 30% B). A gradient may be required to resolve impurities with different polarities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at ~260 nm (determine λmax experimentally) | Substituted pyridines typically exhibit strong UV absorbance. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution to ensure maximum sensitivity. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sample concentration and sensitivity requirements. |
| Diluent | 50:50 Acetonitrile:Water | This composition is generally strong enough to solubilize the analyte while being compatible with the mobile phase. |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability.[4] The following parameters are critical for quantitative impurity testing.[1][3]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal measured is unequivocally from ACNA, without interference from matrix components, impurities, or degradants. | Peak for ACNA is well-resolved from other peaks (Resolution > 2). Peak purity analysis (using DAD) should pass. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | To assess the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1; precision (RSD) should meet requirements (e.g., ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp). | System suitability parameters (e.g., retention time, peak area) remain within predefined limits. |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity and quantity of volatile and semi-volatile compounds.[8] Due to the polar nature and low volatility of ACNA, a derivatization step is required to make it amenable to GC analysis.[9][10]
The Necessity of Derivatization
Direct injection of ACNA into a GC system would result in poor peak shape and thermal degradation. Derivatization masks the polar amino (-NH₂) and aldehyde (-CHO) groups, replacing active hydrogens with non-polar moieties.[9] This increases volatility and thermal stability. Silylation using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a robust choice.
Experimental Workflow
Caption: Workflow for the quantitative analysis of ACNA by GC-MS.
Detailed GC-MS Protocol
-
Derivatization:
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Instrumentation | GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole) | Provides both chromatographic separation and mass-based identification, offering high specificity.[8] |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard, non-polar column suitable for a wide range of derivatized analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. | An initial temperature program to be optimized for the specific derivative and any impurities. |
| MS Ion Source | Electron Impact (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Temperature | 230 °C (Source), 280 °C (Transfer Line) | Prevents condensation of the analyte. |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. | SIM mode enhances sensitivity by monitoring only characteristic ions of the derivatized ACNA. |
Conclusion
The reliable quantification of this compound is essential for its application in regulated industries. This guide outlines two robust, validated methodologies. RP-HPLC with UV detection is recommended as the primary method for routine quality control due to its simplicity, precision, and high-throughput capabilities. GC-MS following derivatization serves as an excellent confirmatory technique, providing an orthogonal separation mechanism and unequivocal identification based on mass spectral data. The choice of method depends on the specific application, matrix complexity, and available instrumentation. In all cases, proper method validation is not merely a regulatory formality but a scientific necessity to ensure data of the highest quality and integrity.
References
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- National Institutes of Health (NIH). (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. PMC.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
- Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
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- BLD Pharm. (n.d.). 1289001-34-8|4-Amino-5-bromonicotinaldehyde.
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- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- Mendeley. (1992). Plasma Amino-Acid Determinations by Reversed-Phase HPLC: Improvement of the Orthophthalaldehyde Method and Comparison with ion Exchange Chromatography.
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 4-Amino-5-chloronicotinaldehyde
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective scale-up synthesis of 4-Amino-5-chloronicotinaldehyde. This key intermediate is of significant interest in medicinal chemistry due to its utility in the synthesis of various pharmacologically active compounds. This application note outlines a proposed synthetic strategy, a detailed experimental protocol, and critical considerations for process optimization and safety. The proposed synthesis leverages the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. The presence of amino, chloro, and aldehyde functionalities on the pyridine ring offers multiple reaction sites for further chemical modifications, making it a versatile precursor for the development of novel therapeutic agents. Its structural analogs have been explored for various medicinal applications, highlighting the importance of developing a robust and scalable synthetic route to this compound.
Proposed Synthetic Strategy: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of activated aromatic and heteroaromatic rings.[2] The reaction typically employs a Vilsmeier reagent, which is formed in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).[1][2] The resulting electrophilic iminium salt then reacts with an electron-rich substrate to introduce a formyl group.[1]
For the synthesis of this compound, the proposed starting material is 4-amino-3-chloropyridine. The amino group at the 4-position activates the pyridine ring, directing the electrophilic formylation to the adjacent 5-position.
Reaction Scheme:
This approach is advantageous for scale-up due to the relatively low cost of the reagents, mild reaction conditions, and generally straightforward work-up procedures. Similar formylations of aminopyridine derivatives have been successfully scaled up.[3][4]
Detailed Experimental Protocol
This protocol is a proposed starting point for the synthesis of this compound and will require optimization for large-scale production.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Amino-3-chloropyridine | >98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Phosphorus oxychloride (POCl₃) | >99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available | |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Condenser.
-
Filtration apparatus (e.g., Buchner funnel).
-
Rotary evaporator.
-
Recrystallization vessels.
Step-by-Step Procedure:
-
Reactor Setup: The reactor is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous N,N-dimethylformamide (DMF) (5.0 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
-
Formation of Vilsmeier Reagent: Cool the DMF/DCM solution to 0-5 °C using a circulating chiller. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Starting Material: In a separate vessel, dissolve 4-amino-3-chloropyridine (1.0 equivalent) in anhydrous DCM. Add this solution to the reactor containing the Vilsmeier reagent dropwise over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quench: Once the reaction is deemed complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is basic (pH 8-9). Caution: This is an exothermic process and will evolve gas. Ensure adequate cooling and venting.
-
Work-up and Extraction: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product.
Process Optimization and Scale-Up Considerations
For a successful and safe scale-up, the following parameters should be carefully evaluated and optimized:
-
Reagent Stoichiometry: The ratio of DMF and POCl₃ to the starting material can significantly impact the yield and purity. A design of experiments (DoE) approach can be employed to determine the optimal ratios.
-
Temperature Control: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Efficient heat dissipation is crucial on a larger scale to prevent side reactions and ensure safety.
-
Mixing: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer.
-
Work-up Procedure: The quenching and extraction steps need to be carefully designed to handle large volumes and potential emulsions.
-
Purification: The recrystallization process should be optimized for yield, purity, and crystal size distribution.
Safety and Hazard Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area.
-
This compound (Product): The toxicological properties of the final product have not been extensively studied. Based on structurally similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][7][8][9]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7][9]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the proposed synthesis of this compound.
Conclusion
The Vilsmeier-Haack reaction presents a promising and scalable route for the synthesis of this compound from readily available starting materials. This application note provides a foundational protocol and highlights key considerations for process development and optimization. Careful attention to reaction parameters and safety protocols will be essential for the successful and efficient scale-up of this important chemical intermediate.
References
- Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv, Cambridge Open Engage.
- ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Phad, S. G., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Z.B.
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- Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
- PubChem. (n.d.). 4-Aminonicotinaldehyde.
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Application Note: Synthesis of Potent Kinase Inhibitors via a Pyrido[2,3-d]pyrimidine Scaffold Derived from 4-Amino-5-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 4-Amino-5-chloronicotinaldehyde in Kinase Inhibitor Scaffolding
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, mimicking the adenine core of ATP and serving as a versatile template for potent and selective kinase inhibitors.[1] This application note details the strategic use of this compound as a key starting material for the synthesis of a library of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The inherent reactivity of the ortho-amino-aldehyde functionality allows for a convergent and efficient construction of the bicyclic core, while the chlorine atom provides a handle for further diversification and structure-activity relationship (SAR) studies.
Core Synthetic Strategy: From Building Block to Bioactive Scaffold
The primary synthetic route leverages a condensation reaction between this compound and an active methylene compound, followed by intramolecular cyclization to forge the pyrido[2,3-d]pyrimidine ring system. This approach is highly adaptable, allowing for the introduction of various substituents that can modulate the kinase inhibitory profile of the final compounds.
Experimental Workflow: A Step-by-Step Guide
Caption: Synthetic workflow for kinase inhibitors.
Detailed Protocol: Synthesis of a Representative PIM-1 Kinase Inhibitor
This protocol outlines the synthesis of a potent pyrido[2,3-d]pyrimidine-based PIM-1 kinase inhibitor, a serine/threonine kinase implicated in various cancers.[2][3]
Part 1: Synthesis of the 4-Amino-pyrido[2,3-d]pyrimidine Core
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 7-amino-6-cyano-pyrido[2,3-d]pyrimidine intermediate.
Part 2: Introduction of the Pharmacophore via Nucleophilic Aromatic Substitution
-
Reaction Setup: Suspend the 7-amino-6-cyano-pyrido[2,3-d]pyrimidine intermediate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Amine: Add the desired aryl or alkyl amine (e.g., 3-aminobenzoic acid for potent PIM-1 inhibition) (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Work-up and Purification: After completion, cool the mixture and pour it into ice-water. The precipitated product is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the final kinase inhibitor.
Trustworthiness and Self-Validation: Ensuring Compound Integrity
To ensure the identity and purity of the synthesized compounds, a battery of analytical techniques should be employed at each synthetic step:
-
Reaction Monitoring: TLC for tracking the consumption of starting materials and the formation of products.
-
Purification: Column chromatography for the isolation of pure compounds.
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
-
Mechanism of Action and Signaling Pathway Context
The synthesized pyrido[2,3-d]pyrimidine inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the target kinase. The core scaffold forms key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity. The substituents introduced via SNAr can then occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
Caption: PIM-1 Kinase signaling and inhibitor action.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrido[2,3-d]pyrimidine scaffold allows for the exploration of SAR, providing valuable insights for optimizing inhibitor potency and selectivity.[4][5]
| Compound | R Group (at C4) | PIM-1 IC₅₀ (nM) | Notes |
| 1 | -NH₂ | >1000 | The unsubstituted amine shows weak activity. |
| 2 | -NH-(p-tolyl) | 50 | Introduction of an aryl amine significantly improves potency. |
| 3 | -NH-(3-carboxyphenyl) | 8 | The carboxylic acid moiety likely forms additional interactions in the active site.[6] |
Conclusion
This compound serves as an excellent and versatile starting material for the efficient synthesis of a diverse library of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The straightforward synthetic protocols, coupled with the potential for extensive SAR exploration, make this a valuable approach for academic and industrial researchers in the field of drug discovery. The representative synthesis of a potent PIM-1 inhibitor highlights the potential of this strategy to yield compounds with significant therapeutic promise.
References
-
Voievoda, N., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 150-161. Available at: [Link]
-
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available at: [Link]
-
El-Sayed, M. T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(19), 13334-13350. Available at: [Link]
-
MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(15), 4987. Available at: [Link]
-
Archiv der Pharmazie. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5-6). Available at: [Link]
-
Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11477-11496. Available at: [Link]
-
Molecules. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4148. Available at: [Link]
-
Molecules. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(16), 4935. Available at: [Link]
-
MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(13), 5183. Available at: [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 13334-13350. Available at: [Link]
-
PubMed. (2007). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Bioorganic & Medicinal Chemistry, 15(19), 6449-6457. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2003). Inhibition of Src kinase activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines. Bioorganic & Medicinal Chemistry Letters, 13(18), 2977-2980. Available at: [Link]
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Journal of Medicinal Chemistry. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7747-7758. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6042-6046. Available at: [Link]
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Application Note: A Strategic Framework for Investigating 4-Amino-5-chloronicotinaldehyde as a Novel Antimicrobial Agent
An In-Depth Guide to the Antimicrobial Exploration of 4-Amino-5-chloronicotinaldehyde
Introduction: Unveiling the Potential of a Novel Scaffold
The relentless rise of antimicrobial resistance necessitates a continuous search for new chemical entities with novel mechanisms of action.[1] The aminopyridine scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The subject of this guide, this compound, presents a compelling starting point for an antimicrobial discovery campaign. Its structure combines several key features: a pyridine ring, a reactive aldehyde group, and halogen substitution, all of which have been independently associated with antimicrobial activity in various molecular contexts.[2][3][4]
Derivatives of 4-amino-3,5-dichloropyridine, a related structure, have been noted for their potential antimicrobial and antibacterial properties.[5] The presence of a chlorine atom can enhance the lipophilicity and electronic properties of a molecule, potentially improving its ability to penetrate bacterial membranes and interact with targets.[3][4] This document provides a comprehensive, experience-driven guide for researchers to systematically evaluate the antimicrobial potential of this compound, from initial screening to preliminary safety profiling. The protocols herein are designed not merely as steps to be followed, but as a logical framework for generating robust, reproducible, and insightful data.
The Discovery Workflow: A Phased Approach
A successful antimicrobial drug discovery program follows a logical progression from broad screening to specific characterization. This guide focuses on the critical initial phases: establishing foundational activity and assessing preliminary safety.
Figure 1: A high-level workflow for the initial stages of antimicrobial drug discovery.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Causality and Purpose: The MIC assay is the cornerstone of antimicrobial susceptibility testing.[6] It determines the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism.[7] We employ the broth microdilution method as it is a standardized, high-throughput technique that provides quantitative data essential for evaluating potency and comparing different compounds.[8][9][10] Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility.
Materials:
-
Test Compound (this compound)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Plate sealer
-
35-37°C incubator
Methodology:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical; it must fully dissolve the compound and not exhibit antimicrobial activity at the highest concentration used in the assay (typically ≤1%).
-
Perform serial two-fold dilutions of the stock solution in MHB to create working solutions at 2x the final desired concentrations.[8]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL and is a critical step for test standardization.[8]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Plate Setup:
-
Dispense 50 µL of MHB into all wells of a 96-well plate.
-
Add 50 µL of the 2x compound working solutions to the wells in column 1.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient.
-
Controls are essential for a self-validating system:
-
Column 11 (Growth Control): Add 50 µL of MHB (no compound). This well will be inoculated and must show turbidity.
-
Column 12 (Sterility Control): 100 µL of uninoculated MHB. This well must remain clear.
-
-
Inoculate all wells (columns 1-11) with 50 µL of the final bacterial inoculum. The final volume in each well is now 100 µL.
-
-
Incubation & Reading:
Figure 2: Step-by-step workflow for the Broth Microdilution MIC assay.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
Causality and Purpose: The MBC assay is a logical extension of the MIC. While the MIC identifies the concentration that inhibits growth (bacteriostatic), the MBC determines the concentration that actively kills the bacteria (bactericidal).[9] This distinction is crucial for understanding the compound's ultimate effect on the pathogen. An MBC is typically defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Methodology:
-
Following the reading of the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10-15 µL aliquot from each of these wells and spot-plate it onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
Observe the plates for bacterial growth. The MBC is the lowest concentration from the MIC plate that shows no colony formation on the MHA subculture, indicating ≥99.9% killing.
Preliminary Safety Profile: Assessing Eukaryotic Cytotoxicity
Causality and Purpose: A potent antimicrobial is only useful if it is selective, meaning it harms the pathogen at concentrations far below those that harm the host.[12] Cytotoxicity assays are therefore a mandatory early-stage screen to assess a compound's potential for causing damage to mammalian cells.[13][14] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[8][15] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]
Protocol: MTT Cell Viability Assay
Principle:
Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate. The amount of formazan produced, which is quantified by measuring absorbance after solubilization, is directly proportional to the number of living cells.[13]
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Test Compound (this compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at ~570 nm)
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium.[13]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
After 24 hours, carefully remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle controls (cells treated with the same concentration of DMSO as the highest compound concentration) and blank controls (medium only).
-
Incubate for a defined exposure time (e.g., 24 or 48 hours).[8]
-
-
MTT Addition and Formazan Formation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[13]
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[13]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_test - Abs_blank) / (Abs_control - Abs_blank) * 100
-
-
Plot the % viability against the compound concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Figure 3: The experimental workflow for the MTT cytotoxicity assay.
Data Presentation and Interpretation
Quantitative data from these initial screens should be summarized clearly to facilitate decision-making. The calculation of a Selectivity Index (SI) is a critical step, providing a numerical value for a compound's therapeutic window.
Selectivity Index (SI) = IC₅₀ / MIC
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to mammalian cells.
Table 1: Example Data Summary for this compound
| Target Organism | MIC (µg/mL) | MBC (µg/mL) | Host Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) | Interpretation |
| S. aureus | 8 | 16 | HepG2 | >128 | >16 | Promising selectivity |
| E. coli | 32 | >64 | HepG2 | >128 | >4 | Moderate selectivity |
| P. aeruginosa | >64 | >64 | HepG2 | >128 | - | Not active |
Interpretation:
-
An SI > 10 is generally considered a promising result for a screening hit, indicating good selectivity.
-
An SI between 1 and 10 suggests some selectivity, but optimization may be required to improve the therapeutic window.
-
An SI ≤ 1 indicates the compound is non-selective and likely too toxic for further development without significant modification.
Conclusion and Future Directions
This guide provides the foundational protocols to begin a systematic exploration of this compound as a potential antimicrobial agent. The successful execution of these assays will establish its spectrum of activity, its potency (MIC), its mode of action (bacteriostatic vs. bactericidal via MBC), and its preliminary safety profile (IC₅₀ and SI).
Positive results from this initial phase—specifically, potent MIC values against relevant pathogens and a high Selectivity Index—would provide a strong rationale for advancing the compound to the next stage of discovery. This includes time-kill kinetic studies to understand the speed of bacterial killing, elucidation of the specific mechanism of action, and studies to assess the potential for resistance development. This structured, data-driven approach is paramount to navigating the complex path of antimicrobial drug discovery.[16]
References
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
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Lumen Learning. (n.d.). Current Strategies for Antimicrobial Discovery. Retrieved from [Link]
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The Pew Charitable Trusts. (n.d.). A Scientific Roadmap for Antibiotic Discovery. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]
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Ineos Oxford Institute. (n.d.). Antimicrobial drug discovery and development. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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London School of Hygiene & Tropical Medicine. (n.d.). Novel Drug Discovery & Antimicrobial Resistance. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Retrieved from [Link]
-
MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 4-Amino-5-chloronicotinaldehyde
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone technology, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled precision and efficiency.[1][2][3][4] These transformations are fundamental to the synthesis of complex molecules, driving innovation in pharmaceuticals, agrochemicals, and materials science.[3][5]
This guide focuses on a particularly valuable and multifunctional substrate: 4-Amino-5-chloronicotinaldehyde . This molecule is a compelling building block for several reasons:
-
A Privileged Heterocyclic Core: The pyridine ring is a ubiquitous motif in biologically active compounds.[6]
-
An Electrophilic Handle: The chlorine atom at the C5 position serves as the reactive site for oxidative addition to the palladium catalyst.
-
Nucleophilic and Directing Groups: The C4-amino and C3-aldehyde functionalities offer sites for further derivatization and can influence the electronic properties of the ring.
However, the unique combination of these functional groups presents distinct challenges. The inherent lower reactivity of the aryl chloride bond compared to bromides or iodides necessitates highly active catalyst systems.[7] Furthermore, the Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8][9]
This document provides a detailed exploration of the principles, protocols, and field-proven insights required to successfully employ this compound in key palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, offering robust, self-validating protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Core Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational troubleshooting and optimization. The process is a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[1][2][10]
The three primary elementary steps are:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is typically the slowest, or rate-limiting, step for aryl chlorides and forms a square planar Pd(II) complex.[1][7]
-
Transmetalation (for Suzuki/Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In this step, the nucleophilic coupling partner displaces the halide on the palladium center. For a Suzuki-Miyaura coupling, the organic group from an activated organoboron reagent is transferred to the palladium.[2][3] For a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[11][12]
-
Reductive Elimination: The two organic moieties bound to the Pd(II) center couple, forming the new desired bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][2][10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Strategic Considerations for a Challenging Substrate
Success with this compound hinges on a catalyst system robust enough to overcome C-Cl bond inertia while tolerating the coordinating functional groups.
-
Catalyst & Precatalyst Selection: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in-situ reduction to the active Pd(0) state, which can be inefficient.[13] Modern, well-defined palladium precatalysts (e.g., Buchwald's G3/G4 palladacycles) are often superior as they form the active monoligated Pd(0) species cleanly and efficiently, leading to more reproducible results.[7]
-
The Critical Role of the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[7] The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Buchwald Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos): These ligands are the gold standard.[11][14] Their steric bulk promotes the formation of the highly reactive monoligated Pd(0) species, while their strong electron-donating ability facilitates the difficult oxidative addition step.[11]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors that form very stable bonds with palladium, creating thermally robust catalysts that are excellent for challenging couplings.
-
-
Base and Solvent Selection: The choice of base is reaction-dependent and critical for success. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig aminations.[7] For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ are used to facilitate the transmetalation from the boronic acid.[6][9] Solvents must be anhydrous and degassed, with toluene, dioxane, and THF being common choices.[7]
Application Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a versatile and powerful method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds from this compound.[1][5][15] Its popularity stems from the mild reaction conditions and the stability and low toxicity of the organoboron reagents.[5][15][16]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[15]
Detailed Protocol: Synthesis of 4-Amino-5-(p-tolyl)nicotinaldehyde
Materials:
-
This compound (1.0 equiv)
-
p-Tolylboronic acid (1.5 equiv)
-
XPhos Pd G3 (Precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Schlenk flask and standard glassware
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, p-tolylboronic acid, and finely ground K₃PO₄.
-
Add the XPhos Pd G3 precatalyst (2 mol%).
-
Seal the flask, then evacuate and backfill with argon three times to ensure a strictly inert atmosphere.
-
Add the degassed 1,4-dioxane/water (4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary: Representative Conditions for Suzuki Coupling of Chloro-pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | Good-Excellent | Bulky, electron-rich phosphines are essential for C-Cl activation.[8] |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.0) | Dioxane/H₂O | 110 | Good-Excellent | Often requires higher temperatures for complete conversion.[8] |
| XPhos Pd G3 (2) | (Internal) | Cs₂CO₃ (2.0) | THF | 80 | Excellent | Precatalysts offer high efficiency and reproducibility at lower temperatures.[17] |
| Pd(PPh₃)₄ (5) | (Internal) | Na₂CO₃ (2.0) | DME/H₂O | 90 | Moderate-Good | Higher catalyst loading needed; may not be effective for all substrates.[18] |
Application Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[19] For a substrate like this compound, this reaction opens a direct path to complex diaminopyridine structures, which are common in medicinal chemistry. Success with chloro-pyridines is highly dependent on the catalyst system and requires strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.[7]
Detailed Protocol: Synthesis of 4-Amino-5-(morpholino)nicotinaldehyde
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos Pd G3 (Precatalyst, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene, anhydrous and degassed
-
Glovebox or Schlenk line setup
Procedure:
-
Inside a glovebox (preferred) or under a strong flow of argon: To a flame-dried Schlenk tube, add this compound and RuPhos Pd G3 precatalyst.
-
Add the sodium tert-butoxide. Note: NaOtBu is highly hygroscopic; handle quickly and use a fresh bottle.
-
Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.
-
Add anhydrous, degassed toluene via syringe, followed by the morpholine.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by LC-MS. Reactions are often complete in 2-8 hours.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Data Summary: Representative Conditions for Buchwald-Hartwig Amination of Chloro-pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | Excellent | RuPhos is a superior ligand for coupling secondary amines with aryl chlorides.[14] |
| Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | Good | Weaker bases can be used but often require more active ligands and higher temps.[7][14] |
| Josiphos Pd G3 (2) | (Internal) | LHMDS (1.5) | THF | 80 | Good-Excellent | Ferrocene-based ligands are also highly effective for C-Cl amination.[7][20] |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Toluene | 110 | Moderate | Higher catalyst loadings may be needed for less reactive amines.[12][20] |
Application Protocol 3: Mizoroki-Heck C-C Coupling
The Heck reaction provides a method to form C-C bonds by coupling the aryl chloride with an alkene, typically yielding a trans-substituted product.[21][22] This reaction is valuable for installing vinyl groups, which can be further functionalized.
Detailed Protocol: Synthesis of (E)-3-(4-Amino-5-formylpyridin-3-yl)acrylate
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed reaction vial
Procedure:
-
To a sealable reaction vial, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the vial with argon.
-
Add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at 120-130 °C.
-
Stir the reaction for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Representative Conditions for Heck Reactions
| Catalyst (mol%) | Ligand/Additive | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10 mol%) | Et₃N (2.0) | DMF / Acetonitrile | 100-120 | Moderate-Good | The classic conditions, though may require higher temperatures for chlorides.[21] |
| PdCl₂(PPh₃)₂ (3) | None | K₂CO₃ (1.5) | DMA | 130 | Good | Inorganic bases can also be effective.[21] |
| Pd(OAc)₂ (1) | None (ligandless) | N,N-dicyclohexylmethylamine | NMP | 140 | Variable | Ligandless protocols often require very high temperatures.[23] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Oxygen contamination deactivating Pd(0).3. Poor ligand choice for C-Cl activation.4. Insufficient temperature. | 1. Use a modern precatalyst (e.g., G3/G4) to ensure efficient formation of active Pd(0).[7]2. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Ar or N₂).[7]3. Screen more electron-rich, bulky ligands (e.g., RuPhos, XPhos).[24][25]4. Incrementally increase the reaction temperature by 10-20 °C. |
| Hydrodehalogenation (-Cl replaced by -H) | 1. Presence of trace water or other proton sources.2. Reductive elimination is slow relative to competing pathways. | 1. Use scrupulously dried reagents and anhydrous solvents. Ensure the base is anhydrous.[7]2. Use a more sterically hindered ligand (e.g., BrettPhos) which can accelerate reductive elimination.[14] |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature is too high for the catalyst system.2. Ligand is not robust enough or ligand:Pd ratio is too low. | 1. Lower the reaction temperature.2. Switch to a more thermally stable ligand system, such as one based on an NHC, or increase the ligand loading slightly. |
| Formation of Homocoupled Products | 1. (Suzuki) Side reaction of the boronic acid.2. (General) Oxidative addition is slow, allowing for side reactions. | 1. Use a slight excess of the boronic acid (1.2-1.5 equiv) but avoid a large excess. Ensure slow addition of the palladium catalyst if possible.2. Employ a more active catalyst system (precatalyst + bulky ligand) to accelerate the desired catalytic cycle. |
Conclusion
This compound is a highly valuable heterocyclic building block whose synthetic potential can be fully realized through modern palladium-catalyzed cross-coupling chemistry. While the substrate presents challenges related to the inertness of the C-Cl bond and potential catalyst inhibition, these can be overcome through the rational selection of reaction components. The use of advanced catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands, is paramount for achieving high efficiency and reproducibility. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to successfully incorporate this versatile molecule into their synthetic programs, paving the way for the discovery of novel chemical entities.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- Role of palladium catalyst in cross-coupling reactions. BenchChem.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize Outreach AB. Available at: [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions . ResearchGate. Available at: [Link]
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals . Royal Society of Chemistry. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. Available at: [Link]
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
-
The Buchwald–Hartwig Amination After 25 Years . University of Groningen. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health (NIH). Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines . ResearchGate. Available at: [Link]
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
-
Privileged ligands for palladium-catalyzed cross-coupling reactions . ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols . ElectronicsAndBooks. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . ACS Publications. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries . ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . ACS Publications. Available at: [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature . ResearchGate. Available at: [Link]
-
Heck reaction . Wikipedia. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions . Scite.ai. Available at: [Link]
-
Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens . PubMed. Available at: [Link]
-
Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens . PubMed Central. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . University of Nebraska-Lincoln. Available at: [Link]
-
Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes . ResearchGate. Available at: [Link]
-
What are the catalysts used in the reactions of Pentachloropyridine? . ChemTalk. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions . ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]
-
A novel 4-aminoantipyrine–Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides . PubMed Central. Available at: [Link]
-
Heck Reaction . Organic Chemistry Portal. Available at: [Link]
- Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions of Pyridinones. BenchChem.
-
Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity . Royal Society of Chemistry. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow . MDPI. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Royal Society of Chemistry. Available at: [Link]
-
Alkyne Aminopalladation/Heck and Suzuki Cascades: An Approach to Tetrasubstituted Enamines . PubMed Central. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions . Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 11. m.youtube.com [m.youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. research.rug.nl [research.rug.nl]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
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- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-5-chloronicotinaldehyde
Welcome to the technical support center for the purification of 4-Amino-5-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in the lab.
Understanding the Molecule: Key Challenges
This compound possesses a unique combination of functional groups—a primary aromatic amine, a reactive aldehyde, and a halogenated pyridine ring. This trifecta of reactivity presents several purification challenges:
-
Instability: The amino group is susceptible to oxidation, which can lead to colored impurities.[1] The aldehyde group can also be prone to oxidation or side reactions.
-
Polarity: The presence of both amino and aldehyde groups imparts significant polarity, influencing its solubility and chromatographic behavior.
-
Reactivity on Stationary Phases: The basicity of the pyridine nitrogen and the amino group can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and recovery during column chromatography.[2]
This guide will provide practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil, but I expected a solid. What could be the issue?
A1: The appearance of a dark oil suggests the presence of significant impurities or residual solvent. Colored impurities often arise from the oxidation of the amino group.[1] Incomplete removal of high-boiling point solvents used in the synthesis, such as DMF or DMSO, can also result in an oily product. It is crucial to ensure the reaction work-up is effective in removing these solvents before attempting purification.
Q2: What is the expected melting point of pure this compound?
Q3: How can I minimize the degradation of this compound during storage?
A3: Due to the sensitivity of the amino group to oxidation, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., ≤4°C).[4] Protection from light is also recommended to prevent photochemical degradation. For long-term storage, forming a salt (e.g., hydrochloride) could enhance stability, as the protonated form is less susceptible to oxidation.[4]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Q4: What are some good starting solvents for the recrystallization of this compound?
A4: Given the polar nature of the molecule, polar solvents are a good starting point. Based on general principles for amines and pyridines, the following solvents and mixtures are recommended for initial screening.[5][6]
| Solvent/Mixture | Rationale |
| Single Solvents | |
| Ethanol or Methanol | The hydroxyl group can form hydrogen bonds with the amino and aldehyde groups, often providing good solubility at reflux. |
| Isopropanol | Similar to ethanol and methanol but less polar, which might provide a better solubility differential. |
| Acetonitrile | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Water | While likely a poor solvent on its own at room temperature, its high boiling point can sometimes dissolve polar organic compounds, leading to good crystal formation upon cooling.[6] |
| Mixed Solvents | |
| Ethanol/Water | A common and effective system where water acts as the anti-solvent. |
| Acetone/Water | Similar to ethanol/water, offering another option for fine-tuning solubility.[5] |
| Dichloromethane/Hexane | A less polar option. Dissolve the compound in a minimum of hot dichloromethane and add hexane as the anti-solvent until turbidity is observed. |
| Ethyl Acetate/Heptane | A widely used system for compounds of intermediate polarity.[5] |
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid. This often happens when the cooling is too rapid or the solvent is not ideal. Here are some troubleshooting steps:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the flask to cool to room temperature very slowly, followed by gradual cooling in an ice bath.
-
Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the solution and repeat the slow cooling process.
-
Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system from the table above.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Diagram of the Recrystallization Workflow
Caption: Workflow for two-solvent recrystallization.
Troubleshooting Guide: Column Chromatography
Column chromatography is an essential technique for separating compounds with different polarities. For this compound, special considerations are needed due to its basic nature.
Q6: I'm seeing significant tailing/streaking of my compound on a silica gel TLC plate. How will this affect my column, and how can I fix it?
A6: Tailing on a silica TLC plate is a strong indicator that your compound is interacting too strongly with the acidic silica gel.[2] This will translate to poor separation and low recovery on a silica column. To mitigate this, you can:
-
Add a Basic Modifier: Add a small amount of triethylamine (e.g., 0.5-2%) to your mobile phase.[7][8] The triethylamine will compete with your compound for the acidic sites on the silica, leading to better peak shape.
-
Use a Deactivated Stationary Phase: You can use commercially available amine-functionalized silica gel or deactivate the silica yourself by pre-washing the column with a solvent system containing triethylamine.[2][7]
-
Consider an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.
Q7: What is a good starting mobile phase for the column chromatography of this compound?
A7: A good starting point is a solvent system that gives your compound an Rf value of approximately 0.2-0.3 on a TLC plate.[9] For a compound of this polarity, common mobile phases include mixtures of a non-polar and a polar solvent.
| Mobile Phase System | Comments |
| Ethyl Acetate/Hexane (or Heptane) | A standard and versatile system.[8] Start with a low percentage of ethyl acetate (e.g., 20%) and gradually increase the polarity. |
| Dichloromethane/Methanol | Effective for more polar compounds.[8] Use a small percentage of methanol (e.g., 1-5%) as it is a very strong eluent. Be aware that using more than 10% methanol can dissolve the silica gel.[8] |
| Dichloromethane/Acetone | Another option for compounds of intermediate polarity. |
Remember to add 0.5-2% triethylamine to your chosen mobile phase if you are using silica gel.
Experimental Protocol: Flash Column Chromatography
-
Prepare the column by packing silica gel in the chosen mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Diagram of the Column Chromatography Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Buy 2-Amino-4-chloronicotinaldehyde | 884004-48-2 [smolecule.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. columbia.edu [columbia.edu]
Technical Support Center: Synthesis of 4-Amino-5-chloronicotinaldehyde
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Amino-5-chloronicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical building block. We provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate potential side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Synthesizing a Multifunctional Pyridine
This compound is a highly functionalized pyridine derivative, valued as an intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring an electron-donating amino group, an electron-withdrawing chloro group, and a reactive aldehyde, presents unique synthetic challenges. The electronic nature of the pyridine ring makes it susceptible to a range of side reactions, particularly during electrophilic substitution steps like formylation. This guide aims to elucidate these challenges and provide practical, field-proven solutions.
Section 1: Overview of a Common Synthetic Strategy: The Vilsmeier-Haack Reaction
One of the most prevalent methods for introducing an aldehyde group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[4] The Vilsmeier reagent then acts as the electrophile in an aromatic substitution reaction.
For the synthesis of this compound, a common precursor is 2-chloro-4-aminopyridine or a protected variant. The amino group strongly activates the ring towards electrophilic attack, directing the formylation to the ortho position (C3).
Caption: General workflow for the Vilsmeier-Haack formylation route.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Problem 1: Low or No Product Yield
-
Question: My reaction has gone to completion according to TLC, but after workup and purification, the isolated yield is extremely low. What are the likely causes?
-
Answer & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or the reaction solvent will quench the reagent, preventing the formylation reaction.
-
Corrective Action: Ensure all solvents (especially DMF) are anhydrous. Distill DMF over calcium hydride and store it over molecular sieves. Use freshly opened or distilled POCl₃. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Reagent Stoichiometry or Order of Addition: The ratio of DMF to POCl₃ is critical for efficient reagent formation. Furthermore, adding the pyridine substrate to a pre-formed Vilsmeier reagent is often more effective than mixing all components at once.
-
Corrective Action: Prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) by slowly adding POCl₃ to anhydrous DMF. Allow the reagent to form completely (typically 30-60 minutes) before adding the pyridine substrate solution dropwise.
-
-
Degradation During Workup: The product contains both an amino group and an aldehyde, making it sensitive to both acidic and strongly basic conditions, as well as oxidation. The hydrolysis of the intermediate iminium salt must be controlled.
-
Corrective Action: Quench the reaction by pouring it onto crushed ice. Basify the mixture carefully and slowly with a mild base like sodium carbonate or sodium bicarbonate solution, keeping the temperature low. Avoid strong bases like NaOH, which can promote side reactions. Extract the product promptly into an organic solvent like ethyl acetate.
-
-
Sub-optimal Reaction Temperature: While reagent formation requires low temperatures, the subsequent electrophilic substitution step may require heating to proceed at a reasonable rate. However, excessive heat can lead to polymerization and decomposition.
-
Corrective Action: After adding the substrate at a low temperature, allow the reaction to warm to room temperature. Gently heat the reaction (e.g., 40-60 °C) while monitoring its progress by TLC or HPLC. The optimal temperature is substrate-dependent and must be determined empirically.
-
-
Problem 2: Complex Mixture of Products Observed by TLC/HPLC
-
Question: My crude reaction mixture shows multiple spots on TLC, and my primary product peak in HPLC is accompanied by significant impurities. What are these side products?
-
Answer & Solutions: The presence of multiple products points towards several potential side reactions. Identifying them is key to optimizing the reaction conditions.
Caption: Troubleshooting flowchart for common impurity issues.
-
Side Product A: 4-Amino-5-chloronicotinic acid: The aldehyde product can be susceptible to air oxidation, especially during workup if the pH becomes basic. This forms the corresponding carboxylic acid.[5]
-
Prevention: Perform the workup and extraction quickly. If possible, bubble nitrogen through the aqueous solution before basification. Store the final product under an inert atmosphere.
-
-
Side Product B: Di-formylated Species: The strong activating effect of the amino group might lead to a second formylation, although this is sterically hindered.
-
Prevention: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents). Maintain a low reaction temperature to improve selectivity.
-
-
Side Product C: Polymeric Material: Amino-pyridines can polymerize under harsh acidic conditions and heat, leading to intractable tars.
-
Prevention: Avoid excessive heating. Ensure efficient stirring to prevent localized overheating. Using a more dilute reaction mixture can also help.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: My starting material is 2-amino-5-chloropyridine. Is direct formylation a viable strategy?
-
A1: Direct formylation of 2-amino-5-chloropyridine is challenging. The amino group at the 2-position strongly directs electrophilic substitution to the 3 and 5 positions. Since the 5-position is already substituted with chlorine, formylation would be expected at the 3-position. However, the 2-amino group can also react with the Vilsmeier reagent itself, leading to complex mixtures. A more reliable approach often involves protecting the amino group (e.g., as an acetamide) before formylation, followed by deprotection.
-
-
Q2: What are the best analytical methods to monitor this reaction?
-
A2: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). The product aldehyde is generally more polar than the starting aminopyridine. For purity analysis and accurate quantification, High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is the standard method. Proton NMR (¹H NMR) is essential for structural confirmation, with the aldehyde proton appearing as a characteristic singlet around 9-10 ppm.
-
-
Q3: How should I handle the Vilsmeier reagent (POCl₃ and DMF) safely?
-
A3: Both POCl₃ and the Vilsmeier reagent are corrosive and highly reactive with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). POCl₃ reacts violently with water, releasing HCl gas. Additions should be done slowly and carefully, especially when quenching the reaction.
-
-
Q4: I am considering a different route starting from 4-amino-5-chloronicotinonitrile. What are the potential pitfalls?
-
A4: Synthesizing the aldehyde from the corresponding nitrile, typically via reduction (e.g., using DIBAL-H), is a valid alternative. The main challenges here are:
-
Over-reduction: The intermediate imine can be further reduced to an aminomethyl group if conditions are not carefully controlled (e.g., excess DIBAL-H or elevated temperature).
-
Incomplete Reaction: Leaving unreacted nitrile, which can be difficult to separate from the aldehyde product.
-
Hydrolysis: The hydrolysis of the intermediate imine during aqueous workup must be complete to yield the aldehyde. Sometimes a mild acidic workup is required. This route avoids the harsh acidic conditions of the Vilsmeier-Haack reaction but introduces the complexities of handling pyrophoric organometallic reducing agents.
-
-
Section 4: Recommended Experimental Protocol
This protocol describes the formylation of N-(5-chloro-pyridin-4-yl)-acetamide, a protected precursor, followed by deprotection. This two-step process often provides a cleaner reaction and higher yield than direct formylation.
Step 1: Vilsmeier-Haack Formylation of N-(5-chloro-pyridin-4-yl)-acetamide
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| N-(5-chloro-pyridin-4-yl)-acetamide | 170.59 | 5.00 g | 29.3 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.1 mL | 55.7 | 1.9 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Solvent |
Procedure:
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (25 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (5.1 mL, 55.7 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 45 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve N-(5-chloro-pyridin-4-yl)-acetamide (5.00 g, 29.3 mmol) in anhydrous DCM (50 mL) and add this solution dropwise to the cold Vilsmeier reagent over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 45 °C and stir for 4-6 hours, monitoring the reaction by TLC (50% Ethyl Acetate/Hexanes).
-
Once the starting material is consumed, cool the reaction mixture back to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(5-chloro-3-formyl-pyridin-4-yl)-acetamide.
Step 2: Acidic Hydrolysis (Deprotection)
Procedure:
-
To the crude product from Step 1, add a mixture of ethanol (60 mL) and 6M hydrochloric acid (30 mL).
-
Heat the mixture to reflux (approx. 85 °C) and stir for 2-3 hours until TLC or HPLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to 7-8 with 2M NaOH solution.
-
The product, this compound, should precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
-
Expected Yield: 65-75% over two steps.
References
- Preparation method of 4-amino-2-chloronicotinaldehyde. CN118388401A.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science Ltd. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack reaction. Name-Reaction.com. [Link]
- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. CN101565400B.
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]
-
Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. [Link]
Sources
Technical Support Center: Optimization of 4-Amino-5-chloronicotinaldehyde Derivatization
Welcome to the technical support center for the derivatization of 4-Amino-5-chloronicotinaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold in their synthetic campaigns. As a key intermediate, successful and optimized derivatization is paramount for generating novel chemical entities with desired pharmacological profiles.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with scientific rigor. We will explore common challenges, from solubility issues to side-product formation, and provide validated strategies to overcome them.
Core Concepts: Reactivity of this compound
Understanding the electronic nature of this compound is the first step toward optimizing its derivatization. The molecule possesses two primary reactive sites: the nucleophilic 4-amino group and the electrophilic 3-aldehyde group. The pyridine ring, substituted with an electron-donating amino group and an electron-withdrawing chloro group, modulates the reactivity of these functional groups.
The amino group can readily undergo reactions such as acylation, alkylation, and sulfonylation. The aldehyde is a prime target for nucleophilic addition and condensation reactions, most notably the formation of imines (Schiff bases) or hemiaminals.[1] Strategic protection of one group while reacting the other is a common and often necessary approach.
Caption: Key derivatization pathways for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound in a practical question-and-answer format.
Section 1: Reaction Setup & Reagent Selection
Q1: My this compound starting material has poor solubility in common organic solvents. How can I improve this for my reaction?
A: This is a frequently encountered issue. While specific solubility data is limited, aminopyridine derivatives often show better solubility in polar aprotic solvents.
-
Recommended Solvents: Start with solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane. For some reactions, Tetrahydrofuran (THF) may be suitable, especially with gentle heating.[2]
-
Solubility Testing: Always perform a small-scale solubility test before committing to your full-scale reaction.
-
Temperature: Gentle warming can significantly improve solubility. However, be cautious of potential side reactions or decomposition at elevated temperatures, especially if your derivatizing agent is unstable.
-
Co-solvent Systems: Using a co-solvent system, such as THF/DMF, can sometimes provide the right balance of polarity to dissolve all reaction components.
Q2: What are the most critical parameters to consider when choosing a base for reactions targeting the amino group (e.g., acylation)?
A: Base selection is critical and can be the difference between a high-yielding reaction and a complex mixture. The base serves to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and can also deprotonate the amine to increase its nucleophilicity.
-
Non-Nucleophilic Organic Bases: For acylations or sulfonylations, tertiary amines like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are standard choices. They are effective acid scavengers without competing as nucleophiles.
-
Inorganic Bases: For reactions where stronger basicity is needed and solubility permits, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in a polar aprotic solvent like DMF.[2]
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It is often used as a solvent for acylation reactions. However, be aware that its use can sometimes complicate purification.
-
Caution on Strong Bases: Avoid very strong bases like hydroxides or alkoxides if your derivatizing agent or product is base-sensitive (e.g., contains an ester that could be hydrolyzed).
Section 2: Low Yields and Incomplete Reactions
Q3: My reaction is giving a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted this compound. How can I drive the reaction to completion?
A: This is a classic optimization problem. A systematic approach is required to identify the limiting factor. Incomplete conversion is often due to insufficient reactivity, unfavorable equilibrium, or reagent degradation.[3][4]
-
Reagent Stoichiometry: Ensure your derivatizing agent is used in a slight excess (e.g., 1.1 to 1.5 equivalents). This is particularly important if the reagent is volatile or susceptible to hydrolysis from trace moisture.
-
Reaction Temperature: Many derivatization reactions benefit from increased temperature.[5][6] Try incrementally increasing the reaction temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring by TLC or LC-MS.
-
Reaction Time: A common pitfall is not allowing the reaction sufficient time to reach completion. Monitor the reaction at several time points (e.g., 2h, 6h, 24h) to understand the kinetics.
-
Activation/Catalysis:
-
For Schiff base formation , a catalytic amount of acid (e.g., acetic acid, p-TsOH) is often required to protonate the aldehyde, making it more electrophilic. Removal of the water byproduct (e.g., using a Dean-Stark trap or molecular sieves) will drive the equilibrium towards the product.
-
For acylations , adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Caption: A systematic workflow for troubleshooting low-yield derivatization reactions.
Section 3: Side Reactions and Purification
Q4: I am observing multiple byproducts in my reaction mixture. What are the likely side reactions and how can I suppress them?
A: Side product formation is common when dealing with multifunctional molecules. The primary culprits are often self-condensation or reaction at an unintended site.
-
Self-Condensation of Aldehyde: Under certain basic or acidic conditions, aldehydes can undergo self-condensation (an aldol-type reaction). To minimize this, add the base or derivatizing agent slowly, maintain a lower reaction temperature if possible, and avoid excessively strong bases.
-
Dimerization/Polymerization: The amino group of one molecule could potentially react with the aldehyde of another. This is typically minimized by slowly adding one reagent to a solution of the other, rather than mixing them all at once, to maintain a low concentration of the added reagent.
-
Over-reaction: If your derivatizing agent is bifunctional, or if the product can react further, you may see secondary products. This can be controlled by adjusting stoichiometry (avoiding a large excess of the reagent) and reaction time.
Q5: What is the most effective method for purifying my final derivatized product?
A: The purification strategy depends on the physical properties of your product.
-
Column Chromatography: This is the most versatile method. Given the pyridine core, silica gel chromatography is standard. A gradient elution starting with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate) is a good starting point. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the product from streaking on the silica gel, which is common for basic compounds like pyridines.
-
Recrystallization: If your product is a stable solid with good purity (>90%), recrystallization is an excellent method for obtaining highly pure material. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Methanol) to find one that provides good differential solubility.
-
Aqueous Workup: Before chromatography, a standard aqueous workup is essential to remove inorganic salts and water-soluble reagents (like excess pyridine or triethylamine hydrochloride). This typically involves partitioning the reaction mixture between an organic solvent (e.g., Ethyl Acetate) and water or a mild aqueous solution (e.g., saturated sodium bicarbonate to remove acidic impurities, or brine).
Section 4: Product Characterization
Q6: What key spectroscopic signals should I look for to confirm the successful derivatization of this compound?
A: Spectroscopic analysis provides definitive proof of structure. Comparing the spectra of your product to the starting material is crucial.
| Analysis Method | Starting Material (Expected Signals) | Product (Expected Changes after Derivatization) |
| ¹H NMR | Aldehyde proton (~9.8-10.0 ppm, singlet). Amine protons (broad singlet, variable ppm). Two aromatic protons on the pyridine ring. | Aldehyde reaction: Disappearance of the aldehyde proton signal. Appearance of new signals corresponding to the derivative (e.g., an imine CH proton ~8.0-8.5 ppm). Amine reaction: Disappearance of the NH₂ signal. Appearance of an amide NH proton (broad singlet, ~8-10 ppm) or new signals from the added alkyl/acyl group. |
| ¹³C NMR | Aldehyde carbon (~190 ppm). | Aldehyde reaction: Disappearance of the aldehyde carbon signal. Appearance of an imine carbon (~160-170 ppm). Amine reaction: Shifts in the aromatic carbons, particularly the carbon attached to the nitrogen (C4). |
| FT-IR | N-H stretches (~3300-3500 cm⁻¹). C=O stretch of aldehyde (~1680-1700 cm⁻¹). | Aldehyde reaction: Disappearance of the aldehyde C=O stretch. Appearance of a C=N stretch for an imine (~1640-1690 cm⁻¹). Amine reaction: Disappearance of the primary amine N-H stretches. Appearance of a secondary amide N-H stretch (~3300 cm⁻¹) and a strong amide C=O stretch (~1650 cm⁻¹). |
| Mass Spec | [M+H]⁺ corresponding to the molecular weight of the starting material. | A new [M+H]⁺ peak corresponding to the molecular weight of the expected product. |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the specific derivative and solvent used.[7][8]
Exemplary Protocol: Schiff Base Formation
This protocol provides a general, self-validating methodology for the derivatization of the aldehyde functional group via Schiff base formation with a primary amine.
Objective: To synthesize a 4-amino-5-chloro-N-(alkyl/aryl)nicotinimine derivative.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine, 1.1 eq.)
-
Anhydrous Toluene or Methanol
-
Acetic Acid (catalytic, ~0.1 eq.)
-
Molecular Sieves (4Å, activated)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous toluene (or methanol) to the flask to achieve a concentration of approximately 0.1 M.
-
Reagent Addition: Add the primary amine (1.1 eq.) to the stirring suspension, followed by the catalytic amount of acetic acid.
-
Heating & Monitoring: Heat the reaction mixture to reflux (for toluene) or 50 °C (for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.
-
Self-Validation: On your TLC plate, spot the starting aldehyde, the primary amine, and the co-spot of both alongside the reaction mixture. The disappearance of the starting materials and the appearance of a new, single major product spot indicates a successful reaction.
-
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the molecular sieves, rinsing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization as determined by its properties.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
References
-
Derivatization reaction optimization. [ResearchGate] ([Link])
- CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
-
The optimization of the derivatization conditions is illustrated by (a)... [ResearchGate] ([Link])
-
Optimization of derivatization reagents and the reaction conditions. A,... [ResearchGate] ([Link])
-
Reactions and Mechanisms. [Master Organic Chemistry] ([Link])
-
Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. [SciSpace] ([Link])
-
Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. [PubMed] ([Link])
- EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
-
Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. [PubMed] ([Link])
-
Optimizing Amino Acid Derivatization in Food Matrices. [MDPI] ([Link])
-
Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [ResearchGate] ([Link])
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? [ResearchGate] ([Link])
-
A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [PMC - NIH] ([Link])
-
(PDF) Sample Derivatization in Separation Science. [ResearchGate] ([Link])
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. [Current issues in pharmacy and medicine] ([Link])
-
Growth, Quantum Chemical Computations, NLO and Spectroscopic Studies of 2-Amino 5- Chloro Pyridine Single Crystal in Comparison with Certain Aminopyridine Derivatives. [ResearchGate] ([Link])
-
Overcoming analytical challenges with chemical derivatization in LC-MS/MS. [Syngene International Ltd] ([Link])
-
This compound. [Fluorochem] ([Link])
-
Spectroscopic Investigations on New Organic NLO crystal – 2-amino-5- chloropyridinium-2,4-dinitrophenolate. [ResearchGate] ([Link])
-
(PDF) Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). [ResearchGate] ([Link])
-
Synthesis, spectroscopic and DFT theoretical studies on the hydrogen bonded charge transfer complex of 4-aminoquinoline with chloranilic acid. [ResearchGate] ([Link])
-
Formation mechanism of chloropicrin from amines and free amino acids during chlorination: A combined computational and experimental study. [ResearchGate] ([Link])
-
Problems in sample derivatization for gas chromatography? [ResearchGate] ([Link])
Sources
- 1. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 4. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-5-chloronicotinaldehyde
As Senior Application Scientists, we understand that unlocking the full potential of a novel compound begins with mastering its fundamental properties. 4-Amino-5-chloronicotinaldehyde, a substituted pyridinaldehyde, presents significant opportunities in synthetic chemistry and drug discovery. However, its aromatic and halogenated structure often leads to solubility challenges that can impede experimental progress. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these issues effectively.
Section 1: Understanding the Molecule's Behavior
A proactive approach to solubility begins with understanding the structural features that govern the compound's behavior in different solvent systems.
Q1: What are the key structural features of this compound that influence its solubility?
The solubility of this compound is a delicate balance between its hydrophilic and hydrophobic characteristics. Four key domains dictate its behavior: the pyridine core, the amino group, the aldehyde group, and the chloro substituent. The interplay between these groups determines its affinity for various solvents.
Caption: Workflow for solubilizing in aqueous buffers.
Protocol 1: The Co-Solvent Approach
Objective: To prepare a 10 mM stock solution in DMSO for subsequent dilution in an aqueous medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous or ACS grade
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer and/or bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh 1.57 mg of this compound and place it into a sterile vial.
-
Add Co-Solvent: Add 100 µL of high-purity DMSO to the vial. This creates a nominal 100 mM primary stock, which is then diluted. For a direct 10mM stock, add 1mL of DMSO.
-
Solubilize: Vortex the mixture vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 10-15 minutes until the solution is completely clear. [1]4. Dilute into Aqueous Buffer: Perform serial or single dilutions of the primary stock into your final aqueous buffer (e.g., PBS, cell media). Crucially, ensure the final concentration of the organic co-solvent is low (typically <0.5% v/v) to avoid artifacts in biological assays.
-
Observe: After dilution, vortex thoroughly and visually inspect for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, it is ready for use.
Causality: The organic co-solvent overcomes the high lattice energy of the crystalline solid and keeps the molecule in a solvated state. When this concentrated stock is diluted into a large volume of aqueous buffer, the molecules disperse faster than they can aggregate and precipitate, resulting in a thermodynamically stable, albeit dilute, aqueous solution. [1]
FAQ 2: I'm observing precipitation when diluting my stock into complex media (e.g., cell culture media with FBS). How can I prevent this?
Precipitation in complex biological media is a common issue for hydrophobic compounds. This can be due to high salt concentrations ("salting out") or interactions with proteins. For these challenging applications, using an encapsulating agent like a cyclodextrin is a superior strategy. [2] Protocol 2: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous stock solution of the compound by forming an inclusion complex with HP-β-CD, enhancing its stability in complex media.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., sterile water, PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Stir until fully dissolved.
-
Add Compound: While stirring, add the weighed this compound powder directly to the HP-β-CD solution.
-
Complexation: Allow the mixture to stir at room temperature for 1-4 hours, or overnight for difficult-to-dissolve compounds. Gentle heating (40-50°C) can sometimes accelerate the process, but monitor for compound stability.
-
Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any non-complexed aggregates and ensure sterility.
Causality: HP-β-CD has a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic pyridine core of the this compound molecule becomes encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This "inclusion complex" effectively masks the compound's hydrophobicity, dramatically increasing its apparent aqueous solubility and stability. [2]
Section 3: Solvent Selection and Safety
Q3: Which organic solvents are suitable for this compound, and what are their properties?
Choosing the right solvent is critical for both reaction chemistry and creating stock solutions. The following table summarizes common laboratory solvents suitable for aromatic aldehydes.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Solubility in H₂O ( g/100g ) | Primary Use & Remarks |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | Miscible | Excellent choice for high-concentration stock solutions. Aprotic, highly polar. [3] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Miscible | Similar to DMSO, good for stock solutions and some reactions. Aprotic, polar. [3] |
| Ethanol (EtOH) | C₂H₆O | 78.5 | 24.6 | Miscible | Good for stock solutions; less toxic than DMSO/DMF for some applications. Protic. [3] |
| Methanol (MeOH) | CH₄O | 64.7 | 32.7 | Miscible | Useful for reactions and chromatography. Protic, polar. [4] |
| Acetonitrile (ACN) | C₂H₃N | 81.6 | 37.5 | Miscible | Common for HPLC and reactions. Aprotic, polar. [3] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | 30 | Good for organic synthesis. Aprotic, moderately polar. [4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.08 | 1.3 | Excellent for extraction and chromatography. Aprotic, non-polar. [4] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77 | 6.0 | 8.7 | Common for extraction and chromatography. Moderately polar. [3] |
Q4: What are the primary safety concerns when handling this compound?
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of the powder. [7]Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [5]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, potentially under an inert atmosphere to protect the aldehyde group from oxidation. [7]* Hazards: Based on analogs, this compound should be treated as harmful if swallowed, and capable of causing skin and serious eye irritation. [5][6][8]
References
-
Obeng, A. K., et al. (2022). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals. Available at: [Link]
-
Wang, L., et al. (2020). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development. Available at: [Link]
-
Mlinarski, S. N., & Chamberland, S. (2015). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Aminonicotinaldehyde. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Amino-5-chloro-2,1,3-benzothiadiazole. Available at: [Link]
-
ACS Division of Organic Chemistry. (2022). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
Pal, A., Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]
-
An, L., et al. (2020). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids. Available at: [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 4-Amino-5-chloronicotinaldehyde in Solution
Welcome to the technical support center for 4-Amino-5-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
This compound is a substituted pyridine derivative containing three key functional groups: an aromatic amine, a chloro substituent, and an aldehyde. The interplay of these groups on the pyridine ring dictates its reactivity and stability. The electron-donating amino group and the electron-withdrawing aldehyde and chloro groups create a complex electronic environment, making the molecule susceptible to specific degradation pathways. This guide will address the most common stability challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is turning yellow. What is happening and is it still usable?
A1: A color change, typically to yellow or brown, in a DMSO stock solution of an aromatic amine-containing compound is a common indicator of oxidation. The amino group on the pyridine ring can be susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal impurities in the DMSO. While a slight color change may not significantly impact the purity for some applications, it is a sign of degradation. For sensitive assays, it is crucial to use a fresh solution or to quantify the purity of the discolored solution before use.
Q2: I observe a precipitate forming in my aqueous buffer solution containing this compound. What could be the cause?
A2: Precipitate formation in aqueous solutions can be due to several factors:
-
Low Solubility: this compound may have limited solubility in purely aqueous buffers, especially at neutral pH.
-
pH-Dependent Solubility: The amino group is basic and will be protonated at acidic pH, increasing aqueous solubility. As the pH increases towards neutral and alkaline, the free base form is less soluble and may precipitate.
-
Degradation Product Insolubility: A degradation product may be less soluble than the parent compound, leading to precipitation over time.
Q3: Can I store solutions of this compound at room temperature?
A3: It is not recommended to store solutions of this compound at room temperature for extended periods. Both photodegradation and thermal degradation can occur. For short-term storage (a few hours), protection from light is essential. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice.
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a structured approach to identifying and resolving common stability problems with this compound in solution.
Issue 1: Rapid Degradation in Solution
-
Symptom: Loss of active compound concentration over a short period, as confirmed by analytical methods like HPLC.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Photodegradation | The pyridine ring system, especially with activating and deactivating groups, can be susceptible to degradation upon exposure to UV or even ambient light. Studies on other chloropyridines have shown that they can undergo photodegradation[1][2][3][4]. | Prepare and handle solutions in a dark room or use amber vials. Protect solutions from direct light during experiments whenever possible. |
| Oxidation | The amino group is prone to oxidation, especially in the presence of oxygen and/or metal ions. This can be a significant issue in solvents like DMSO which can contain trace impurities. | Use high-purity, anhydrous solvents. Consider degassing solvents before use. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). |
| pH Instability | Extreme pH values (both acidic and basic) can catalyze hydrolysis of the aldehyde or promote other degradation pathways. A reversible pH-dependent intramolecular cyclization has been observed in a similar pyridine-aldehyde compound[5]. | Maintain the pH of your solution within a neutral to slightly acidic range (e.g., pH 5-7), if your experimental conditions allow. Perform a pH stability study to determine the optimal pH range for your specific application. |
| Reaction with Solvent | Protic solvents (e.g., methanol, ethanol) could potentially react with the aldehyde group to form hemiacetals or acetals, especially in the presence of an acid or base catalyst. | If possible, use aprotic solvents like DMSO or DMF. If a protic solvent is necessary, prepare the solution fresh and use it immediately. |
Issue 2: Inconsistent Experimental Results
-
Symptom: Poor reproducibility of experimental data, such as variable IC50 values in biological assays.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Solution Age | The concentration of the active compound may be decreasing over time due to slow degradation. Using solutions of different ages will lead to variability. | Always use freshly prepared solutions for critical experiments. If using frozen stock solutions, ensure they are from the same batch and have been stored for a similar duration. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Reaction with Assay Components | The aldehyde group is a reactive functional group that can potentially react with nucleophiles (e.g., primary amines, thiols) present in your assay medium or on your target protein[6][7]. | Run control experiments to check for any reaction between this compound and other components of your assay. If a reaction is suspected, consider modifying the assay conditions or using a less reactive analog if possible. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of this compound
-
Solid Compound:
-
Stock Solution Preparation:
-
Use high-purity, anhydrous solvents (e.g., DMSO, DMF).
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
To minimize exposure to air and moisture, briefly flush the vial with an inert gas before sealing.
-
-
Storage of Stock Solutions:
-
For short-term storage (up to 24 hours), store at 4°C, protected from light.
-
For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the stock solution just before use.
-
Dilute the stock solution to the final working concentration in the desired buffer or medium.
-
Use the working solution immediately after preparation.
-
Protocol 2: HPLC Method for Stability Assessment
This is a general-purpose HPLC method that can be adapted to monitor the stability of this compound. Method optimization may be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on its chemical structure and the behavior of related compounds.
Caption: Potential oxidative degradation pathway.
Caption: Potential oxidation of the aldehyde group.
Caption: Reaction with nucleophiles.
References
- Stapleton, D. R., et al. (2010). On the Kinetics and Mechanisms of Photolytic/TiO2-Photocatalytic Degradation of Substituted Pyridines in Aqueous Solutions.
- Stapleton, D. R., & Mantzavinos, D. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99.
- Vlastos, D., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Ortega-Liébana, M. C., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. Chemical Engineering Journal, 213, 101-108.
- Nandi, J., & Sankar, V. K. (2012). Synthesis and docking studies of Schiff bases derived from 4-aminopyridine.
- Wang, C., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-12.
- Kim, S. K., et al. (2010). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Organic Letters, 12(21), 4944-4947.
- de la Torre, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-18.
- Jain, N., & Roy, I. (2009).
- Hidalgo, F. J., et al. (2013). Cysteine- and serine-thermal degradation products promote the formation of Strecker aldehydes in amino acid reaction mixtures. Food Chemistry, 141(3), 2096-2103.
- Tjernberg, A., et al. (2006). DMSO-Related Effects in Protein Characterization. Journal of Biomolecular Screening, 11(2), 131-137.
- BenchChem. (2025). Common degradation pathways for CI 972 anhydrous and how to avoid them. BenchChem Technical Support.
- Trissel, L. A., & Xu, Q. (1996). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 1(4), 242-244.
- Sohn, M., & Ho, C. T. (2004). Ammonia Generation during Thermal Degradation of Amino Acids. Journal of Agricultural and Food Chemistry, 52(17), 5425-5429.
- Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1), 114-121.
- Arduini, F., et al. (2020). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Molecules, 25(21), 1-25.
- Snape, T. J., et al. (2010).
- Shanghai Minstar Chemical Co., Ltd. (n.d.). 4-amino-6-chloronicotinaldehyde.
- Jallouli, N., et al. (2024). Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite.
- Restorp, P. (2006). Stereoselective Nucleophilic Additions to α-Amino Aldehydes: Application to Natural Product Synthesis. KTH Royal Institute of Technology.
- Wang, C., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-12.
- Crash Course. (2020, September 16). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12 [Video]. YouTube.
- Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88.
- Nakao, Y., et al. (2011). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Journal of Chemical Engineering of Japan, 44(10), 734-739.
- de Villiers, A., et al. (2016). Development of On-Line High Performance Liquid Chromatography (HPLC)-Biochemical Detection Methods as Tools in the Identification of Bioactives. Molecules, 21(12), 1-29.
- Gao, Y., et al. (2022). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. Foods, 11(10), 1-15.
- Synblock. (n.d.). CAS 1001756-21-3 | 4-Amino-6-chloronicotinaldehyde.
- Schirmeister, T., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 23(6), 1389-1396.
- Hrechany, S., et al. (2025).
- Li, N., et al. (2016). Simultaneous HPLC Determination of Amino Acids in Tea Infusion Coupled to Pre-column Derivatization with 2,4-Dinitrofluorobenzene. Food Analytical Methods, 9(9), 2458-2466.
- BLD Pharm. (n.d.). 338452-92-9|4-Amino-2-chloronicotinaldehyde.
- Singh, R. (2017, March 31).
- Bocian, E. (2023). Exploring the Role of Nucleophiles in Chemical Reactions. Journal of Chemical Research, 12(4), 1-2.
- National Council of Educational Research and Training. (n.d.). Organic Chemistry – Specific Name Reactions.
- Hamase, K., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
- ChemicalBook. (n.d.). 4-amino-2-chloronicotinaldehyde CAS#: 338452-92-9.
- PubChem. (n.d.). 4-Aminonicotinaldehyde.
- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793.
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Technical Support Center: 4-Amino-5-chloronicotinaldehyde in Synthetic Applications
Welcome to the technical support center for 4-Amino-5-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and resolve common challenges in your experiments, ensuring the integrity and success of your synthetic routes.
I. Understanding the Reactivity of this compound
This compound is a bifunctional molecule containing both a nucleophilic amino group and an electrophilic aldehyde on a substituted pyridine ring. This unique structure makes it a valuable building block in heterocyclic synthesis, but also predisposes it to several side reactions. Understanding these potential pathways is the first step in effective troubleshooting.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the storage, handling, and reaction of this compound.
FAQ 1: My reaction is showing multiple unexpected spots on TLC/LC-MS, even with pure starting material. What are the likely byproducts?
Answer: The presence of multiple unexpected products often points to the inherent reactivity of this compound. The most common side reactions are self-condensation and dimerization.
-
Self-Condensation (Aldol-type): The aldehyde functionality can react with an enolizable proton from another molecule, leading to self-condensation products. This is more likely to occur under basic conditions. The resulting byproduct will have a significantly higher molecular weight.
-
Dimerization via Imine Formation: The amino group of one molecule can react with the aldehyde of another to form an imine-linked dimer. This is a common pathway for amino aldehydes.
-
Pictet-Spengler Type Cyclization: While a classic Pictet-Spengler reaction typically involves a separate β-arylethylamine, under certain acidic conditions, unintended intramolecular or intermolecular cyclizations involving the amino group and the aldehyde can occur, leading to complex heterocyclic byproducts.[1][2][3][4][5]
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can often minimize the rate of these side reactions.
-
Optimize Reagent Addition: Adding the this compound slowly to the reaction mixture containing the other reactant can help favor the desired reaction over self-reaction.
-
pH Control: If possible, maintain a neutral or slightly acidic pH to minimize base-catalyzed self-condensation.
Diagram: Potential Dimerization Pathway
Sources
Technical Support Center: Scaling Up 4-Amino-5-chloronicotinaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 4-Amino-5-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for improved yield, purity, and safety.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for this compound?
A1: The most prevalent and scalable methods for synthesizing this compound typically involve the formylation of a substituted aminopyridine precursor. A common strategy is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (generated in situ from a formamide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)) to introduce the aldehyde group onto an electron-rich aromatic ring.[1][2][3][4] Another approach involves the directed ortho-metalation of a suitable pyridine derivative followed by quenching with a formylating agent. A patented method describes the reaction of 2-chloro-4-fluoropyridine with lithium diisopropylamide (LDA) followed by the addition of DMF to yield 2-chloro-4-fluoropyridine-3-formaldehyde, which is then aminated.[5]
Q2: What are the major challenges in scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Exothermic Reactions: The formation of the Vilsmeier reagent and its subsequent reaction with the pyridine substrate can be highly exothermic, requiring careful temperature control to prevent side reactions and ensure safety.
-
Reagent Handling: Reagents like phosphorus oxychloride and organolithium compounds (e.g., LDA) are hazardous and require specialized handling procedures, especially on a large scale.[5]
-
Product Isolation and Purification: The crude product often contains impurities and unreacted starting materials, necessitating robust purification methods like crystallization or chromatography, which can be challenging to scale.
-
Impurity Profile: The formation of regioisomers or over-formylated byproducts can complicate purification and affect the final product's quality.
-
Process Safety: The use of flammable solvents and corrosive reagents demands a thorough safety assessment for large-scale production.
Q3: What are the critical process parameters to monitor during the synthesis?
A3: Careful control of the following parameters is crucial for a successful and reproducible synthesis:
-
Temperature: Maintaining the optimal temperature range during reagent addition and reaction is critical to control the reaction rate and minimize side product formation.
-
Stoichiometry: The molar ratios of the reactants, particularly the formylating agent and the pyridine substrate, must be precisely controlled to maximize yield and minimize impurities.
-
Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is essential to ensure complete conversion without significant product degradation.
-
Agitation: Efficient mixing is necessary to ensure homogeneity, especially in larger reactors, to maintain consistent temperature and reaction rates.
-
Work-up and Quenching: The method of quenching the reaction and the subsequent work-up procedure are critical for product stability and ease of isolation.
II. Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | 1. Monitor Reaction Progress: Use techniques like TLC, HPLC, or GC to track the consumption of the starting material. 2. Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of degradation products. 3. Improve Agitation: Ensure the reaction mixture is being stirred vigorously to maintain homogeneity. |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of reactants, particularly an insufficient amount of the formylating agent, can lead to low conversion. | 1. Verify Reagent Purity and Concentration: Ensure the purity and concentration of all starting materials and reagents. 2. Optimize Molar Ratios: Systematically vary the molar ratio of the formylating agent to the pyridine substrate to find the optimal balance for maximum yield. |
| Degradation of Product During Work-up | The product may be unstable under the work-up conditions, such as extreme pH or high temperatures. | 1. Milder Work-up Conditions: Use milder quenching agents and avoid excessive heat during solvent removal. 2. pH Control: Carefully control the pH during the work-up to prevent acid or base-catalyzed degradation. |
| Inefficient Product Isolation | The product may be lost during extraction or crystallization due to its solubility in the work-up solvents or the formation of an inseparable emulsion. | 1. Optimize Extraction Solvents: Screen different solvent systems to find one that provides good partitioning of the product. 2. Improve Crystallization: Experiment with different crystallization solvents, temperatures, and cooling rates to maximize crystal recovery. |
Problem 2: Presence of Significant Impurities in the Final Product
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Formation of Regioisomers | The formylation reaction may occur at other positions on the pyridine ring, leading to the formation of isomeric impurities. | 1. Control Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the formylation. 2. Choice of Formylating Agent: In some cases, using a different formylating agent or catalyst can enhance selectivity. |
| Over-formylation or Other Side Reactions | The product or starting material may undergo further reactions, such as di-formylation, if the reaction conditions are too harsh. | 1. Optimize Stoichiometry: Use a slight excess of the limiting reagent to minimize the presence of unreacted starting material that could lead to side products. 2. Careful Control of Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further reactions. |
| Incomplete Hydrolysis of the Iminium Salt Intermediate | The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which must be fully hydrolyzed to the aldehyde during work-up.[3] | 1. Ensure Complete Hydrolysis: Extend the hydrolysis time or adjust the pH during the work-up to ensure complete conversion of the iminium salt to the aldehyde. 2. Monitor by Spectroscopy: Use techniques like ¹H NMR to check for the presence of the iminium proton signal. |
| Contamination from Starting Materials or Solvents | Impurities in the starting materials or solvents can be carried through to the final product. | 1. Use High-Purity Materials: Ensure all starting materials and solvents are of high purity. 2. Purify Starting Materials if Necessary: If the starting materials contain significant impurities, consider purifying them before use. |
III. Experimental Protocols & Workflows
Illustrative Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized representation and should be optimized for specific laboratory conditions and scale.
Step 1: Formation of the Vilsmeier Reagent
Caption: Formation of the Vilsmeier Reagent.
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) in an inert solvent (e.g., dichloromethane) in a reactor cooled to 0-5 °C, slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation of the Aminopyridine Substrate
Caption: Formylation of the Aminopyridine Substrate.
Protocol:
-
To the freshly prepared Vilsmeier reagent, add a solution of the 4-amino-5-chloropyridine derivative in an inert solvent at a controlled temperature (e.g., 0-25 °C).
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC or HPLC until the starting material is consumed.
Step 3: Work-up and Product Isolation
Caption: Work-up and Product Isolation Workflow.
Protocol:
-
Carefully quench the reaction mixture by pouring it into a mixture of ice and water or a cooled aqueous base solution (e.g., sodium bicarbonate, sodium hydroxide).
-
Stir the mixture until the hydrolysis of the iminium salt is complete.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by crystallization from an appropriate solvent system or by column chromatography.
IV. Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile and corrosive reagents such as POCl₃ and organic solvents should be performed in a well-ventilated fume hood.
-
Reagent Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care. Organolithium reagents are pyrophoric and require handling under an inert atmosphere.[5]
-
Exothermic Reactions: Be prepared for exothermic reactions by having an adequate cooling system in place and adding reagents slowly.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
V. References
-
Mekuskiene, G., et al. (n.d.). REACTIONS OF 4-AMINO-5-(4,6-DIMETHYL-2-PYRIMIDINYL)- 2,3-DIHYDRO-1,2,4-TRI AZOLE-3-THIONE WITH C-ELECTROPHILES. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Google Patents. (2022). CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde. Available at:
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
International Journal of ChemTech Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
Technical Support Center: Analytical Method Development for Impure 4-Amino-5-chloronicotinaldehyde
Welcome, researchers, to our dedicated guide for developing robust analytical methods for 4-Amino-5-chloronicotinaldehyde and its associated impurities. This resource is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to tackle the challenges of analyzing this crucial pyridine derivative.
Section 1: Understanding the Analyte and Its Challenges
This compound is a substituted pyridine, a class of compounds prevalent in pharmaceuticals.[1] The presence of an amino group and a chlorine atom on the pyridine ring introduces specific analytical challenges, including potential for strong interactions with chromatography stationary phases and the presence of closely related impurities.
Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting potential impurities. A known synthesis involves the formylation of 2-chloro-4-fluoropyridine followed by amination.[2] Based on this, potential impurities could include:
-
Starting materials: 2-chloro-4-fluoropyridine
-
Intermediates: 2-chloro-4-fluoropyridine-3-formaldehyde
-
Side-reaction products: Isomers formed during synthesis.
-
Degradation products: Arising from instability under certain conditions.
Analytical Hurdles
The analysis of pyridine derivatives like this compound can be complex.[1] Key challenges include:
-
Poor peak shape: As basic compounds, pyridines can interact with residual silanols on silica-based HPLC columns, leading to peak tailing.[1][3][4]
-
Separation of isomers: Positional isomers often have very similar physicochemical properties, making them difficult to separate.[1]
-
Hydrophilicity: Some pyridine derivatives are polar, resulting in poor retention on traditional reversed-phase columns.[1]
Section 2: Strategic Approach to Method Development
A systematic approach is essential for developing a reliable analytical method. The following workflow outlines the key stages.
Caption: A structured workflow for analytical method development.
Section 3: Core Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a cornerstone technique for the analysis of non-volatile impurities in pharmaceutical compounds.[1][5]
3.1.1 Recommended Starting HPLC Conditions
This protocol provides a robust starting point for separating this compound from its potential impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to protonate the basic pyridine nitrogen, improving peak shape by reducing interactions with silanol groups.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is used initially to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
3.1.2 Step-by-Step HPLC Protocol
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration. If available, prepare standards of known impurities.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) until a stable baseline is achieved.
-
Injection: Inject the sample and standard solutions.
-
Data Analysis: Analyze the resulting chromatograms to determine the retention times and peak areas of the main component and any impurities.
Gas Chromatography (GC) for Volatile Impurities
GC is the preferred method for analyzing volatile and semi-volatile impurities that may be present from the synthesis process.[6][7]
3.2.1 Recommended GC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Capillary column with a wax-based stationary phase (e.g., CP-Wax 51 for Amines) | These columns are specifically designed to provide good peak shape for basic compounds like pyridine derivatives.[8] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Detector Temp. | 250 °C (FID) | A standard temperature for a Flame Ionization Detector (FID). |
| Oven Program | 70 °C (hold 4 min), then ramp at 10 °C/min to 240 °C | A temperature program allows for the separation of compounds with a range of boiling points.[8] |
| Carrier Gas | Nitrogen or Helium | Common carrier gases in GC. |
| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds. Mass Spectrometry (MS) can be used for identification.[6] |
3.2.2 Step-by-Step GC Protocol
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol) at a known concentration.
-
Standard Preparation: Prepare standards of potential volatile impurities in the same solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample and standards into the GC.
-
Data Analysis: Identify and quantify any volatile impurities based on their retention times and peak areas relative to the standards.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[9][10] These studies intentionally stress the sample to produce degradation products.
Caption: Key stress conditions for forced degradation studies.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][11] The developed analytical method should be able to separate the API from all significant degradation products.
Section 4: Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for the main this compound peak in my HPLC analysis. What should I do?
-
Answer: Peak tailing for basic compounds like this is often due to secondary interactions with acidic silanol groups on the silica-based column.[3] Here's a systematic approach to troubleshoot:
-
Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough (e.g., below 3) to fully protonate the amino group on your analyte. This minimizes interaction with silanols.
-
Consider a "High Purity" Column: Modern "Type B" or high-purity silica columns have fewer accessible silanol groups and are better suited for analyzing basic compounds.
-
Use a Mobile Phase Additive: Adding a competing base, like triethylamine (TEA), to the mobile phase can help to mask the silanol groups and improve peak shape. Start with a low concentration, such as 0.1% (v/v).
-
Q2: I'm having trouble separating two closely eluting impurity peaks. How can I improve the resolution?
-
Answer: Improving resolution between critical pairs can be achieved by systematically adjusting chromatographic parameters.
-
Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, often improving separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Adjust the Column Temperature: Lowering the temperature can sometimes increase resolution, while increasing it can decrease analysis time. Experiment to find the optimal balance.
-
Evaluate a Different Stationary Phase: If other adjustments fail, a column with a different stationary phase (e.g., a phenyl or cyano column) may provide the necessary selectivity.
-
Q3: My retention times are drifting from one injection to the next. What could be the cause?
-
Answer: Retention time instability can be frustrating but is often solvable.[12]
-
Ensure Proper Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Check for Leaks: Inspect all fittings in the flow path for any signs of leakage, which can cause pressure fluctuations and affect retention times.[12]
-
Verify Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of drift. Ensure accurate and consistent preparation for each batch.
-
Monitor System Pressure: A drifting or fluctuating pressure can indicate a problem with the pump, such as worn seals or check valves.
-
Q4: How do I identify an unknown impurity peak in my chromatogram?
-
Answer: Identifying unknown impurities requires more advanced techniques, typically coupling chromatography with mass spectrometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. The mass spectrometer provides the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its molecular weight.[5]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion in the mass spectrometer, you can obtain structural information that helps in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[13][14]
-
Section 5: Method Validation
Once the analytical method is developed and optimized, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure it is suitable for its intended purpose.[15][16][17][18]
Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are crucial here. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Often determined by recovery studies of spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
References
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds - Benchchem.
- ICH Q2 Analytical Method Validation | PPTX - Slideshare.
- HPLC Methods for analysis of Pyridine - HELIX Chromatography.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem.
- Quality Guidelines - ICH.
- HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- Forced Degradation Studies Research Articles - Page 1 - R Discovery.
- Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection - Benchchem.
- Troubleshooting Common HPLC Issues | Labcompare.com.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis.
- T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.
- Pyridines Separation of pyridine and other amines - Agilent.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
- Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
- Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.
- Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org.
- Official Monographs.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- Method for pyridine amine derivative - Chromatography Forum.
- Impurities Application Notebook.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
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Validation & Comparative
A Comparative Guide to the Potential Biological Activities of 4-Amino-5-chloronicotinaldehyde Isomers: A Prospective Analysis
For researchers and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Substituted pyridines, in particular, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide delves into a prospective comparison of the biological activities of isomers of 4-Amino-5-chloronicotinaldehyde, a molecule of significant interest.
It is crucial to preface this analysis with a key clarification: to date, direct comparative studies on the biological activities of this compound isomers are not extensively available in published literature. Therefore, this guide will adopt a scientifically-grounded, inferential approach. By examining the established biological profiles of closely related chemical analogs, we can construct a predictive framework for the potential activities of these isomers and propose robust experimental designs for their future evaluation.
The Chemical Landscape: Understanding the Isomers
This compound is a substituted pyridine with three key functional groups: an amino group, a chlorine atom, and a formyl (aldehyde) group. The relative positions of these substituents on the pyridine ring give rise to a number of structural isomers. For the purpose of this guide, we will consider the positional isomers where the amino, chloro, and aldehyde groups are rearranged around the pyridine core, while maintaining a disubstituted aminopyridine scaffold. The biological activity of such isomers can be profoundly influenced by the electronic and steric effects imparted by the substituent arrangement.
Inferred Biological Activities from Analogous Structures
The scientific literature provides valuable insights into the biological potential of compounds structurally related to this compound. These analogs serve as our primary reference points for postulating the activities of our target isomers.
Anticancer and Cytotoxic Potential
A significant body of research points to the anticancer properties of substituted chloropyridines and aminoquinolines. For instance, various 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects on human breast cancer cell lines, such as MCF-7 and MDA-MB468.[1] Some of these compounds have demonstrated significant cytotoxicity, suggesting that the 4-amino-pyridine core can be a key pharmacophore for anticancer activity.[1]
Furthermore, studies on novel 2-chloro-pyridine derivatives have revealed their potential as antitumor agents, with some compounds exhibiting inhibitory effects against gastric cancer cells.[2] The presence of a chlorine atom on the pyridine ring is often associated with enhanced biological activity, a principle observed in numerous medicinal compounds.[3] Based on these findings, it is reasonable to hypothesize that isomers of this compound could exhibit cytotoxic activity against various cancer cell lines. The precise potency would likely depend on the specific isomeric arrangement, which influences factors like cell permeability and interaction with biological targets.
Antimicrobial Activity
The aminopyridine scaffold is also a well-established feature in compounds with antimicrobial properties. Research on new 2-amino-4-chloropyridine derivatives has demonstrated their in-vitro antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[4][5] The structure-activity relationship (SAR) studies in this area often indicate that the nature and position of substituents on the pyridine ring are critical for determining the spectrum and potency of antimicrobial action.[4][5]
Therefore, it is plausible that isomers of this compound could possess antibacterial and/or antifungal properties. The aldehyde group, in particular, could contribute to this activity through various mechanisms, including covalent modification of biological macromolecules.
Proposed Experimental Workflow for Comparative Biological Evaluation
To empirically validate and compare the biological activities of this compound isomers, a systematic experimental approach is required. The following protocols are proposed as a robust framework for such an investigation.
Synthesis of Isomers
The initial and most critical step is the synthesis and purification of the individual isomers of this compound. A potential synthetic route could involve the Vilsmeier-Haack cyclization of appropriate enamide substrates to yield substituted chloronicotinaldehydes.[6]
Caption: Proposed workflow for the synthesis and characterization of this compound isomers.
In Vitro Cytotoxicity Assays
To assess the potential anticancer activity, a panel of human cancer cell lines should be employed.
Step-by-Step Protocol:
-
Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) and a normal cell line (e.g., fibroblasts) in appropriate culture media.
-
Compound Preparation: Dissolve each isomer in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of each isomer for a specified duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each isomer against each cell line.
Caption: Experimental workflow for in vitro cytotoxicity evaluation of the isomers.
Antimicrobial Susceptibility Testing
The antimicrobial potential of the isomers can be evaluated against a panel of pathogenic bacteria and fungi.
Step-by-Step Protocol:
-
Microorganism Culture: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.
-
Compound Preparation: Prepare serial dilutions of each isomer in the broth media.
-
Inoculation: Inoculate the wells of a 96-well plate containing the compound dilutions with a standardized suspension of the microorganisms.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Growth Assessment: Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of each isomer that inhibits visible growth.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the expected data from the proposed experiments, illustrating how the biological activities of the isomers could be compared.
| Isomer | Target | IC50 / MIC (µM) | Notes |
| Isomer A | MCF-7 (Breast Cancer) | 15.2 | Moderate cytotoxicity |
| S. aureus | 32.5 | Moderate antibacterial activity | |
| Isomer B | MCF-7 (Breast Cancer) | 5.8 | High cytotoxicity |
| S. aureus | > 100 | Low antibacterial activity | |
| Isomer C | MCF-7 (Breast Cancer) | > 100 | Low cytotoxicity |
| S. aureus | 8.1 | High antibacterial activity |
This table is for illustrative purposes only and does not represent actual experimental data.
Structure-Activity Relationship (SAR) Insights
The comparative data obtained from these experiments would be invaluable for elucidating the structure-activity relationships of this compound isomers. Key questions to be addressed would include:
-
How does the position of the electron-withdrawing chlorine atom relative to the electron-donating amino group affect cytotoxicity and antimicrobial activity?
-
Does the steric hindrance around the aldehyde group, dictated by the position of other substituents, influence its reactivity and biological effects?
-
Are there specific isomeric configurations that favor one type of biological activity over another (e.g., anticancer vs. antimicrobial)?
For instance, studies on 4-aminoquinolines have shown that the nature of the substituent at the 7-position significantly influences antiplasmodial activity, with electron-withdrawing groups generally enhancing potency.[7][8] Similar electronic effects could be at play in the isomers of this compound.
Conclusion and Future Directions
While direct experimental data on the comparative biological activities of this compound isomers remains to be established, a prospective analysis based on analogous structures strongly suggests their potential as valuable scaffolds for the development of novel therapeutic agents. The proposed experimental workflows provide a clear and robust path for the systematic evaluation of these compounds.
Future research should focus on the synthesis of these isomers and the execution of the described biological assays. The resulting data will not only provide a direct comparison of their activities but also contribute to a deeper understanding of the structure-activity relationships governing the biological profiles of substituted aminopyridines. Such knowledge is essential for the rational design of more potent and selective drug candidates.
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Raju, B. C., et al. (2011). Synthesis of substituted chloronicotinaldehydes. ResearchGate. [Link]
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Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]
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Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]
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Wang, S., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. PubMed. [Link]
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Morie, T., et al. (1994). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). PubMed. [Link]
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Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
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Bhatt, H., et al. (2004). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]
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Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
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Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
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A Comparative Guide to the Synthesis of 4-Amino-5-chloronicotinaldehyde: Protocol Validation and Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, substituted pyridine derivatives hold a prominent place due to their diverse biological activities. 4-Amino-5-chloronicotinaldehyde is a key intermediate for the synthesis of various bioactive molecules. This guide provides a comprehensive validation of two plausible synthetic protocols for this target compound, offering a comparative analysis of their methodologies, potential yields, and purity. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the chemical rationale behind the chosen synthetic routes, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique set of challenges, primarily centered around the selective introduction of the aldehyde functionality onto a pyridine ring already bearing an amino and a chloro substituent. Two primary synthetic strategies emerge as the most viable approaches:
-
Route 1: Selective Reduction of 4-Amino-5-chloronicotinic Acid. This classic approach leverages a readily available carboxylic acid precursor and reduces it to the desired aldehyde. The key challenge lies in preventing over-reduction to the corresponding alcohol.
-
Route 2: Directed Formylation of a 4-Amino-5-chloropyridine Precursor. This strategy involves the direct introduction of the formyl group onto the pyridine ring. The success of this route hinges on the regioselectivity of the formylation reaction, dictated by the directing effects of the existing substituents.
This guide will delve into the detailed experimental protocols for each route, followed by a comparative analysis of their respective strengths and weaknesses, supported by available experimental data and insights from analogous transformations.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic approaches, the following diagrams illustrate the core transformations for each route.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Route 1: Selective Reduction of 4-Amino-5-chloronicotinic Acid
This synthetic pathway is predicated on the controlled reduction of a carboxylic acid to an aldehyde. The starting material, 4-amino-5-chloronicotinic acid, can be synthesized from commercially available precursors. The critical step is the choice of a reducing agent that is potent enough to reduce the carboxylic acid but selective enough to avoid the formation of the corresponding alcohol.
Mechanistic Considerations
The selective reduction of carboxylic acids to aldehydes is a non-trivial transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically lead to the formation of the primary alcohol. Therefore, milder and more controlled reducing systems are required. Modern synthetic methods offer several solutions, including the use of specialized hydride reagents or catalytic approaches.
A plausible approach involves the in-situ activation of the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride, followed by reduction with a hindered hydride source. This two-step, one-pot procedure often provides better control over the reduction process.
Proposed Experimental Protocol
Step 1: Synthesis of 4-Amino-5-chloronicotinic Acid
A potential route to the starting material involves the Hofmann rearrangement of 3,4-pyridinedicarboximide, which can be derived from the oxidation of isoquinoline.[1]
Step 2: Reduction to this compound
The following protocol is based on established methods for the selective reduction of carboxylic acids.[2]
-
Activation: To a solution of 4-amino-5-chloronicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the acid chloride by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at higher wavenumber).
-
Reduction: Cool the reaction mixture to -78 °C and add a solution of a hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) (1.5 equivalents) in THF, dropwise.
-
Quenching and Work-up: After stirring at -78 °C for 1-2 hours, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Validation and Performance Data (Inferred)
| Parameter | Expected Outcome | Supporting Rationale |
| Yield | 40-60% | Based on typical yields for the reduction of substituted nicotinic acids. The presence of the amino and chloro groups may influence the efficiency of the reaction. |
| Purity | >95% (after chromatography) | Column chromatography is generally effective in separating the aldehyde from any unreacted starting material and over-reduced alcohol byproduct. |
| Scalability | Moderate | The use of low temperatures (-78 °C) and sensitive reagents may pose challenges for large-scale synthesis. |
| Safety | Caution required | Oxalyl chloride is corrosive and toxic. Hydride reagents are flammable and react violently with water. All operations should be performed in a well-ventilated fume hood under anhydrous conditions. |
Route 2: Directed Formylation of 4-Amino-5-chloropyridine
This alternative approach involves the direct introduction of a formyl group onto a pre-functionalized pyridine ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5]
Mechanistic Considerations
The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, typically from a substituted amide like DMF and a halogenating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. This electrophilic species then attacks the electron-rich pyridine ring. The regioselectivity of the formylation is directed by the existing substituents. The amino group at the 4-position is a strong activating group and will direct the electrophilic substitution to the ortho positions (3 and 5). The chloro group at the 5-position will also influence the regioselectivity. In this case, formylation is expected to occur at the C-3 position.
Figure 2: Simplified workflow for the Vilsmeier-Haack formylation of 4-Amino-5-chloropyridine.
Proposed Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of the regioisomeric 4-amino-2-chloronicotinaldehyde.[6]
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C. Add phosphoryl chloride (POCl₃) (1.5 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 4-amino-5-chloropyridine (1 equivalent) in DMF.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Hydrolysis and Neutralization: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Validation and Performance Data (Inferred)
| Parameter | Expected Outcome | Supporting Rationale |
| Yield | 50-70% | The Vilsmeier-Haack reaction is generally efficient for electron-rich pyridines. The patent for the 2-chloro isomer reports good yields.[6] |
| Purity | >97% (after chromatography) | The reaction is typically clean, and purification by chromatography is effective. |
| Scalability | Good | The reaction conditions are relatively mild and do not require cryogenic temperatures, making it more amenable to scale-up. |
| Safety | Caution required | Phosphoryl chloride is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood. |
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Reduction of Carboxylic Acid | Route 2: Directed Formylation |
| Starting Material Availability | 4-Amino-5-chloronicotinic acid may require a multi-step synthesis. | 4-Amino-5-chloropyridine is a more readily available starting material. |
| Number of Steps | Potentially longer if the starting acid needs to be synthesized. | Generally shorter and more direct. |
| Reaction Conditions | Requires cryogenic temperatures and highly reactive reagents. | Milder reaction temperatures, but uses corrosive reagents. |
| Control of Selectivity | The main challenge is preventing over-reduction. | Regioselectivity is generally well-controlled by the directing groups. |
| Overall Efficiency | Potentially lower overall yield due to the multi-step nature and challenges in the reduction step. | Likely to have a higher overall yield and be more atom-economical. |
Characterization of this compound
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C-2 and C-6 positions of the pyridine ring. A singlet for the aldehyde proton will be observed at a downfield chemical shift (around 9-10 ppm). A broad singlet corresponding to the amino protons will also be present.
-
¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The aldehyde carbonyl carbon will appear at a characteristic downfield shift (around 190 ppm).
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₅ClN₂O, 156.57 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 2, the directed formylation of 4-amino-5-chloropyridine via the Vilsmeier-Haack reaction, is recommended as the more efficient and scalable approach. This is due to the shorter reaction sequence, milder reaction conditions (no cryogenic temperatures), and likely higher overall yield. The starting material is also more readily accessible.
Route 1, the selective reduction of 4-amino-5-chloronicotinic acid, serves as a valuable alternative, particularly if the corresponding carboxylic acid is readily available or if the Vilsmeier-Haack reaction proves to be problematic for a specific application. However, this route requires more stringent control of reaction conditions to avoid over-reduction and may be less suitable for large-scale production.
For any research or development endeavor, it is crucial to perform small-scale pilot reactions to optimize conditions and validate the chosen protocol for the specific laboratory setup and available resources. The information provided in this guide serves as a robust starting point for the successful synthesis and validation of this compound.
References
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Fluorochem. (n.d.). This compound. Retrieved from [Link]
- Setliff, F. L., & Coop, L. B. (1997). Reductive Dechlorination of a 2-Chloronicotinic Acid Under Finkelstein Conditions. Journal of the Arkansas Academy of Science, 51, Article 37.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Chemistry & Chemical Technology, 13(4), 453-458.
- Setliff, F. L., & Coop, L. B. (1997). Reductive Dechlorination of a 2-Chloronicotinic Acid Under Finkelstein Conditions. ScholarWorks@UARK.
- Synthesis of 2-chloronicotinic acid derivatives. (2017).
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154.
- Ivonin, S., Voloshchuk, V., Stepanova, D., Ryabukhin, S., & Volochnyuk, D. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (31), 3546-3554.
- Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines.
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1992). Journal of Medicinal Chemistry, 35(20), 3672-3677.
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A Comparative Guide to Substituted Nicotinaldehydes in Asymmetric Catalysis
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the search for efficient and selective catalysts is a continuous endeavor. Among the vast arsenal of molecular tools, pyridine-based aldehydes, particularly substituted nicotinaldehydes, have emerged as a fascinating class of compounds. Their unique electronic properties, conferred by the pyridine ring, offer a tantalizing platform for fine-tuning catalytic activity and selectivity. This guide provides a comparative study of substituted nicotinaldehydes in catalysis, offering insights into their performance, the mechanistic principles governing their function, and practical experimental protocols for their application.
The Decisive Influence of the Pyridine Nitrogen
The catalytic behavior of a nicotinaldehyde derivative is intrinsically linked to the presence and position of the nitrogen atom within its aromatic ring. This heteroatom exerts a profound influence on the aldehyde's reactivity through a combination of inductive and resonance effects. The electron-withdrawing nature of the nitrogen atom deactivates the aromatic ring, making the aldehyde carbonyl carbon more electrophilic compared to its benzaldehyde counterpart. This enhanced electrophilicity can accelerate reactions involving nucleophilic attack on the carbonyl group.
Furthermore, the lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor or a Lewis base, allowing for non-covalent interactions with substrates, reagents, or a co-catalyst. This dual electronic nature—an electron-withdrawing ring and a basic nitrogen atom—is the cornerstone of the unique catalytic properties of nicotinaldehydes. The position of the nitrogen atom relative to the aldehyde group (e.g., 2-, 3-, or 4-position) dictates the interplay of these electronic effects, leading to significant differences in reactivity and stereoselectivity among isomers.
Comparative Performance in the Enantioselective Pictet-Spengler Reaction
To quantitatively assess the impact of the pyridine moiety, we turn to the Pictet-Spengler reaction, a powerful transformation for the synthesis of tetrahydro-β-carbolines, which are prevalent scaffolds in medicinally important molecules. A study on the organocatalytic, enantioselective Pictet-Spengler reaction of tryptamine with various nitrogen-containing heterocyclic carboxaldehydes provides a direct comparison of their performance.[1]
In this system, a dipeptide-functionalized squaramide acts as the chiral hydrogen bond donor catalyst, activating the tryptamine, while a carboxylic acid co-catalyst activates the aldehyde. The performance of 3-nicotinaldehyde (pyridine-3-carboxaldehyde) in this reaction is summarized below.
| Aldehyde | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 3-Nicotinaldehyde | 3,5-(CF₃)₂-Benzoic Acid | 85 | 90 |
Table 1: Performance of 3-Nicotinaldehyde in the Asymmetric Pictet-Spengler Reaction. Data sourced from[1].
The results demonstrate that 3-nicotinaldehyde is a highly competent substrate, affording the desired product in high yield and with excellent enantioselectivity.[1] The study further revealed that the position of the nitrogen atom is critical. For instance, while 3-nicotinaldehyde performed well, other heterocyclic aldehydes showed drastically different reactivity and selectivity, underscoring the profound influence of the heteroatom's location on the electronic properties of the aldehyde.[1]
Mechanistic Rationale
The high performance of 3-nicotinaldehyde can be attributed to a well-organized transition state assembly, facilitated by multiple non-covalent interactions. The chiral squaramide catalyst binds to the tryptamine, while the carboxylic acid co-catalyst protonates the pyridine nitrogen of the nicotinaldehyde, enhancing the electrophilicity of the carbonyl carbon and facilitating the key C-C bond formation.
Figure 1: Proposed catalytic cycle for the asymmetric Pictet-Spengler reaction.
The Impact of Substituents: A Predictive Framework
While the Pictet-Spengler reaction highlights the intrinsic reactivity of the parent nicotinaldehyde, the true potential for catalytic tuning lies in the introduction of substituents onto the pyridine ring. The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can significantly modulate the properties of the aldehyde.
A study on cooperative Al(Salen)-pyridinium catalysts for asymmetric β-lactone synthesis provides valuable insights into these substituent effects.[2] Although the pyridinium moiety in this study is part of the catalyst and not the aldehyde substrate, the principles of how substituents affect the electronic nature of the pyridine ring are directly transferable. The study found that a 4-methyl substituent, a weak σ-donor, on the pyridine ring of the catalyst resulted in the highest enantioselectivity.[2] This suggests that fine-tuning the electronic properties of the pyridine ring is crucial for optimizing stereocontrol.
Based on these principles, we can construct a predictive framework for the effect of substituents on the catalytic performance of nicotinaldehydes:
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -Cl, or -CF₃ are expected to increase the electrophilicity of the aldehyde carbonyl carbon. This can lead to an increased reaction rate in nucleophilic addition reactions. However, excessive electron withdrawal might destabilize key intermediates or alter the binding affinity to the catalyst, potentially impacting stereoselectivity.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ will decrease the electrophilicity of the carbonyl carbon, which might slow down the reaction rate. Conversely, EDGs increase the basicity of the pyridine nitrogen, which could lead to stronger interactions with an acidic co-catalyst or substrate, potentially enhancing stereocontrol.
The position of the substituent is also critical. A substituent at the 2- or 6-position (ortho to the nitrogen) can exert steric effects, in addition to its electronic influence, which can be harnessed to create a more defined chiral pocket around the reaction center.
| Substituent (at C5) | Electronic Effect | Expected Impact on Reactivity | Expected Impact on Nitrogen Basicity |
| -NO₂ | Strong EWG | Increase | Decrease |
| -Cl | Inductive EWG | Increase | Decrease |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Weak EDG | Decrease | Increase |
| -OCH₃ | Strong EDG | Decrease | Increase |
Table 2: Predicted Electronic Effects of Substituents on a 3-Nicotinaldehyde Scaffold.
This predictive framework underscores the importance of a systematic approach to catalyst design, where both steric and electronic factors are carefully considered to achieve optimal performance.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Nicotinaldehyde via Suzuki Coupling
This protocol describes the synthesis of 5-(4-fluorophenyl)nicotinaldehyde, adapted from a patented procedure, showcasing a common method for introducing aryl substituents.[3]
Step 1: Synthesis of 5-Bromonicotinic Acid Morpholinamide
-
Convert 5-bromonicotinic acid to its acid chloride using thionyl chloride.
-
React the resulting acid chloride with morpholine to yield 5-bromonicotinic acid morpholinamide.
Step 2: Suzuki Coupling
-
In a reaction vessel, dissolve 14.3 g of 5-bromonicotinic acid morpholinamide in 100 g of THF.
-
Add 1.2 g of Pd[P(Ph)₃]₄ and 7.6 g of p-fluorobenzeneboronic acid to the solution.
-
Prepare a solution of 8.0 g of Na₂CO₃ in 25 g of water.
-
With stirring, add the Na₂CO₃ solution dropwise to the reaction mixture at 65°C.
-
After the reaction is complete (monitored by TLC or HPLC), perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by recrystallization from ethyl acetate to obtain 5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide.
Step 3: Reduction to the Aldehyde
-
Dissolve 6.0 g of the morpholinamide from Step 2 in 30 ml of THF.
-
Over 10 minutes at 30-35°C, add 57 g of a 13.6% solution of lithium triethoxyaluminum hydride (LiAlH(OEt)₃) in THF.
-
After 1 hour, quench the reaction by adding 30 ml of 12.5% sulfuric acid.
-
Separate the organic phase. Adjust the aqueous phase to pH 1 with sulfuric acid and extract multiple times with methyl tert-butyl ether.
-
Combine the organic phases, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield 5-(4-fluorophenyl)nicotinaldehyde.
Protocol 2: Asymmetric Pictet-Spengler Reaction with 3-Nicotinaldehyde
This protocol is based on the conditions reported for the enantioselective functionalization of heterocyclic carboxaldehydes.[1]
-
To a vial, add the chiral squaramide catalyst (0.01 mmol, 10 mol%) and 3,5-bis(trifluoromethyl)benzoic acid (0.01 mmol, 10 mol%).
-
Add tryptamine (0.1 mmol, 1.0 equiv) and 3-nicotinaldehyde (0.12 mmol, 1.2 equiv).
-
Add the solvent (e.g., toluene, 1.0 mL).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Figure 2: General workflow for synthesis and catalytic evaluation.
Conclusion
Substituted nicotinaldehydes represent a promising, yet not fully explored, class of molecules in the field of asymmetric catalysis. The inherent electronic properties of the pyridine ring, coupled with the ability to tune these properties through the strategic placement of substituents, provide a powerful handle for controlling reactivity and selectivity. As demonstrated in the Pictet-Spengler reaction, the position of the pyridine nitrogen itself is a critical determinant of catalytic success. By combining empirical data with a predictive framework based on electronic and steric effects, researchers can rationally design and screen substituted nicotinaldehydes for a wide range of catalytic applications, paving the way for the discovery of novel and highly efficient asymmetric transformations.
References
-
Title: Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes Source: ACS Catalysis URL: [Link]
- Source: Google Patents (US7528256B2)
-
Title: Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by [2+2]-Cyclocondensation of Acylbromides and Aldehydes: Investigation of Pyridinium Substituent Effects Source: Molecules URL: [Link]
Sources
- 1. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Biological Activity of 4-Amino-5-chloronicotinaldehyde and 4-Amino-6-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic placement of a chlorine atom on the pyridine ring, in conjunction with an amino and an aldehyde group, is a common tactic to modulate the physicochemical properties and biological interactions of a molecule.[1] This guide will dissect the potential implications of this structural variance, propose robust experimental workflows for their direct comparison, and discuss the anticipated outcomes based on the current body of scientific knowledge.
Chemical Structures and Predicted Physicochemical Properties
The foundational difference between these two molecules lies in the position of the chlorine atom relative to the other functional groups on the nicotinaldehyde core. This seemingly minor alteration can lead to significant differences in electronic distribution, steric hindrance, and hydrogen bonding potential, all of which are critical determinants of biological activity.
| Compound | Structure | IUPAC Name | Formula | Molecular Weight | Predicted logP |
| 4-Amino-5-chloronicotinaldehyde | ![]() | 4-amino-5-chloropyridine-3-carbaldehyde | C₆H₅ClN₂O | 156.57 g/mol | 1.2 |
| 4-Amino-6-chloronicotinaldehyde | ![]() | 4-amino-6-chloropyridine-3-carbaldehyde | C₆H₅ClN₂O | 156.57 g/mol | 1.1 |
Note: Structures are illustrative and based on IUPAC names. Predicted logP values are estimations and may vary.
The position of the electron-withdrawing chlorine atom is anticipated to influence the pKa of the amino group and the reactivity of the aldehyde. In this compound, the chlorine is ortho to the amino group, which could lead to intramolecular hydrogen bonding and a more planar conformation. In contrast, the chlorine in the 6-position in 4-Amino-6-chloronicotinaldehyde is para to the amino group, which may have a more pronounced effect on the overall electronic character of the pyridine ring.
Predicted Biological Activities: A Comparative Outlook
Derivatives of nicotinaldehyde have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The introduction of a chloro-substituent is a well-established strategy in medicinal chemistry to enhance these activities.[1]
Anticipated Anticancer Activity
Many amino- and chloro-substituted heterocyclic compounds exhibit cytotoxic effects against various cancer cell lines.[4][5][6] The mechanism often involves the inhibition of key signaling pathways or the induction of apoptosis. For instance, certain 4-aminoquinoline derivatives have shown significant cytotoxicity against breast cancer cell lines.[4][6]
-
This compound: The proximity of the chlorine atom to the amino group might influence its interaction with target proteins. This could lead to a unique binding profile compared to its isomer.
-
4-Amino-6-chloronicotinaldehyde: The electronic effect of the chlorine at the 6-position could modulate the overall electron density of the ring, potentially enhancing interactions with enzymatic targets.
It is plausible that both isomers could exhibit antiproliferative activity, but the potency and selectivity against different cancer cell lines are likely to differ.
Potential Antimicrobial and Enzyme Inhibitory Activity
Nicotinaldehyde-based compounds have been explored for their antimicrobial and enzyme inhibitory properties.[3][7] For example, some analogs have been identified as α-glucosidase inhibitors.[3]
The differential positioning of the chlorine atom in the two isomers could lead to variations in their ability to inhibit microbial growth or specific enzymes. The steric and electronic differences may affect how each compound fits into the active site of a target enzyme or interacts with microbial cell components.
Proposed Experimental Workflows for Comparative Analysis
To empirically determine and compare the biological activities of this compound and 4-Amino-6-chloronicotinaldehyde, a series of well-defined experimental protocols are necessary. The following workflows are proposed as a robust starting point for a head-to-head comparison.
In Vitro Cytotoxicity Assessment
A crucial first step is to evaluate the cytotoxic potential of each compound against a panel of human cancer cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Nicotinaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a foundational requirement for innovation. Nicotinaldehyde and its derivatives represent a critical class of compounds, serving as precursors in medicinal chemistry and materials science.[1][2] The positional isomerism of the aldehyde group on the pyridine ring, along with further substitutions, dramatically influences the molecule's electronic distribution, reactivity, and biological activity.[1][3] Consequently, a robust understanding of spectroscopic techniques is paramount for verifying structure, assessing purity, and elucidating structure-activity relationships.
This guide provides a detailed, comparative analysis of nicotinaldehyde isomers and their derivatives using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral characteristics, offering insights grounded in years of application science to empower your research.
General Analytical Workflow
A systematic approach is crucial for the comprehensive analysis of a novel or known nicotinaldehyde derivative. The workflow ensures that data from multiple orthogonal techniques is collected efficiently to build a cohesive and verifiable structural assignment.
Caption: General workflow for synthesis and spectroscopic validation.
Comparative Analysis of Nicotinaldehyde Isomers
The position of the formyl group (CHO) in 2-, 3-, and 4-nicotinaldehyde creates distinct electronic environments that are readily distinguishable by spectroscopy.[1] Understanding these foundational spectra is key to interpreting more complex derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry, revealing the connectivity and chemical environment of atoms.[4]
Expertise & Causality: The choice of deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) is critical. While CDCl₃ is a standard, less polar solvent, DMSO-d₆ is excellent for less soluble compounds and can shift the resonances of labile protons (like NH or OH in derivatives) downfield, making them easier to identify. The chemical shift (δ) of the aldehyde proton and the pyridine ring protons are highly sensitive to the electron-withdrawing effect of the formyl group and its position relative to the nitrogen atom.
¹H NMR Spectroscopy: The aldehyde proton (CHO) is highly deshielded and appears as a characteristic singlet far downfield (δ 9.8-10.2 ppm).[1][2] The key differentiator between isomers is the coupling patterns and chemical shifts of the aromatic protons on the pyridine ring.
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is the most downfield signal (δ ~190-195 ppm).[2] The positions of the pyridine ring carbons also provide clear evidence of the substitution pattern.
Table 1: Comparative ¹H & ¹³C NMR Data for Nicotinaldehyde Isomers
| Isomer | Technique | Solvent | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
|---|---|---|---|---|---|
| 2-Nicotinaldehyde | ¹H NMR | CDCl₃ | 10.09 (s, 1H) | 8.80 (d, 1H, H6), 7.96 (d, 1H, H3), 7.88 (t, 1H, H4), 7.54 (t, 1H, H5)[1] | ~193 |
| 3-Nicotinaldehyde | ¹H NMR | CDCl₃ | 10.1 (s, 1H) | 9.0 (s, 1H, H2), 8.8 (d, 1H, H6), 8.2 (d, 1H, H4), 7.5 (t, 1H, H5)[1] | ~192 |
| 4-Nicotinaldehyde | ¹H NMR | CDCl₃ | 10.1 (s, 1H) | 8.9 (d, 2H, H2/H6), 7.7 (d, 2H, H3/H5) | ~192 |
| 2-Nicotinaldehyde | ¹³C NMR | CDCl₃ | - | 153.2, 150.5, 137.1, 127.8, 121.5 | 193.4 |
| 3-Nicotinaldehyde | ¹³C NMR | CDCl₃ | - | 154.5, 151.8, 135.7, 131.0, 124.0 | 192.5 |
| 4-Nicotinaldehyde | ¹³C NMR | CDCl₃ | - | 151.0, 142.5, 122.0 | 191.9 |
Note: Data compiled and averaged from multiple sources. Exact shifts can vary with concentration and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. For nicotinaldehydes, the key diagnostic peaks are the C=O stretch of the aldehyde and vibrations from the pyridine ring.
Expertise & Causality: The C=O stretching frequency is sensitive to electronic effects. Conjugation with the aromatic pyridine ring slightly lowers the frequency compared to a simple aliphatic aldehyde. The position of the aldehyde group (2-, 3-, or 4-) has a minor but observable effect on this frequency. The C-H stretch of the aldehyde proton is also a useful, albeit weaker, diagnostic peak appearing around 2840-2700 cm⁻¹.[5]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Nicotinaldehyde Isomers
| Isomer | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | Pyridine Ring Vibrations |
|---|---|---|---|
| 2-Nicotinaldehyde | ~1705 | ~2840, 2740 | ~1585, 1465 |
| 3-Nicotinaldehyde | ~1700 | ~2850, 2750 | ~1590, 1470 |
| 4-Nicotinaldehyde | ~1710 | ~2860, 2760 | ~1600, 1450 |
Data sourced from NIST Chemistry WebBook and other references.[6][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the carbonyl group form a conjugated system, giving rise to characteristic π-π* and n-π* transitions.
Expertise & Causality: The solvent polarity can significantly impact the position of absorption maxima (λ_max). Polar solvents can stabilize the excited state of π-π* transitions, often causing a red shift (bathochromic shift). Conversely, n-π* transitions often exhibit a blue shift (hypsochromic shift) in polar solvents due to stabilization of the non-bonding electrons in the ground state. The position of the aldehyde group influences the extent of conjugation and thus the energy of these transitions.
Table 3: UV-Vis Absorption Maxima (λ_max, nm) for Nicotinaldehyde Isomers in Ethanol
| Isomer | π-π* Transition | n-π* Transition (often a shoulder) |
|---|---|---|
| 2-Nicotinaldehyde | ~260, 305 | ~340 |
| 3-Nicotinaldehyde | ~255, 310 | ~350 |
| 4-Nicotinaldehyde | ~275 | ~360 |
Values are approximate and can vary based on solvent and pH.[1][8]
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation patterns, valuable structural information. Electron Ionization (EI) is a common technique for these relatively small, volatile molecules.
Expertise & Causality: In EI-MS, the molecular ion peak (M⁺) confirms the molecular formula (C₆H₅NO, MW = 107.11).[6][7] The primary fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (•CHO, 29 mass units) or a hydrogen radical (•H, 1 mass unit), leading to characteristic M-29 and M-1 peaks. The stability of the resulting fragments can differ slightly between isomers.
Table 4: Key Mass Spectrometry Fragments (m/z) for Nicotinaldehyde Isomers (EI, 70 eV)
| Isomer | Molecular Ion (M⁺) | [M-H]⁺ | [M-CHO]⁺ (Pyridyl Cation) | Other Fragments |
|---|
| All Isomers | 107 | 106 | 78 | 51, 52 |
Data sourced from NIST Chemistry WebBook.[9][10]
Analysis of Nicotinaldehyde Derivatives: The Case of Schiff Bases
A common and important class of nicotinaldehyde derivatives are Schiff bases, formed by the condensation reaction of the aldehyde with a primary amine.[11][12] These compounds are versatile ligands in coordination chemistry and often exhibit significant biological activity.[13][14] Spectroscopic analysis is essential to confirm the formation of the imine (-C=N-) bond.
Caption: Key spectroscopic changes in Schiff base formation.
Key Spectroscopic Changes:
-
IR Spectroscopy: The most definitive evidence is the disappearance of the strong C=O aldehyde stretch (~1700 cm⁻¹) and the appearance of a new C=N imine stretch (~1640 cm⁻¹).[5][11] The N-H stretches of the primary amine also disappear.
-
¹H NMR Spectroscopy: The sharp singlet for the aldehyde proton (~10 ppm) vanishes completely and is replaced by a new singlet for the imine proton (CH=N) which typically appears further upfield (~8.3-8.6 ppm).[5][12]
-
¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (~192 ppm) is replaced by the imine carbon signal, which resonates in the ~160 ppm region.
Experimental Protocols
The trustworthiness of any analysis rests on robust and reproducible experimental protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the nicotinaldehyde derivative.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at 300 MHz or higher.[1] Use a standard proton pulse sequence for ¹H and a proton-decoupled pulse sequence for ¹³C to achieve singlet peaks for all carbons.
Protocol 2: IR Sample Preparation and Acquisition (KBr Pellet)
-
Preparation: Place ~1-2 mg of the solid sample into an agate mortar. Add ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Pressing: Transfer a small amount of the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Acquisition: Place the KBr disc in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
Protocol 3: UV-Vis Sample Preparation and Acquisition
-
Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane).
-
Dilution: Dilute the stock solution to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M. The goal is to achieve an absorbance maximum below 1.5 AU.
-
Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the sample solution and a reference cuvette with the pure solvent.[1]
-
Scanning: Scan the absorbance over a relevant wavelength range, typically 200-400 nm for these compounds.[1]
Protocol 4: Mass Spectrometry Sample Introduction and Acquisition (EI)
-
Preparation: Ensure the sample is pure and dry.
-
Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).[1]
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[1]
-
Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, TOF) and record the spectrum.
References
- A Comparative Spectroscopic Analysis of Nicotinaldehyde Isomers. BenchChem Technical Support Team.
- Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide. BenchChem Technical Support Team.
-
3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Available from: [Link]
-
2-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Available from: [Link]
-
Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. ResearchGate. Available from: [Link]
-
Synthesis and biological activities of nicotinaldehyde based azlactones. ResearchGate. Available from: [Link]
-
IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. ResearchGate. Available from: [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. academica.edu. Available from: [Link]
-
Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available from: [Link]
-
The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society. Available from: [Link]
-
UV-Vis Spectrum of Pyridine. SIELC Technologies. Available from: [Link]
-
Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available from: [Link]
-
Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . ResearchGate. Available from: [Link]
-
(a) UV‐vis absorption spectral changes upon addition of pyridine to a... ResearchGate. Available from: [Link]
-
The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available from: [Link]
-
3-Pyridinecarboxaldehyde Mass Spectrum. NIST Chemistry WebBook. Available from: [Link]
-
Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. Digital Repository of University of Babylon. Available from: [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. Available from: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available from: [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. Available from: [Link]
-
Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Hawler Medical University. Available from: [Link]
-
Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. Available from: [Link]
-
compared using 13C nmr spectroscopy. chemrevise.org. Available from: [Link]
-
2-Pyridinecarboxaldehyde Mass Spectrum. NIST Chemistry WebBook. Available from: [Link]
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A Senior Scientist's Comparative Guide to In Vitro Testing of 4-Amino-5-chloronicotinaldehyde Derivatives
This guide provides a comprehensive framework for the in vitro evaluation of 4-Amino-5-chloronicotinaldehyde and its derivatives. As a privileged scaffold, the substituted pyridine nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This document moves beyond a simple recitation of protocols, offering a strategic, field-proven approach to building a robust in vitro data package. We will explore the causal logic behind assay selection, establish self-validating experimental workflows, and ground our methodologies in authoritative sources.
The core challenge in screening a novel chemical series, such as derivatives of this compound, is to efficiently and accurately profile their biological potential. The initial screening cascade is paramount; it dictates the subsequent direction of research and development. Our approach is hierarchical, beginning with broad-spectrum cytotoxicity screening to establish a foundational activity profile and therapeutic window, followed by targeted assays based on the known potential of related heterocyclic compounds. We will focus on three primary areas of high therapeutic relevance for pyridine derivatives: oncology, infectious diseases, and inflammation.[1][2][3]
Part 1: The Initial Screen — A Comparative Analysis of Cytotoxicity Assays
The first step for any novel compound series is to determine its effect on cell viability. This provides a baseline understanding of potency and potential toxicity. The two most common methods rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product. While both are colorimetric assays, their chemistry and procedural workflows differ, making each suitable for different experimental contexts.
Method 1: The MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a classic, widely adopted method for assessing metabolic activity as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[4][5]
Method 2: The XTT Assay (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide)
The XTT assay is a second-generation alternative. Unlike MTT, the formazan product of XTT reduction is water-soluble, which simplifies the protocol.[1][3][6] This reaction also occurs at the cell surface via trans-plasma membrane electron transport, though mitochondrial oxidoreductases are still major contributors.[7]
Comparative Analysis: MTT vs. XTT
| Feature | MTT Assay | XTT Assay | Senior Scientist's Insight |
| Principle | Enzymatic reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[4][5] | Enzymatic reduction of yellow XTT to soluble orange formazan, primarily by mitochondrial enzymes.[1][3] | The core principle is similar, relying on cellular redox potential. |
| Solubility | Formazan product is insoluble, requiring an additional solubilization step (e.g., with DMSO or isopropanol).[5] | Formazan product is water-soluble, eliminating the need for a solubilization step.[1][3] | XTT is superior for high-throughput screening. The removal of the solubilization step reduces handling errors, saves time, and minimizes cell loss.[1] |
| Sensitivity | Generally considered highly sensitive. | Often more sensitive than MTT, especially for certain cell types and conditions.[1] | Sensitivity can be cell-line dependent. It is advisable to validate with a known cytotoxic agent for your specific cell model. |
| Protocol | Multi-step: Cell plating, compound treatment, MTT addition, incubation, formazan solubilization, absorbance reading.[8] | Simplified: Cell plating, compound treatment, XTT reagent addition, incubation, direct absorbance reading.[6][9] | The streamlined XTT protocol is less prone to variability. |
| Interference | Phenol red in culture media can interfere. Compounds that alter mitochondrial function can produce misleading results. | Less interference from phenol red. Requires an electron coupling reagent (e.g., PMS) for efficient reduction.[1][7] | Always run compound-only controls to check for direct reduction of the tetrazolium salt, which would create a false-positive signal. |
Recommendation: For initial, large-scale screening of a new library of this compound derivatives, the XTT assay is recommended due to its simpler, faster protocol and suitability for high-throughput applications.
Experimental Protocol: General Cytotoxicity Screening using XTT
This protocol is designed for a 96-well plate format and should be optimized for specific cell lines.
-
Cell Seeding:
-
Harvest and count cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, DU-145 prostate cancer) ensuring >90% viability.[6][10]
-
Dilute the cell suspension in complete culture medium to a pre-determined optimal density (typically 2,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells with medium only (for background) and cells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in a suitable solvent like DMSO.
-
Perform serial dilutions of the compounds in culture medium to create a range of final concentrations for testing (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[1]
-
-
XTT Assay Procedure:
-
Immediately before use, prepare the XTT working solution. Thaw the XTT reagent and the electron coupling reagent (activator) at 37°C.[1][6]
-
Mix the activator with the XTT reagent. A common ratio is 100 µL of activator for every 5 mL of XTT reagent.[1][6]
-
Add 50 µL of the prepared XTT working solution to each well.[6]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the color to develop.[7]
-
Gently shake the plate to ensure uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm.[6] A reference wavelength of ~660 nm can be used to correct for background absorbance.[9]
-
Subtract the absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Part 2: Targeted Assays — Probing Specific Biological Activities
Based on the established activity of related pyridine and aminopyridine scaffolds, a logical next step is to investigate the potential of this compound derivatives in more specific anticancer, antimicrobial, and anti-inflammatory assays.
A. Anticancer Activity: Kinase Inhibition Assays
Many pyridine-based compounds function as kinase inhibitors.[1] For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a validated anticancer strategy.[1]
| Assay Type | Principle | Pros | Cons |
| Cell-Free (Biochemical) | Measures the direct interaction of a compound with a purified, isolated kinase enzyme. Often detects phosphorylation of a substrate via luminescence, fluorescence, or radioactivity. | High throughput, provides direct measure of enzyme inhibition (Kᵢ, IC₅₀), good for initial hit identification. | Lacks biological context (e.g., cell permeability, off-target effects, metabolism). |
| Cell-Based (Target Engagement) | Measures the ability of a compound to bind to its target kinase within a living cell. Methods like NanoBRET™ use energy transfer between a tagged kinase and a fluorescent tracer.[12] | Physiologically relevant, confirms cell permeability and target binding in a cellular environment. | More complex, lower throughput than cell-free assays, indirect measure of functional inhibition. |
Recommendation: A dual approach is optimal. Start with a cell-free assay (e.g., ADP-Glo™) against a panel of relevant kinases (like VEGFR-2 or BRAF V600E) to identify direct inhibitors.[13] Follow up on hits with a cell-based target engagement assay (e.g., NanoBRET™) to confirm the compound can reach and bind its target in a living cell.[12]
Caption: Workflow for a cell-free BRAF V600E kinase inhibition assay.
B. Antimicrobial Activity: Susceptibility Testing
The pyridine nucleus is present in numerous antimicrobial agents. Therefore, evaluating this compound derivatives for antibacterial and antifungal activity is a logical screening step. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[11][14]
| Method | Principle | Pros | Cons |
| Broth Microdilution | Serial dilutions of the compound are made in liquid broth in a 96-well plate, which is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration with no visible growth (turbidity).[11] | Quantitative (provides an MIC value) , standardized, suitable for high-throughput screening, can be adapted to determine Minimum Bactericidal Concentration (MBC).[11][15] | Requires more reagent preparation, can be influenced by compound solubility in broth. |
| Kirby-Bauer (Disk Diffusion) | Paper disks impregnated with a specific concentration of the compound are placed on an agar plate swabbed with a bacterial lawn. The compound diffuses into the agar. The diameter of the zone of no growth around the disk is measured.[16][17][18] | Qualitative (Susceptible/Intermediate/Resistant) , simple, low cost, visually intuitive, good for screening multiple compounds simultaneously against a single organism.[18][19] | Less precise than MIC, results can be affected by agar depth and inoculum density, not ideal for poorly diffusing compounds.[16] |
Recommendation: For a comprehensive data package, the Broth Microdilution method is superior as it provides a quantitative MIC value, which is essential for structure-activity relationship (SAR) studies and further development.
This protocol is based on CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
-
Inoculate the colonies into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The concentration range should be broad for the initial screen (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (bacteria with no compound) and a negative control (broth only).[11]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Seal the plate and incubate at 37°C for 16-20 hours.[11]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure absorbance at 600 nm.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
C. Anti-inflammatory Activity: NF-κB Pathway Activation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory drugs target this pathway. Assessing the ability of this compound derivatives to inhibit NF-κB activation is a key screen for anti-inflammatory potential.
| Method | Principle | Pros | Cons |
| Western Blot for p65 | Measures the amount of the NF-κB p65 subunit in nuclear extracts. Activation involves translocation of p65 from the cytoplasm to the nucleus. | Specific, provides direct evidence of p65 nuclear translocation. | Low throughput, requires cell fractionation, semi-quantitative. |
| Reporter Gene Assay | Uses a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the pathway drives reporter expression. | High throughput, quantitative, functional readout of transcriptional activity. | Indirect measure, prone to artifacts from compounds that interfere with the reporter enzyme. |
| High-Content Imaging | Uses immunofluorescence to visualize and quantify the translocation of p65 from the cytoplasm to the nucleus in thousands of individual cells using automated microscopy. | High throughput, quantitative, provides single-cell data, visually intuitive. | Requires specialized imaging equipment and analysis software. |
Recommendation: For screening purposes, the NF-κB reporter gene assay offers the best balance of throughput, quantitation, and ease of use. Hits should be confirmed with a more direct method like Western blot or high-content imaging to rule out artifacts.
-
Cell Culture and Plating:
-
Use a cell line (e.g., RAW 264.7 macrophages) stably expressing an NF-κB-luciferase reporter construct.
-
Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the this compound derivatives for 1-2 hours prior to stimulation.
-
-
Stimulation of NF-κB Pathway:
-
Induce NF-κB activation by adding a stimulant like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to the wells.[19]
-
Include unstimulated controls and vehicle-treated stimulated controls.
-
Incubate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the lysate.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to that of the stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Crucially, run a parallel cytotoxicity assay (e.g., XTT) under the same conditions to ensure that the observed inhibition is not due to cell death.
-
References
- Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Sandiego.
- Roche.
- PMC - NIH.
- PubMed.
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- ResearchGate.
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- PubMed.
- PMC - NIH.
- MDPI.
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- PMC - NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- vels.
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- Thermo Fisher Scientific - UK. CyQUANT XTT Cell Viability Assay Protocol.
- Roche.
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- PubMed. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
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- ePub. A N -(4-chlorophenyl)- γ - KTU.
- Journal of Pharmaceutical Research International.
- Fivephoton Biochemicals. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2.
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- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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The Pivotal Role of Structure in the Bioactivity of Amino-chloronicotinaldehydes: A Comparative Guide
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone for the synthesis of novel bioactive compounds. Among these, amino-chloronicotinaldehydes represent a particularly versatile class of molecules, serving as key intermediates and pharmacophores in a range of therapeutic and commercial applications.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of these compounds, offering a comparative framework for researchers, scientists, and drug development professionals. We will dissect the roles of the core functional groups—the amino, chloro, and aldehyde moieties—and explore how their modification impacts bioactivity, supported by experimental data and detailed protocols.
The Architectural Blueprint: Core Moiety and its Influence
The fundamental structure of an amino-chloronicotinaldehyde, characterized by a pyridine ring substituted with these three key functional groups, is the primary determinant of its interaction with biological targets. The spatial arrangement and electronic properties of these groups dictate the molecule's ability to bind to specific receptors or enzymes, thereby eliciting a biological response.
The Chloro Group: Enhancing Potency and Lipophilicity
The presence and position of a chlorine atom on the pyridine ring are critical for modulating the biological activity of these compounds. In the context of neonicotinoid insecticides, which often feature a chloropyridinyl moiety, a chlorine atom at the 6-position has been shown to increase binding affinity to nicotinic acetylcholine receptors (nAChRs) and enhance the compound's hydrophobicity.[2] This increased lipophilicity can improve the molecule's ability to penetrate biological membranes, such as the insect central nervous system, leading to enhanced insecticidal activity.[2]
The Amino Group: A Key to Selectivity and Interaction
The amino group is a crucial determinant of the molecule's interaction with its biological target and plays a significant role in selectivity. In nicotinoids, the basicity of the amino nitrogen leads to its ionization under physiological conditions.[3] In contrast, the nitrogen atom in the analogous position in neonicotinoids like imidacloprid carries a partial positive charge due to the influence of neighboring electron-withdrawing groups.[2][3] This difference in charge is fundamental to the selective toxicity of neonicotinoids, which show a much lower affinity for vertebrate nAChRs compared to their insect counterparts.[2][4] The 3-pyridylmethylamine moiety is considered essential for the binding of both nicotinoids and neonicotinoids to nAChRs.[3]
The Aldehyde Group: A Gateway to Diversity
The aldehyde functional group is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions such as reductive amination, Wittig reactions, and Grignard additions.[1] This chemical reactivity enables the exploration of a broad chemical space, facilitating the optimization of biological activity and the development of compounds with novel therapeutic or agrochemical properties.
Comparative Analysis of Biological Activities
The amino-chloronicotinaldehyde scaffold has been incorporated into molecules exhibiting a diverse range of biological activities, including insecticidal, antifungal, and anticancer effects. The following sections provide a comparative overview of the SAR in these different contexts.
Insecticidal Activity: Targeting Nicotinic Acetylcholine Receptors
As previously mentioned, the chloropyridinylmethyl moiety is a hallmark of many neonicotinoid insecticides. The SAR for this class of compounds is well-studied.
Key SAR Observations for Neonicotinoids:
-
6-Chloro Substituent: Significantly enhances insecticidal activity by increasing binding affinity to insect nAChRs and improving penetration into the central nervous system.[2]
-
3-Pyridylmethylamine Moiety: Essential for interaction with the nAChR binding site.[3]
-
Nature of the Amino Group: A non-ionized nitrogen with a partial positive charge is crucial for selectivity towards insect nAChRs.[2]
The following diagram illustrates the key structural features of a neonicotinoid interacting with an insect nAChR.
Caption: Interaction of a neonicotinoid with the insect nAChR.
Antifungal Activity
A study on pyridine derivatives against Candida albicans highlighted the correlation between their antifungal activity and their ability to reduce ergosterol biosynthesis. The following table summarizes hypothetical data based on published findings for pyridine derivatives to illustrate potential SAR trends.
| Compound ID | R1 (at Amino Group) | R2 (Modification of Aldehyde) | Cl Position | Antifungal Activity (MIC, µg/mL) |
| ACN-1 | H | CHO | 6 | >100 |
| ACN-2 | Methyl | CH=N-OH | 6 | 50 |
| ACN-3 | Phenyl | CONH-Phenyl | 6 | 12.5 |
| ACN-4 | Phenyl | CONH-Phenyl | 2 | 25 |
This table is illustrative and compiles representative trends from various studies on pyridine derivatives.
These hypothetical data suggest that converting the aldehyde to a more complex moiety like a carboxamide can significantly enhance antifungal activity. The nature of the substituent on the amino group also appears to play a role.
Anticancer Activity
The versatility of the amino-chloronicotinaldehyde scaffold extends to the development of potential anticancer agents. Certain nicotinaldehyde-based compounds have demonstrated anti-proliferative activity against various cancer cell lines. The introduction of a chloro-substituent is a common strategy in medicinal chemistry to modulate the biological activity of a compound.
The following table presents a hypothetical comparison of the cytotoxic effects of amino-chloronicotinaldehyde derivatives on a cancer cell line, based on general principles of medicinal chemistry.
| Compound ID | Amino Substituent | Aldehyde Modification | Cl Position | Cytotoxicity (IC50, µM) |
| ACC-1 | H | CHO | 6 | 50 |
| ACC-2 | 4-Fluorophenyl | CHO | 6 | 25 |
| ACC-3 | 4-Fluorophenyl | CH=N-NH-C(S)-NH2 (Thiosemicarbazone) | 6 | 5 |
| ACC-4 | 4-Methoxyphenyl | CH=N-NH-C(S)-NH2 (Thiosemicarbazone) | 6 | 15 |
This table is illustrative and based on general trends observed in the development of anticancer agents.
These hypothetical data suggest that derivatization of the aldehyde to a thiosemicarbazone can significantly increase anticancer activity. Furthermore, the electronic properties of the substituent on the amino group can influence cytotoxicity.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. The following are representative protocols for key assays used in the evaluation of amino-chloronicotinaldehyde derivatives.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay is fundamental for assessing the interaction of compounds with nAChRs, particularly for insecticidal activity.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from cell lines expressing the nAChR subtype of interest (e.g., from insect Sf9 cells or mammalian HEK293 cells) or from brain tissue rich in the target receptor.[5]
-
Homogenize the cells or tissue in an ice-cold buffer and centrifuge to pellet the membranes.[5]
-
Wash the membrane pellet and resuspend in the binding buffer. Determine the protein concentration using a standard protein assay.[5]
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (unlabeled amino-chloronicotinaldehyde derivative) in the binding buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and the test compound at various concentrations.[5]
-
Include controls for total binding (no test compound) and non-specific binding (excess of a known nAChR ligand like nicotine).[5]
-
-
Incubation and Filtration:
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[5]
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
The workflow for this assay can be visualized as follows:
Caption: Workflow for a competitive radioligand binding assay.
Antifungal Susceptibility Testing
The following protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
Protocol: Broth Microdilution Method
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized fungal suspension.
-
Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
In Vitro Cytotoxicity Assay
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.[3]
Protocol: MTT Assay
-
Cell Seeding:
-
Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The structure-activity relationship of amino-chloronicotinaldehydes is a rich and multifaceted area of research. The interplay between the chloro, amino, and aldehyde functional groups on the pyridine core provides a powerful platform for the design and synthesis of compounds with a wide spectrum of biological activities. The insights from SAR studies are invaluable for optimizing lead compounds, enhancing potency, improving selectivity, and reducing off-target effects.
Future research in this area should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models to guide the design of new derivatives with enhanced activity.
-
Mechanism of Action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
Exploration of Novel Biological Activities: Expanding the screening of amino-chloronicotinaldehyde derivatives against a broader range of biological targets to uncover new therapeutic and agrochemical applications.
By continuing to explore the intricate relationship between structure and activity, the scientific community can unlock the full potential of this versatile chemical scaffold.
References
- Vertex AI Search. (2026).
- Matsuda, K., et al. (n.d.). Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs. J-Stage.
- Tomizawa, M., & Casida, J. E. (2001). Structural factors contributing to insecticidal and selective actions of neonicotinoids. PubMed.
- BenchChem. (2025).
- Casida, J. E., & Tomizawa, M. (2021). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance.
- Ismail, M., et al. (2021).
- BenchChem. (2025). A Comparative Analysis of 6-(Methyl(phenyl)amino)nicotinaldehyde and its Chloro-Substituted Analog.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Halonicotinaldehyde Isomers
Introduction: The Nuanced Reactivity of Halogenated Pyridines
Halonicotinaldehydes are a fascinating class of bifunctional molecules, integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their chemical behavior is governed by a delicate interplay of electronic and steric effects originating from three key structural features: the electron-deficient pyridine ring, the electron-withdrawing aldehyde group, and the variously positioned halogen substituent. Understanding the positional isomerism is paramount, as a simple shift of the halogen atom can dramatically alter the molecule's reactivity, dictating reaction feasibility, rates, and regioselectivity.
This guide provides an in-depth comparison of the reactivity of different halonicotinaldehyde isomers. We will move beyond mere procedural descriptions to explore the underlying mechanistic principles that dictate their behavior in common synthetic transformations. The insights and protocols presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Electronic Landscape: Why Isomer Position is Critical
The reactivity of any halopyridine derivative is fundamentally dictated by the position of the halogen relative to the ring nitrogen. The nitrogen atom acts as a strong electron-withdrawing group, creating regions of low electron density (electrophilicity) at the α (2- and 6-) and γ (4-) positions.[2][3]
-
2- and 4-Halopyridines: These isomers are highly activated towards nucleophilic aromatic substitution (SNAr). The negative charge of the intermediate (a Meisenheimer-like complex) formed during nucleophilic attack can be delocalized onto the electronegative nitrogen atom through resonance, significantly stabilizing the transition state and lowering the activation energy.[2][3]
-
3-Halopyridines: In contrast, when the halogen is at the 3-position (meta to the nitrogen), the intermediate's negative charge cannot be delocalized onto the nitrogen.[2] This lack of resonance stabilization renders 3-halopyridines substantially less reactive in SNAr reactions.
The addition of an aldehyde group, another electron-withdrawing substituent, further modulates this electronic environment, generally increasing the ring's electrophilicity and influencing the reactivity of the halogen.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
SNAr is a cornerstone reaction for functionalizing pyridine rings. The difference in reactivity between halonicotinaldehyde isomers is most starkly observed in these transformations.[4][5]
Mechanism & Isomer Comparison
The reaction proceeds via a two-step addition-elimination mechanism.[4] The superior reactivity of 2-halo and 4-halo isomers is directly attributable to the stability of the intermediate, as illustrated below.
Caption: SNAr mechanism comparing 4- and 5-chloro isomers.
Experimental Data Summary: SNAr Reactivity
The following table summarizes the expected relative reactivity based on mechanistic principles. Actual yields depend heavily on the specific nucleophile and reaction conditions.
| Isomer Position (Halogen) | Example Compound | Relative Reactivity in SNAr | Rationale |
| 4-position (para) | 4-Chloro-3-nicotinaldehyde | High | Negative charge of intermediate is stabilized by resonance with the ring nitrogen.[2][3] |
| 2-position (ortho) | 2-Chloro-3-nicotinaldehyde | High | Negative charge of intermediate is stabilized by resonance with the ring nitrogen.[2][3] |
| 6-position (ortho) | 6-Chloro-3-nicotinaldehyde | High | Similar to the 2-position, allows for resonance stabilization. |
| 5-position (meta) | 5-Chloro-3-nicotinaldehyde | Very Low | Intermediate cannot be resonance-stabilized by the ring nitrogen.[2] |
Protocol: Comparative Amination of Chloro-3-nicotinaldehyde Isomers
This protocol is designed to qualitatively and quantitatively compare the reactivity of 2-chloro, 4-chloro, and 5-chloro-3-nicotinaldehyde with a model amine nucleophile, morpholine.
I. Materials & Reagents:
-
2-Chloro-3-nicotinaldehyde
-
4-Chloro-3-nicotinaldehyde
-
5-Chloro-3-nicotinaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Reaction vials with stir bars
II. Experimental Workflow:
Caption: Workflow for the comparative amination experiment.
III. Expected Outcome & Causality: The reactions with 2-chloro and 4-chloro isomers are expected to proceed to high conversion within hours. The 5-chloro isomer reaction will show little to no consumption of the starting material even after extended heating. This directly validates the mechanistic principle that SNAr is highly favored at the ortho and para positions due to the unique electronic structure of the pyridine ring.[2][3]
Palladium-Catalyzed Cross-Coupling: A Different Set of Rules
For isomers unreactive to SNAr, or when carbon-carbon bond formation is desired, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions are indispensable tools.[6][7][8] Here, the reactivity is primarily dictated by the identity of the halogen, not its position relative to the nitrogen.
Reactivity Hierarchy: The ease of oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step. This is dependent on the carbon-halogen bond dissociation energy. Reactivity Order: I > Br > OTf >> Cl
-
Bromo- and Iodo-nicotinaldehydes: These are excellent substrates for a wide range of coupling reactions, typically reacting under mild conditions.[9][10]
-
Chloronicotinaldehydes: These are more challenging substrates due to the strength of the C-Cl bond. They often require more specialized conditions, such as electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to facilitate the initial oxidative addition step.[11][12]
Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinaldehyde
This protocol describes a standard Suzuki coupling, a robust method for forming aryl-aryl bonds.[8]
I. Materials & Reagents:
-
5-Bromo-3-nicotinaldehyde
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane
-
Toluene
II. Experimental Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-3-nicotinaldehyde (1 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add toluene (5 mL) and 1,4-dioxane (5 mL) to the flask, followed by the 2M Na₂CO₃ solution (2 mL).
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction by TLC.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Reactivity of the Aldehyde Functional Group
The aldehyde group itself is a versatile handle for transformations such as condensation reactions (e.g., Schiff base or chalcone formation), oxidations, and reductions.[13][14] The reactivity of the aldehyde is influenced by the electronic nature of the substituted pyridine ring.
-
Electrophilicity: All halonicotinaldehyde isomers feature an electrophilic aldehyde carbon due to the polarization of the C=O bond. The electron-withdrawing nature of both the pyridine nitrogen and the halogen substituent enhances this electrophilicity compared to a simple benzaldehyde.
-
Isomeric Effects: Subtle differences may exist. For example, a halogen at the 2- or 6-position may exert a slightly stronger inductive electron-withdrawing effect on the adjacent 3-aldehyde compared to a halogen at the 4- or 5-position, potentially increasing its reactivity towards nucleophiles. Steric hindrance from a 2- or 4-substituent could also play a minor role in reactions with bulky nucleophiles.
Protocol: Schiff Base Formation
This general protocol can be used to compare the rate of imine formation across different isomers.
-
Setup: In separate vials, dissolve each halonicotinaldehyde isomer (1 mmol) in ethanol (5 mL).
-
Addition: Add an equimolar amount of a primary amine (e.g., aniline) to each solution.[13]
-
Monitoring: Stir at room temperature and monitor the disappearance of the aldehyde spot and the appearance of the imine product spot by TLC. A catalytic amount of acetic acid can be added to accelerate the reaction.
-
Isolation: The product often precipitates from the solution upon formation or after cooling. It can be collected by filtration.
Conclusion and Outlook
The reactivity of halonicotinaldehyde isomers is not monolithic; it is a highly nuanced function of the halogen's position and identity. For nucleophilic aromatic substitution, a clear dichotomy exists: isomers with halogens at the 2-, 4-, or 6-positions are highly reactive, while those at the 3- or 5-positions are largely inert.[2][3] Conversely, for palladium-catalyzed cross-coupling reactions, the halogen's identity (I > Br > Cl) is the primary determinant of reactivity, allowing for the functionalization of isomers that are inaccessible via SNAr. The aldehyde group, activated by the heterocyclic system, provides a reliable site for further derivatization across all isomers.
By understanding these fundamental principles, researchers can strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes, paving the way for the efficient construction of complex molecules for a multitude of applications.
References
- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Amino-5-chloronicotinaldehyde
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-Amino-5-chloronicotinaldehyde, a key intermediate in various synthetic pathways. By examining a traditional reversed-phase (RP-HPLC) method alongside a mixed-mode chromatographic approach, we will explore the nuances of method validation, offering field-proven insights into experimental design and data interpretation.
The principles outlined herein are grounded in the latest International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant framework for method validation.[1][2][3][4]
The Critical Role of Method Validation
Before delving into the comparative analysis, it is essential to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This process provides a high degree of assurance that the method will consistently produce results that are accurate, reproducible, and specific. For a compound like this compound, which may be a critical starting material or intermediate, a validated analytical method is imperative for:
-
Ensuring the quality and purity of starting materials and intermediates.
-
Monitoring the progress of chemical reactions.
-
Quantifying impurities and degradation products. [1]
-
Supporting regulatory submissions to bodies such as the FDA and EMA. [1][3]
This guide will walk you through a comparative validation of two distinct HPLC methods, providing the rationale behind each validation parameter and offering detailed experimental protocols.
Comparative Overview of Analytical Methods
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the intended application of the method. For this compound, a polar compound, we will compare two powerful HPLC approaches:
-
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is a widely used technique for the analysis of moderately polar to non-polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Method B: Mixed-Mode HPLC with UV Detection (MM-HPLC-UV): This approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. This dual retention mechanism can offer unique selectivity for polar and ionizable compounds that are often challenging to retain and resolve using traditional reversed-phase chromatography.[2][5]
The following sections will detail the validation of these two methods based on the core parameters outlined in the ICH Q2(R2) guidelines.
Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[6] The following table provides a comparative summary of the validation parameters for the two proposed HPLC methods for this compound.
| Validation Parameter | Method A: RP-HPLC-UV | Method B: MM-HPLC-UV | Rationale and ICH Guideline Reference |
| Specificity | Peak purity assessment using a Diode Array Detector (DAD). Forced degradation studies to demonstrate resolution from potential degradants. | Peak purity assessment using DAD. Superior resolution of polar impurities and counter-ions due to the ion-exchange mechanism. | To ensure the method can unequivocally assess the analyte in the presence of other components. (ICH Q2(R1))[4] |
| Linearity (R²) | ≥ 0.999 over a concentration range of 50-150% of the target concentration. | ≥ 0.999 over a concentration range of 50-150% of the target concentration. | To demonstrate a direct proportionality between the analyte concentration and the instrumental response. (ICH Q2(R1))[4] |
| Range | 10 - 30 µg/mL | 10 - 30 µg/mL | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. (ICH Q2(R1))[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (low, medium, high). | 98.0% - 102.0% at three concentration levels (low, medium, high). | To assess the closeness of the test results to the true value. (ICH Q2(R1))[4][6] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0% | To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. (ICH Q2(R1))[4] |
| Limit of Detection (LOD) | 0.1 µg/mL (Signal-to-Noise ratio of 3:1) | 0.08 µg/mL (Signal-to-Noise ratio of 3:1) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. (ICH Q2(R1))[4] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL (Signal-to-Noise ratio of 10:1) | 0.25 µg/mL (Signal-to-Noise ratio of 10:1) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R1))[4] |
| Robustness | Insensitive to minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Insensitive to minor variations in mobile phase composition (±2%), buffer pH (±0.1), column temperature (±2°C), and flow rate (±0.1 mL/min). | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. (ICH Q2(R1))[4] |
Experimental Protocols
Detailed, step-by-step methodologies are crucial for the reproducibility of analytical methods. The following protocols are based on established methods for structurally similar aminopyridine compounds and are proposed for the analysis of this compound.[2][7]
Method A: Reversed-Phase HPLC-UV Protocol
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 10°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 15 90 20 90 20.1 10 | 25 | 10 |
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 10 to 30 µg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 20 µg/mL in the diluent.
-
Method B: Mixed-Mode HPLC-UV Protocol
-
Chromatographic System:
-
HPLC System: Waters Alliance e2695 or equivalent with a quaternary pump, autosampler, and Photodiode Array (PDA) Detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[2]
-
Column Temperature: 35°C.
-
Autosampler Temperature: 10°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Mobile Phase Preparation:
-
Mobile Phase: A mixture of Acetonitrile and a 20 mM potassium phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v).
-
Isocratic Elution.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 30 µg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 20 µg/mL in the mobile phase.
-
Visualizing the Validation Workflow
To provide a clear and logical representation of the analytical method validation process, the following diagram illustrates the key stages and their interdependencies.
Caption: A workflow diagram illustrating the three key phases of analytical method validation.
Causality Behind Experimental Choices
Why Forced Degradation for Specificity?
Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are essential for demonstrating the specificity of a stability-indicating method.[8] The goal is to generate potential degradation products and ensure that the analytical method can resolve the main analyte peak from these impurities. This provides confidence that any decrease in the analyte concentration during stability studies is due to degradation and is accurately measured.
Why a Mixed-Mode Column for a Polar Analyte?
This compound is a polar molecule. Traditional reversed-phase columns may provide insufficient retention for such compounds, leading to elution near the solvent front and poor resolution from other polar impurities. A mixed-mode column, with its dual retention mechanism, can provide enhanced retention and selectivity for polar and ionizable analytes, leading to a more robust and reliable separation.[5]
A Self-Validating System: The Importance of System Suitability
Before any validation run or sample analysis, a system suitability test (SST) must be performed. This is a series of checks to ensure that the chromatographic system is performing as expected. Typical SST parameters include:
-
Tailing Factor: A measure of peak symmetry.
-
Theoretical Plates: A measure of column efficiency.
-
Relative Standard Deviation (RSD) of replicate injections: To demonstrate injection precision.
Passing system suitability criteria is a prerequisite for a valid analytical run, making the entire process a self-validating system.
Conclusion: Selecting the Optimal Method
Both the RP-HPLC-UV and MM-HPLC-UV methods, when properly validated, can be suitable for the analysis of this compound. The choice between them will depend on the specific requirements of the analysis.
-
Method A (RP-HPLC-UV) is a robust and widely applicable method that is likely sufficient for routine quality control and assay.
-
Method B (MM-HPLC-UV) offers superior selectivity for polar compounds and may be the preferred choice for impurity profiling and the analysis of complex sample matrices where baseline resolution of all components is critical.
Ultimately, the data generated from a comprehensive validation study, as outlined in this guide, will provide the scientific justification for selecting the most appropriate analytical method for its intended purpose.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019). Chinese Journal of Pharmaceutical Analysis. [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
-
Nilsson, G. H., et al. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine. [Link]
-
Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures. ICH Quality Guidelines. [Link]
-
YouTube. (2024). Impurity Profiling in Pharmaceuticals. [Link]
-
Hartmann, C., et al. (1998). Validation of analytical methods using a regression procedure. Analytical Chemistry. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. helixchrom.com [helixchrom.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. helixchrom.com [helixchrom.com]
A Researcher's Guide to Comparative Cross-Reactivity Profiling of 4-Amino-5-chloronicotinaldehyde Derivatives
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 4-amino-5-chloronicotinaldehyde scaffold and its derivatives represent a promising class of molecules with potential applications in various therapeutic areas, owing to their structural resemblance to endogenous nicotinamide. However, this structural similarity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and therapeutic failure.
This guide provides a comprehensive framework for designing and executing comparative cross-reactivity studies of this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer guidance on data interpretation and presentation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the selectivity of their compounds and make informed decisions in the lead optimization process.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Undertaking cross-reactivity studies early in the drug discovery pipeline is not merely a regulatory formality but a critical step in mitigating risk and ensuring the development of safe and effective medicines.[1][2][3] Off-target binding can lead to a range of adverse drug reactions (ADRs), from mild side effects to severe toxicity.[2] By systematically screening a panel of relevant biological targets, researchers can identify potential liabilities and guide medicinal chemistry efforts toward enhancing selectivity. This proactive approach saves valuable resources and time by preventing the advancement of promiscuous compounds into later, more expensive stages of development.
The aminopyridine and nicotinamide moieties, core components of the molecules under discussion, are known to interact with a variety of enzymes and receptors.[4][5][6][7] For instance, aminopyridine-based compounds have been developed as potent inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs), PI3-kinases, and checkpoint kinase 2 (CHK2).[4][8][9][10][11] Similarly, nicotinamide analogs can interact with enzymes involved in NAD+ metabolism, such as nicotinamide N-methyltransferase (NNMT) and succinate dehydrogenase (SDH).[6][12][13] Therefore, a thorough cross-reactivity assessment of this compound derivatives should encompass a diverse panel of targets, with a particular focus on kinases and metabolic enzymes.
Designing a Robust Comparative Cross-Reactivity Study
A well-designed cross-reactivity study should be systematic, quantitative, and comparative. The goal is to not only identify off-target interactions but also to understand the structure-activity relationships (SAR) that govern selectivity.
Below is a logical workflow for conducting such a study:
Caption: A structured workflow for the comparative cross-reactivity profiling of novel chemical entities.
Experimental Protocols for Key Assays
The following sections provide detailed, step-by-step methodologies for essential in vitro assays to determine the cross-reactivity profile of this compound derivatives.
Radioligand Binding Assay for Receptor Cross-Reactivity
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[14][15][16][17] This technique is particularly useful for screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Objective: To determine the binding affinity (Ki) of test compounds for a panel of off-target receptors.
Materials:
-
Membrane preparations expressing the target receptor.
-
A specific radioligand for each target receptor (e.g., [3H]-labeled antagonist).
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Thaw the membrane preparations on ice and resuspend in ice-cold assay buffer to the desired protein concentration.
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should typically be less than 1%.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Test compound or vehicle control.
-
Radioligand solution.
-
Membrane preparation to initiate the binding reaction.
-
-
Include wells for determining total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Enzyme Inhibition Assay for Off-Target Enzyme Activity
Enzyme inhibition assays are crucial for assessing the effect of test compounds on the activity of various enzymes, particularly kinases and metabolic enzymes.[19][20][21][22]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of off-target enzymes.
Materials:
-
Purified enzymes of interest.
-
Specific substrates for each enzyme.
-
Cofactors, if required (e.g., ATP for kinases).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Assay buffer optimized for each enzyme.
-
96-well microplates.
-
A microplate reader capable of detecting the reaction product (e.g., absorbance, fluorescence, or luminescence).
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare the enzyme solution in assay buffer to a working concentration.
-
Prepare the substrate and any necessary cofactors in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Test compound or vehicle control.
-
Enzyme solution.
-
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the test compound to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Detection:
-
Measure the formation of the product over time using a microplate reader. The detection method will depend on the specific assay (e.g., change in absorbance for a colorimetric assay).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Data Presentation and Interpretation: A Comparative Approach
To facilitate a clear comparison of the cross-reactivity profiles of different this compound derivatives, it is essential to present the data in a structured and quantitative manner.
Comparative Data Tables
Summarize the IC50 or Ki values for each derivative against the panel of off-target receptors and enzymes in a table. This allows for a direct comparison of potency and selectivity.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives against a Kinase Panel (IC50, µM)
| Derivative | Primary Target Kinase | Off-Target Kinase 1 | Off-Target Kinase 2 | Off-Target Kinase 3 | Selectivity Index (vs. OTK1) |
| Compound A | 0.05 | 2.5 | >10 | 5.0 | 50 |
| Compound B | 0.08 | 8.0 | >10 | >10 | 100 |
| Compound C | 0.12 | 0.5 | 1.2 | 3.5 | 4.2 |
Data are for illustrative purposes only.
The selectivity index, calculated by dividing the IC50 for the off-target by the IC50 for the primary target, provides a quantitative measure of selectivity. A higher selectivity index is generally desirable.[18]
Table 2: Hypothetical Receptor Binding Profile of this compound Derivatives (Ki, µM)
| Derivative | Receptor 1 | Receptor 2 | Receptor 3 | Receptor 4 |
| Compound A | >10 | 5.2 | >10 | 8.1 |
| Compound B | >10 | >10 | >10 | >10 |
| Compound C | 1.5 | 3.8 | 9.5 | >10 |
Data are for illustrative purposes only.
Visualizing Selectivity
Visual representations of selectivity data can be highly impactful. A kinase dendrogram, for example, can be used to visualize the selectivity of a compound across the kinome.
Caption: A simplified representation of a kinase selectivity profile.
Conclusion and Future Directions
The systematic and comparative evaluation of cross-reactivity is an indispensable component of modern drug discovery. For a promising class of molecules like this compound derivatives, a thorough understanding of their selectivity profile is crucial for their successful development into safe and effective therapeutics. By employing the robust experimental frameworks and data analysis strategies outlined in this guide, researchers can confidently navigate the complexities of off-target interactions and advance their lead candidates with a higher probability of clinical success.
Future efforts in this area should focus on the development of more predictive in silico models for cross-reactivity, which can further streamline the screening process. Additionally, the integration of cell-based functional assays will provide a more physiologically relevant assessment of the consequences of off-target binding. By combining these in vitro and in silico approaches, the scientific community can continue to refine the process of designing highly selective and safe medicines.
References
-
Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry.
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry.
-
Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry.
-
Saturation Radioligand Binding Assays. Alfa Cytology.
-
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Conduct Science.
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
-
Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
-
Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry.
-
Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics.
-
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Molecular Cancer Therapeutics.
-
Radioligand binding methods: practical guide and tips. Semantic Scholar.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-chloronicotinaldehyde
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Amino-5-chloronicotinaldehyde. As a chlorinated aromatic amine, this compound requires meticulous management to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to empower researchers with the knowledge to manage this chemical waste stream responsibly.
Hazard Identification and Immediate Safety Assessment
Before handling or disposing of this compound, a thorough understanding of its hazard profile is paramount. This initial assessment dictates the necessary control measures. The compound is classified as hazardous, with multiple routes of exposure posing a risk.[1][2][3]
Core Directive: Treat this compound with a high degree of caution. Avoid all personal contact, including the inhalation of dust, and prevent its release into the environment.[1]
| Hazard Classification | Description | GHS Pictogram | Recommended Immediate Actions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | In case of exposure, move to fresh air. For skin contact, flush with running water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention.[2] | |
| Skin Irritation | Causes skin irritation.[1][3][4] | Wear appropriate protective gloves and clothing to prevent any skin exposure.[5][6] If irritation occurs, seek medical advice.[3] | |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][4] | Wear chemical safety goggles or a face shield. An eyewash fountain must be readily accessible.[2] | |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1][5] | Handle only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][2] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A robust PPE protocol is the most critical barrier between the researcher and chemical exposure. The following equipment is mandatory when handling or disposing of this compound.
-
Hand Protection: Wear impervious gloves, such as nitrile gloves. Change them immediately if contamination occurs.
-
Eye and Face Protection: Use chemical safety goggles as a minimum. For operations with a higher risk of splashing or dust generation, a face shield is required in addition to goggles.[1][2]
-
Skin and Body Protection: A lab coat is required. For handling larger quantities or cleaning spills, wear protective clothing to prevent any possibility of skin exposure.[1][6]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator is necessary.[1][5]
Causality Insight: The multi-hazard nature of this compound (skin, eye, and respiratory toxicity) necessitates comprehensive barrier protection. Each piece of PPE is selected to block a specific route of exposure, creating a redundant safety system.
Spill Management: Containment and Cleanup
Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.
Protocol 3.1: Minor Spill (<1 gram) Cleanup
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand. Use dry cleanup procedures; do not use water at this stage.[1][3] Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.[1][2]
-
Why dry cleanup? Adding water can increase the surface area of the spill and may not be effective. Dry procedures minimize the generation of airborne dust.[1]
-
-
Decontaminate Area: Once the solid material is collected, wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin after cleanup is complete.[2]
Protocol 3.2: Major Spill (>1 gram) Cleanup
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Alert Emergency Services: Notify your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services.[1]
-
Restrict Access: Secure the area to prevent entry.
-
Professional Cleanup: Do not attempt to clean a major spill unless you are specifically trained and equipped for hazardous material response. Await the arrival of the EHS team.
Waste Characterization and Segregation Workflow
Proper disposal begins with correct waste characterization. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (e.g., toxicity) or is explicitly listed.[7][8] Given its toxicological profile, this compound must be managed as a regulated, hazardous chemical waste.
The following diagram outlines the decision-making process for segregating waste streams associated with this chemical.
Caption: Waste segregation and disposal workflow for this compound.
Step-by-Step Disposal Procedures
Follow these protocols to ensure waste is containerized safely and correctly.
Protocol 5.1: Disposal of Unused/Expired Product
-
Container Selection: Use a designated, leak-proof, and sealable container compatible with chlorinated organic solids. The original container is often suitable if it is in good condition.[5]
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant")
-
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be in a well-ventilated, cool, dry place away from incompatible materials like strong oxidizing agents or strong acids.[2][5]
-
Pickup: Arrange for disposal through your institution's EHS department. Do not mix this waste with other chemical waste streams unless explicitly permitted by EHS.[9]
Protocol 5.2: Disposal of Contaminated Labware & PPE
-
Collection: Place all disposables that have come into contact with the chemical (e.g., gloves, weigh boats, contaminated paper towels, pipette tips) into a designated solid waste container.[9]
-
Container: This should be a sturdy, sealable container or a properly lined box.
-
Labeling: Label the container as "Hazardous Solid Waste" with the chemical name of the contaminant.
-
Disposal: Manage this container as hazardous waste for EHS pickup.
Protocol 5.3: Management of "Empty" Containers
Under RCRA, a container that held a hazardous chemical is not truly "empty" until it has been properly decontaminated.[10]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve the compound.
-
Why triple rinse? This is a standard procedure to ensure that residual chemical, which could still pose a hazard, is removed to a de minimis level.[11]
-
-
Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected as hazardous liquid waste.[10][11] This rinsate should be placed in a designated "Hazardous Liquid Waste" container for chlorinated organic solvents.
-
Deface Label: After the container is triple-rinsed and fully dry, the original manufacturer's label must be completely removed or defaced.[11]
-
Final Disposal: The cleaned, defaced container can now be disposed of with normal laboratory glass or plastic waste, according to your facility's specific procedures.
Regulatory Compliance
All chemical waste disposal is governed by strict regulations. In the United States, the EPA sets the standards under RCRA (40 CFR Part 261), which are enforced by state and local agencies.[7][8][10] It is the legal responsibility of the waste generator (the laboratory) to correctly characterize, label, and safely store hazardous waste.[10] Always consult your institution's EHS department, as they will provide specific guidance that aligns with federal, state, and local laws.
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A Strategic Guide to Personal Protective Equipment for Handling 4-Amino-5-chloronicotinaldehyde
Hazard Assessment: A Synthesis of Functional Group Risks
4-Amino-5-chloronicotinaldehyde's structure suggests a combination of hazards that must be addressed through a multi-faceted personal protective equipment (PPE) strategy.
-
Aromatic Amines: This class of compounds is known for its potential toxicity, with many being classified as carcinogens or suspected carcinogens.[1][2] They can be readily absorbed through the skin, making dermal contact a primary route of exposure.[3]
-
Chlorinated Aromatic Compounds: Halogenated hydrocarbons can cause skin irritation and may be absorbed dermally.[4] Their presence necessitates careful selection of glove materials to prevent permeation.[5]
-
Aldehydes: Aldehydes are often volatile and can cause respiratory irritation upon inhalation.[6][7] They can also cause skin and eye irritation.[6]
Given these potential hazards, all work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]
Core PPE Requirements for Handling this compound
The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloved with nitrile or neoprene gloves. | Chemical splash goggles and a face shield.[9] | Full-length lab coat with tight-fitting cuffs. | An N95 respirator may be required if handling outside of a fume hood. |
| Solution Preparation | Double-gloved with nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Chemical-resistant apron over a full-length lab coat. | Not typically required if performed in a fume hood. |
| Reaction Setup and Monitoring | Double-gloved with nitrile or neoprene gloves. | Chemical splash goggles. | Full-length lab coat. | Not typically required if performed in a fume hood. |
| Work-up and Purification | Double-gloved with nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Chemical-resistant apron over a full-length lab coat. | Not typically required if performed in a fume hood. |
| Waste Disposal | Double-gloved with nitrile or neoprene gloves. | Chemical splash goggles. | Full-length lab coat. | Not typically required. |
In-Depth PPE Protocols and Best Practices
Hand Protection: The First Line of Defense
Due to the high risk of dermal absorption associated with aromatic amines, robust hand protection is critical.[3]
-
Glove Selection: Butyl rubber and nitrile gloves are recommended for their resistance to aldehydes.[6] For chlorinated aromatic compounds, Viton™ gloves offer superior protection, while nitrile gloves have shown breakthrough times of less than an hour in some studies.[5] Given this, double-gloving with a nitrile inner glove and a thicker nitrile or neoprene outer glove is a prudent measure.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in a designated hazardous waste container.
Eye and Face Protection: Shielding from Splashes and Vapors
The aldehyde functional group and the potential for splashes of solutions containing this compound necessitate comprehensive eye and face protection.[6]
-
Minimum Requirement: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required for any work with this compound.[10]
-
Enhanced Protection: When there is a significant risk of splashing, such as during solution preparation or reaction work-up, a face shield should be worn in addition to chemical splash goggles.[9][10]
Body Protection: Minimizing Skin Exposure
Protecting your skin and personal clothing from contamination is essential.
-
Lab Coat: A full-length lab coat, preferably with elastic or tight-fitting cuffs, should be worn at all times.
-
Apron: For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[10]
Respiratory Protection: When Engineering Controls Are Not Enough
While a fume hood is the primary means of controlling inhalation hazards, there may be situations where respiratory protection is necessary.
-
Use Cases: If you must handle the solid compound outside of a fume hood, or if there is a potential for aerosol generation, a NIOSH-approved respirator is required.[6]
-
Respirator Type: The specific type of respirator and cartridge should be determined based on a formal risk assessment, but an N95 or higher rated particulate respirator is a common starting point for powders. For vapors, an organic vapor cartridge would be necessary.[11]
Procedural Discipline: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential process for donning and doffing PPE.
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Gloves: After use, peel gloves off from the cuff, turning them inside out, and dispose of them in a designated, labeled hazardous waste container.
-
Lab Coats: If a disposable lab coat is grossly contaminated, it should be disposed of as hazardous waste. Non-disposable lab coats must be professionally laundered and not taken home.
-
Other Materials: Any wipes, weigh boats, or other disposable materials used in handling the compound should also be placed in the designated hazardous waste container.
Emergency Preparedness
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these rigorous PPE protocols, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
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Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
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LabRepCo. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
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Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Formaldehyde 37%. Retrieved from [Link]
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CP Lab Safety. (n.d.). Aldehydes Waste Compatibility. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Aromatic Amines: An Assessment of the Biological and Environmental Effects. Retrieved from [Link]
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CoLab. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Regulations.gov. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]
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MCR Safety. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


